molecular formula C10H10N2O B565955 Indole-3-acetamide-d5

Indole-3-acetamide-d5

货号: B565955
分子量: 179.23 g/mol
InChI 键: ZOAMBXDOGPRZLP-SNOLXCFTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Indole-d5-3-acetamide, a stable isotope-labeled analogue of Indole-3-acetamide, serves as a critical tool in biochemical and pharmaceutical research. Its primary research value lies in its use as a versatile building block in medicinal chemistry and organic synthesis, where the incorporation of five deuterium atoms allows researchers to track metabolic pathways, elucidate reaction mechanisms, and improve the metabolic stability of potential pharmaceutical agents . In plant physiology studies, this compound is a key intermediate, as it is converted to the essential phytohormone indole-3-acetic acid (IAA) by the enzyme indole-3-acetamide hydrolase during auxin biosynthesis . Research also indicates that the accumulation of its non-labeled counterpart can trigger abiotic stress responses in plants, including the induction of abscisic acid biosynthesis, linking this pathway to the coordination of growth and stress tolerance . Beyond plant systems, IAA itself has been identified as a physiological inhibitor of the Target of Rapamycin Complex 1 (TORC1) in yeast, a central regulator of eukaryotic cell growth, suggesting a broader biological role for compounds within this pathway . Furthermore, derivatives of indole-3-acetamide have shown significant promise in pharmacological screening, demonstrating potent antihyperglycemic activity through the inhibition of the α-amylase enzyme and exhibiting antioxidant potential by scavenging free radicals . This makes 1H-Indole-d5-3-acetamide a valuable compound for researchers exploring new therapeutic leads, particularly for diabetes and oxidative stress-related conditions.

属性

IUPAC Name

2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)/i1D,2D,3D,4D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAMBXDOGPRZLP-SNOLXCFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indole-d5-3-acetamide: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of 1H-Indole-d5-3-acetamide, a deuterated analog of the plant auxin precursor, Indole-3-acetamide. This document is intended for researchers, scientists, and professionals in the fields of drug development, metabolomics, and plant biology who utilize isotopically labeled compounds for quantitative analysis.

Chemical Properties and Structure

1H-Indole-d5-3-acetamide is a synthetically modified version of Indole-3-acetamide where five hydrogen atoms on the indole ring have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of Indole-3-acetamide and related metabolites.

Table 1: Chemical and Physical Properties of 1H-Indole-d5-3-acetamide

PropertyValueSource
Molecular Formula C₁₀H₅D₅N₂O[1][2]
Molecular Weight 179.23 g/mol [1][2]
CAS Number 1204700-53-7[1][2]
IUPAC Name 2-(1H-indol-3-yl)acetamide-d5[3]
Synonyms 1H-Indole-2,4,5,6,7-d5-3-acetamide, 2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetamide[3]
Appearance Solid (form may vary)N/A
Solubility DMSO: 100 mg/mL (with ultrasonic); H₂O: 1.3 mg/mL (with ultrasonic)[4]
Storage Conditions -20°C[4]

Chemical Structure:

The foundational structure of 1H-Indole-d5-3-acetamide consists of an indole ring system linked to an acetamide group at the third position. The key feature is the substitution of five hydrogen atoms on the benzene portion of the indole ring with deuterium atoms.

structure Chemical Structure of 1H-Indole-d5-3-acetamide Indole label_d1 D label_d2 D label_d3 D label_d4 D label_d5 D

Caption: 2D structure of 1H-Indole-d5-3-acetamide.

Experimental Protocols

2.1. Synthesis of 1H-Indole-d5-3-acetamide

The synthesis of 1H-Indole-d5-3-acetamide can be conceptualized in a two-step process: the synthesis of the non-deuterated Indole-3-acetamide followed by a deuteration step.

Step 1: Synthesis of Indole-3-acetamide

A general procedure for the synthesis of indole-3-acetamides involves the coupling of indole-3-acetic acid with an amine.[5] For the parent compound, this would involve the formation of an amide from indole-3-acetic acid. A common method is the activation of the carboxylic acid with a coupling reagent like 1,1'-carbonyldiimidazole (CDI).[5]

  • Materials: Indole-3-acetic acid, 1,1'-carbonyldiimidazole (CDI), ammonia source (e.g., ammonium hydroxide), pyridine, and acetonitrile.

  • Procedure:

    • Dissolve Indole-3-acetic acid in acetonitrile in a reaction flask.

    • Add pyridine and CDI to the solution and stir for approximately 45 minutes at room temperature to activate the carboxylic acid.[5]

    • Introduce a source of ammonia to the reaction mixture to form the amide.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product can be extracted using an appropriate organic solvent like dichloromethane and subsequently purified.[5]

Step 2: Deuteration of the Indole Ring

A practical method for the deuteration of indole compounds involves an acid-catalyzed hydrogen-deuterium exchange.[6]

  • Materials: Indole-3-acetamide, deuterated sulfuric acid (D₂SO₄), and deuterated methanol (CD₃OD).

  • Procedure:

    • Prepare a solution of 20 wt % D₂SO₄ in CD₃OD.[6]

    • Dissolve the synthesized Indole-3-acetamide in this acidic deuterated methanol solution.

    • Heat the solution in a sealed tube at a temperature ranging from 60-90°C.[6] The progress of the deuterium exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the indole ring protons.

    • After the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the deuterated product with an organic solvent such as diethyl ether.

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1H-Indole-d5-3-acetamide.[6]

synthesis_workflow cluster_synthesis Synthesis of Indole-3-acetamide cluster_deuteration Deuteration IAA Indole-3-acetic acid Activated_IAA Activated Intermediate IAA->Activated_IAA CDI, Pyridine IAM Indole-3-acetamide Activated_IAA->IAM Ammonia Source IAM_input Indole-3-acetamide d_IAM 1H-Indole-d5-3-acetamide IAM_input->d_IAM D2SO4, CD3OD, Heat

Caption: Synthetic workflow for 1H-Indole-d5-3-acetamide.

2.2. Analytical Characterization

The identity and purity of 1H-Indole-d5-3-acetamide are typically confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the non-deuterated form shows a molecular ion peak (M⁺) at m/z 174.[5][7] For the d5-labeled compound, the molecular ion peak is expected to be at m/z 179.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum of the deuterated compound in a solvent like DMSO-d6 would show the absence of signals corresponding to the protons on the indole ring (positions 4, 5, 6, 7, and 2) when compared to the spectrum of the non-deuterated Indole-3-acetamide.[8] The remaining proton signals for the methylene and amide groups would be present.

    • ¹³C NMR: The ¹³C NMR spectrum would show signals for all carbon atoms, though the signals for the deuterated carbons may show coupling to deuterium.

Biological Significance and Applications

3.1. Role in Auxin Biosynthesis

Indole-3-acetamide is an intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and potent native auxin in plants.[2][4] The conversion of Indole-3-acetamide to IAA is catalyzed by the enzyme indole-3-acetamide hydrolase.

auxin_biosynthesis Indole-3-acetamide Dependent Auxin Biosynthesis Tryptophan Tryptophan IAM Indole-3-acetamide Tryptophan->IAM Tryptophan-2-monooxygenase IAA Indole-3-acetic acid (Auxin) IAM->IAA Indole-3-acetamide hydrolase

Caption: Simplified pathway of auxin biosynthesis involving Indole-3-acetamide.

3.2. Application as an Internal Standard

The primary application of 1H-Indole-d5-3-acetamide is as an internal standard for the accurate quantification of endogenous Indole-3-acetamide in biological samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

  • Principle: A known amount of the deuterated standard is spiked into the biological sample. Due to its similar chemical and physical properties, it behaves nearly identically to the endogenous, non-deuterated analyte during sample extraction, purification, and chromatographic separation. However, it can be distinguished by its higher mass in the mass spectrometer.

  • Advantage: The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is used for quantification. This ratiometric measurement corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise results.

lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample Spike Spike with 1H-Indole-d5-3-acetamide Sample->Spike Extract Extraction & Purification Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for quantification using a deuterated internal standard.

References

1H-Indole-d5-3-acetamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1H-Indole-d5-3-acetamide, a deuterated isotopologue of Indole-3-acetamide. This document includes key chemical data, detailed experimental protocols for its synthesis and analysis, and an overview of its role in relevant biochemical pathways.

Core Data Presentation

Quantitative data for 1H-Indole-d5-3-acetamide and its non-deuterated analogue are summarized below for direct comparison.

Property1H-Indole-d5-3-acetamide1H-Indole-3-acetamide
CAS Number 1204700-53-7[1][2][3]879-37-8[4]
Molecular Formula C₁₀H₅D₅N₂O[1][2][3]C₁₀H₁₀N₂O[4][5][6]
Molecular Weight 179.23 g/mol [1][2][3]174.20 g/mol [4][5][6]

Biochemical Context: The Indole-3-Acetamide Pathway

1H-Indole-d5-3-acetamide serves as a stable isotope-labeled internal standard for the quantification of Indole-3-acetamide (IAM). IAM is a crucial intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically important auxin in plants.[2] This metabolic route, known as the IAM pathway, is a two-step process. First, the amino acid Tryptophan is converted to Indole-3-acetamide. Subsequently, IAM is hydrolyzed to produce IAA. While this pathway is well-documented in plant-associated bacteria, evidence confirms its existence and functional importance in plants as well.[6][7]

The conversion of Tryptophan to IAM is catalyzed by the enzyme tryptophan-2-monooxygenase, and the subsequent hydrolysis of IAM to IAA is mediated by an IAM hydrolase.[8] The diagram below illustrates this key biochemical conversion.

IAM_Pathway Tryptophan Tryptophan IAM Indole-3-acetamide (IAM) Tryptophan->IAM Tryptophan-2-monooxygenase IAA Indole-3-acetic acid (IAA) IAM->IAA IAM Hydrolase

The Indole-3-acetamide (IAM) pathway for auxin biosynthesis.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of indole acetamides are presented below. These protocols are based on established methods and can be adapted for 1H-Indole-d5-3-acetamide.

Protocol 1: Synthesis of Indole-3-acetamide

This protocol outlines a general procedure for the synthesis of indole-3-acetamides from indole-3-acetic acid, which can be adapted for the deuterated analogue by starting with Indole-d5-3-acetic acid.

Materials:

  • Indole-3-acetic acid (or its deuterated analogue)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Substituted aniline or ammonia source

  • Anhydrous Acetonitrile (ACN)

  • Pyridine (as a base)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve Indole-3-acetic acid (1 equivalent) in anhydrous acetonitrile. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) to the solution. Stir the mixture at room temperature for approximately 1 hour to form the reactive acyl-imidazole intermediate.

  • Amidation: To the activated intermediate, add the desired aniline or an ammonia source (e.g., ammonium hydroxide) (1.2 equivalents) along with a catalytic amount of pyridine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system. The reaction is typically complete within 45-90 minutes.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be purified using silica gel column chromatography to yield the pure 2-(1H-indol-3-yl)-acetamide product.

Protocol 2: Analytical Quantification by RP-HPLC

This protocol describes a method for the simultaneous determination of indole compounds, including Indole-3-acetamide, in biological samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10] 1H-Indole-d5-3-acetamide is an ideal internal standard for this analysis.

Instrumentation and Materials:

  • HPLC system with a C8 or C18 reversed-phase column.

  • Fluorimetric detector (Excitation: 280 nm, Emission: 350 nm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Standard solutions of Indole-3-acetamide and 1H-Indole-d5-3-acetamide (as internal standard).

  • Centrifugal filters (e.g., 0.22 µm).

Procedure:

  • Sample Preparation: Prepare biological samples (e.g., bacterial culture supernatants) by centrifuging to remove particulate matter. Filter the supernatant through a 0.22 µm centrifugal filter.[10]

  • Mobile Phase Preparation: Prepare a two-solvent mobile phase. Solvent A: Water with 0.1% TFA. Solvent B: Acetonitrile with 0.1% TFA.

  • Chromatographic Conditions:

    • Column: Symmetry C8 or equivalent.

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 10-20 µL.

    • Gradient Elution: Program a linear gradient from 10% to 90% Solvent B over 25 minutes.[11]

  • Calibration: Prepare a series of calibration standards containing known concentrations of Indole-3-acetamide and a fixed concentration of the internal standard (1H-Indole-d5-3-acetamide).

  • Analysis: Inject the prepared samples and calibration standards into the HPLC system. Identify and quantify the Indole-3-acetamide peak based on its retention time relative to the standards and normalize using the peak area of the internal standard.

The experimental workflow for sample analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (e.g., culture supernatant) Centrifuge Centrifugation Sample->Centrifuge Filter 0.22 µm Filtration Centrifuge->Filter HPLC RP-HPLC Injection Filter->HPLC Detection Fluorimetric Detection (Ex: 280nm, Em: 350nm) HPLC->Detection Quant Data Analysis & Quantification Detection->Quant

Workflow for the analysis of Indole-3-acetamide via RP-HPLC.

References

The Role of 1H-Indole-d5-3-acetamide in Advancing Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the research applications of 1H-Indole-d5-3-acetamide, a deuterated analog of the naturally occurring plant metabolite, indole-3-acetamide. The incorporation of deuterium atoms into the indole ring structure makes this compound an invaluable tool in various analytical and metabolic studies. This document will detail its primary applications, provide experimental protocols, and present relevant data and pathway visualizations to facilitate its effective use in a research setting.

Core Applications in Research

1H-Indole-d5-3-acetamide primarily serves two critical functions in research: as an internal standard for quantitative mass spectrometry and as a tracer for metabolic flux analysis.

  • Internal Standard for Mass Spectrometry: In quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated standards are considered the gold standard.[1] 1H-Indole-d5-3-acetamide is chemically almost identical to its non-deuterated counterpart, indole-3-acetamide, but has a higher mass. This property allows it to be distinguished by a mass spectrometer while co-eluting with the analyte of interest during chromatographic separation.[1] Its use as an internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of endogenous indole-3-acetamide.[1]

  • Metabolic Tracer: The stable isotope label in 1H-Indole-d5-3-acetamide allows researchers to trace the metabolic fate of indole-3-acetamide in biological systems. By introducing the deuterated compound, scientists can follow its conversion to other molecules, such as the plant hormone indole-3-acetic acid (IAA), and elucidate the enzymes and pathways involved.[2] This is particularly relevant in the study of auxin biosynthesis in plants.[2]

Quantitative Data Summary

The use of 1H-Indole-d5-3-acetamide as an internal standard significantly improves the reliability of quantitative measurements. Below is a summary of typical performance data for LC-MS/MS methods utilizing deuterated internal standards for the analysis of indole compounds.

ParameterTypical ValueReference
Linearity (R²)> 0.99[3][4]
Limit of Detection (LOD)0.05 µM[5]
Lower Limit of Quantification (LLOQ)0.05 to 2 µM[5]
Intra-day Precision (%RSD)< 15%[5]
Inter-day Precision (%RSD)< 15%[5]
Accuracy (%Bias)Within ±15%[5]

Experimental Protocols

Synthesis of 1H-Indole-d5-3-acetamide

A plausible synthetic route for 1H-Indole-d5-3-acetamide can be adapted from established methods for the deuteration of indole derivatives.[6][7] This protocol describes a general acid-catalyzed hydrogen-deuterium exchange reaction.

Materials:

  • Indole-3-acetamide

  • Deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD) (20 wt %)[6]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve indole-3-acetamide in a 0.1 M solution of 20 wt % D₂SO₄ in CD₃OD in a round-bottom flask.[6]

  • Heat the solution at 90 °C under reflux with stirring.[6] The reaction progress can be monitored by ¹H NMR spectroscopy to observe the disappearance of proton signals on the indole ring.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly neutralize the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with diethyl ether (3 x 10 mL).[6]

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[6]

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain 1H-Indole-d5-3-acetamide.

  • Confirm the identity and isotopic purity of the product using high-resolution mass spectrometry and NMR spectroscopy.[6]

Quantification of Endogenous Indole-3-acetamide in Plant Tissue using LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of indole-3-acetamide from plant tissue, such as Arabidopsis thaliana seedlings, using 1H-Indole-d5-3-acetamide as an internal standard.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana seedlings)

  • Liquid nitrogen

  • Extraction buffer (e.g., isopropanol with 0.1% formic acid)

  • 1H-Indole-d5-3-acetamide solution of known concentration

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

1. Sample Preparation:

  • Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • To a known amount of tissue powder (e.g., 50-100 mg), add a pre-determined amount of the 1H-Indole-d5-3-acetamide internal standard solution.

  • Add the extraction buffer, vortex thoroughly, and incubate on ice.

  • Centrifuge the mixture to pellet cellular debris.

  • Collect the supernatant containing the extracted analytes.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elute the analytes of interest with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial LC mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate indole-3-acetamide from other matrix components.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Indole-3-acetamide: Precursor ion (m/z) 175.1 → Product ion (m/z) 130.1.

      • 1H-Indole-d5-3-acetamide: Precursor ion (m/z) 180.1 → Product ion (m/z) 135.1 (hypothetical, to be optimized).

    • Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.

4. Data Analysis:

  • Integrate the peak areas for both the endogenous indole-3-acetamide and the 1H-Indole-d5-3-acetamide internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of endogenous indole-3-acetamide in the sample by comparing the area ratio to a calibration curve prepared with known concentrations of indole-3-acetamide and a fixed concentration of the internal standard.

Signaling Pathways and Experimental Workflows

Auxin Biosynthesis Pathway in Arabidopsis thaliana

Indole-3-acetamide is a key intermediate in a specific auxin biosynthesis pathway in the model plant Arabidopsis thaliana. The following diagram illustrates this pathway.[2][8]

Auxin_Biosynthesis Trp Tryptophan IAOx Indole-3-acetaldoxime Trp->IAOx CYP79B2/B3 IAM Indole-3-acetamide IAOx->IAM Unknown Enzyme IAA Indole-3-acetic acid (Auxin) IAM->IAA AMI1

Caption: Tryptophan-dependent auxin biosynthesis pathway involving indole-3-acetamide in Arabidopsis thaliana.

Experimental Workflow for Quantification

The following diagram outlines the general workflow for the quantitative analysis of indole-3-acetamide using 1H-Indole-d5-3-acetamide as an internal standard.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant Tissue Homogenization Homogenization with 1H-Indole-d5-3-acetamide (IS) Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification using IS LCMS->Quantification

Caption: General experimental workflow for the quantification of indole-3-acetamide.

References

In-Depth Technical Guide: Synthesis and Characterization of 1H-Indole-d5-3-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-Indole-d5-3-acetamide, a deuterated analog of the naturally occurring plant hormone intermediate, indole-3-acetamide. This isotopically labeled compound serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for mass spectrometry-based quantification.

Introduction

1H-Indole-d5-3-acetamide (C10H5D5N2O, Molecular Weight: 179.23) is a stable isotope-labeled version of indole-3-acetamide where five hydrogen atoms on the indole ring have been replaced with deuterium.[1][2][3] Indole-3-acetamide is a key intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and potent auxin in plants.[4][5][6][7] The deuteration of this molecule allows for its use as a tracer in metabolic pathway elucidation and for improving the pharmacokinetic profiles of potential drug candidates by leveraging the kinetic isotope effect.[8]

Synthesis of 1H-Indole-d5-3-acetamide

The synthesis of 1H-Indole-d5-3-acetamide is a two-step process that begins with the deuteration of the indole ring of a suitable precursor, followed by the amidation of the carboxylic acid side chain.

Step 1: Deuteration of Indole-3-acetic acid

A practical and efficient method for the deuteration of the indole ring is through an acid-catalyzed hydrogen-deuterium exchange reaction. This method utilizes deuterated sulfuric acid in deuterated methanol to achieve high levels of deuterium incorporation.

Reaction Scheme:

Synthesis Indole-3-acetic_acid Indole-3-acetic acid Indole-d5-3-acetic_acid 1H-Indole-d5-3-acetic acid Indole-3-acetic_acid->Indole-d5-3-acetic_acid Deuteration Reagents_Deuteration D₂SO₄, CD₃OD Reagents_Deuteration->Indole-d5-3-acetic_acid Amidation Indole-d5-3-acetic_acid 1H-Indole-d5-3-acetic acid Product 1H-Indole-d5-3-acetamide Indole-d5-3-acetic_acid->Product Amidation Reagents_Amidation 1. CDI, Acetonitrile 2. NH₃ Reagents_Amidation->Product experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: Indole-3-acetic acid Deuteration Deuteration (D₂SO₄, CD₃OD) Start->Deuteration Intermediate Intermediate: 1H-Indole-d5-3-acetic acid Deuteration->Intermediate Amidation Amidation (CDI, NH₃) Intermediate->Amidation Crude_Product Crude Product: 1H-Indole-d5-3-acetamide Amidation->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Final Product: 1H-Indole-d5-3-acetamide Purification->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR MS Mass Spectrometry Final_Product->MS Purity Purity Analysis (e.g., HPLC) Final_Product->Purity logical_relationship Precursor Indole-3-acetic acid (Starting Material) Deuteration_Step Hydrogen-Deuterium Exchange on Indole Ring Precursor->Deuteration_Step Deuterated_Intermediate 1H-Indole-d5-3-acetic acid Deuteration_Step->Deuterated_Intermediate Amidation_Step Carboxylic Acid to Amide Conversion Deuterated_Intermediate->Amidation_Step Target_Molecule 1H-Indole-d5-3-acetamide (Final Product) Amidation_Step->Target_Molecule

References

1H-Indole-d5-3-acetamide relationship to indole-3-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Relationship of 1H-Indole-d5-3-acetamide and Indole-3-Acetic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the relationship between 1H-Indole-d5-3-acetamide (IAM-d5) and indole-3-acetic acid (IAA). IAA is the most abundant natural plant hormone of the auxin class, playing a critical role in virtually every aspect of plant growth and development[1][2]. 1H-Indole-d5-3-acetamide is the deuterated form of indole-3-acetamide (IAM), a biosynthetic intermediate of IAA[3]. This guide details the biosynthetic pathway converting IAM to IAA, outlines the critical role of IAM-d5 as a tracer and internal standard in metabolic research, presents detailed experimental protocols, and summarizes relevant quantitative data.

Introduction

Indole-3-acetic acid (IAA) is the principal and most well-characterized auxin in higher plants, essential for regulating processes such as cell division, elongation, and fruit development[4][5]. The biosynthesis of IAA is complex, involving several proposed pathways[2][5]. One such route, first identified in bacteria and later confirmed in plants, is the indole-3-acetamide (IAM) pathway[1][6][7][8]. In this pathway, L-tryptophan is converted to IAM, which is then hydrolyzed to produce IAA[4][5][9].

The study of these metabolic pathways requires precise and sensitive analytical techniques. 1H-Indole-d5-3-acetamide (IAM-d5) is a stable isotope-labeled version of IAM, where five hydrogen atoms on the indole ring are replaced with deuterium. This labeling does not alter the chemical properties of the molecule but increases its mass, making it an invaluable tool for researchers. Its primary applications are as a metabolic tracer to elucidate biosynthetic flux and as an internal standard for accurate quantification of endogenous IAM and IAA levels by mass spectrometry[3].

Biosynthetic Relationship: The Indole-3-Acetamide Pathway

The conversion of indole-3-acetamide to indole-3-acetic acid is a key step in a tryptophan-dependent IAA biosynthesis pathway. This pathway, once thought to be exclusive to phytopathogenic bacteria like Agrobacterium tumefaciens, is now known to function in plants such as Arabidopsis thaliana and Nicotiana tabacum[1][6].

The pathway consists of two main enzymatic steps:

  • Tryptophan-2-monooxygenase (encoded by genes like iaaM) converts L-tryptophan to indole-3-acetamide (IAM)[7][8].

  • Indole-3-acetamide hydrolase (encoded by genes such as iaaH in bacteria and the AMI1 gene family in plants) hydrolyzes IAM to produce indole-3-acetic acid (IAA) and ammonia[1][4][6][10].

The discovery of the AMI1 gene family, which encodes for IAM hydrolase, provided strong evidence for the existence of this pathway in the plant kingdom[1][6]. These enzymes are crucial for the final conversion step and are found in various plant tissues, often in regions with high IAA content[11].

IAM_Pathway tryptophan L-Tryptophan iam Indole-3-acetamide (IAM) (or 1H-Indole-d5-3-acetamide) tryptophan->iam Step 1 tryptophan->iam enzyme1 Tryptophan-2-monooxygenase (e.g., iaaM) c1 tryptophan->c1 iaa Indole-3-acetic acid (IAA) iam->iaa Step 2 iam->iaa enzyme2 Indole-3-acetamide hydrolase (e.g., iaaH, AMI1) c2 iam->c2 c1->iam c1->enzyme1 c2->iaa c2->enzyme2

Fig. 1: The Indole-3-Acetamide (IAM) pathway for IAA biosynthesis.

Application of 1H-Indole-d5-3-acetamide in Research

Stable isotope-labeled compounds are powerful tools for elucidating metabolic networks, determining metabolite turnover rates, and ensuring analytical accuracy[12][13]. 1H-Indole-d5-3-acetamide is primarily used in two ways:

  • Metabolic Tracer: When introduced into a biological system (e.g., plant seedlings), IAM-d5 can be traced as it is metabolized. By using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can detect the appearance of deuterated indole-3-acetic acid (IAA-d5) and its downstream catabolites or conjugates[13][14]. This provides definitive evidence that the IAM pathway is active in that organism and allows for the quantification of metabolic flux through that specific route[14].

  • Internal Standard: In quantitative analysis, the accurate measurement of endogenous compounds can be challenging due to losses during sample extraction and processing. Deuterated molecules like IAM-d5 or deuterated IAA are ideal internal standards[3][15][16]. A known amount of the labeled standard is added to the biological sample at the beginning of the extraction process. Because the labeled standard has nearly identical chemical and physical properties to its unlabeled counterpart, it experiences the same losses during purification. By measuring the ratio of the unlabeled analyte to the labeled standard in the final analysis (typically by GC-MS or LC-MS), the initial concentration of the endogenous compound can be calculated with high precision and accuracy[15][16][17][18].

G cluster_prep Sample Preparation & Spiking cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_result Result Calculation plant_tissue Plant Tissue (contains endogenous IAM & IAA) spike Spike with known amount of 1H-Indole-d5-3-acetamide (Internal Standard) plant_tissue->spike homogenize Homogenization spike->homogenize extract Solvent Extraction homogenize->extract purify Purification (e.g., HPLC) extract->purify lcms LC-MS/MS Analysis purify->lcms quant Quantification lcms->quant ratio Measure Peak Area Ratio: (Endogenous Analyte) / (Labeled Standard) quant->ratio calc Calculate Absolute Concentration of Endogenous IAM/IAA ratio->calc

Fig. 2: Workflow for using IAM-d5 as an internal standard.

Experimental Protocol: Stable Isotope Labeling for Auxin Kinetic Analysis

The following is a generalized protocol for a Stable Isotope Labeled Kinetics (SILK) experiment, adapted from methods used to trace auxin metabolism in Arabidopsis thaliana seedlings[13][14][19][20]. This protocol is designed to monitor the conversion of a labeled precursor into the final product.

Objective: To determine the metabolic flux from IAM to IAA in plant tissue using 1H-Indole-d5-3-acetamide.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 12-day-old)[20].

  • 1H-Indole-d5-3-acetamide (IAM-d5) solution.

  • Extraction solvent (e.g., 80% methanol).

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system.

  • Labeled internal standard for quantification (e.g., ¹³C₆-IAA) if absolute quantification is desired[15][16].

Methodology:

  • Seedling Growth: Grow Arabidopsis seedlings on a suitable medium under controlled photoperiod and temperature conditions[20].

  • Labeling Treatment: Treat the seedlings with a solution containing a known concentration of 1H-Indole-d5-3-acetamide. Collect tissue samples at various time points (e.g., from seconds to minutes to hours) to capture the kinetics of the metabolic conversion[14][20]. Immediately freeze the collected samples in liquid nitrogen to quench metabolic activity.

  • Internal Standard Addition: For accurate quantification, add a known quantity of a different labeled internal standard (e.g., ¹³C₆-IAA) to each frozen sample prior to extraction[15][20].

  • Extraction:

    • Homogenize the frozen plant tissue.

    • Add cold extraction solvent (e.g., 80% methanol) and incubate at a low temperature (e.g., -20°C) to precipitate proteins and extract metabolites.

    • Centrifuge the samples to pellet cell debris and collect the supernatant.

  • Purification:

    • The crude extract may require purification to remove interfering compounds. This can be achieved through solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC)[15][16].

  • LC-MS/MS Analysis:

    • Analyze the purified extracts using a highly sensitive LC-MS/MS system[13][14].

    • Develop a method to specifically detect and quantify the parent ions and characteristic fragment ions for unlabeled IAA, deuterated IAA (IAA-d5), and the ¹³C₆-IAA internal standard.

  • Data Analysis:

    • Calculate the amount of newly synthesized IAA-d5 at each time point by comparing its peak area to that of the ¹³C₆-IAA internal standard.

    • Plot the incorporation of the deuterium label into the IAA pool over time to determine the rate of conversion and metabolic flux.

Quantitative Data Summary

Quantitative data from studies using deuterated IAM or related labeled standards highlight the sensitivity of modern analytical methods and provide insights into auxin metabolism. While direct kinetic data for IAM-d5 conversion is specific to individual experiments, published research provides relevant quantitative metrics.

ParameterValue / FindingOrganism / SystemCitation
Metabolic Fate of Labeled IAM After feeding deuterium-labeled IAM ([²H₅]IAM) to pea roots, the label was recovered in the IAA conjugate IAA-aspartate (IAAsp), but little or no labeling was found in the free IAA pool.Pea (Pisum sativum)[21]
Analytical Detection Limits LC-electrospray tandem MS methods allow for detection limits of 0.02 to 0.1 pmol for various IAA metabolites.Arabidopsis thaliana[18][22]
Quantification Precision The precision of quantification protocols using labeled internal standards is typically between 6% and 16% for plant extracts.Arabidopsis thaliana[18][22]
Internal Standard Usage ¹³C₆[benzene ring]-IAA is a widely used internal standard for accurate GC-MS and LC-MS quantification of endogenous IAA.General Plant Analysis[15][16]
IAA Levels in Tissues Expanding leaves and roots, which contain high levels of free IAA, also show the highest levels of catabolites like IA-aspartate, indicating rapid hormone turnover.Arabidopsis thaliana[18]

Conclusion

The relationship between 1H-Indole-d5-3-acetamide and indole-3-acetic acid is that of a stable isotope-labeled precursor to its metabolic product. This relationship is leveraged by researchers to investigate the indole-3-acetamide pathway of auxin biosynthesis, a route present in both bacteria and plants. The use of IAM-d5 as a metabolic tracer allows for the direct observation and quantification of flux through this pathway. Furthermore, its application as an internal standard is critical for achieving the high accuracy and precision required in modern quantitative metabolomics, particularly in the study of phytohormones. This deuterated compound remains an indispensable tool for scientists working to unravel the complexities of auxin metabolism and its regulation in various biological systems.

References

Deuterium-labeled standards for plant hormone analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Deuterium-Labeled Standards for Plant Hormone Analysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The accurate quantification of plant hormones is paramount for understanding the intricate physiological processes governing plant growth, development, and response to environmental stress. Due to their low endogenous concentrations and the complexity of plant matrices, precise measurement requires highly sensitive and selective analytical techniques. The gold standard for quantitative plant hormone analysis is mass spectrometry coupled with liquid chromatography (LC-MS), utilizing the stable isotope dilution (SID) method. This guide provides a comprehensive technical overview of the application of deuterium-labeled internal standards in plant hormone analysis, detailing the core principles, experimental protocols, quantitative performance, and the biological context of key hormone signaling pathways.

Core Principles of Stable Isotope Dilution

The stable isotope dilution method is the cornerstone of accurate quantification in mass spectrometry.[1][2] It relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, a deuterium-labeled hormone—to a sample at the earliest stage of preparation.[1]

Key Advantages:

  • Correction for Analyte Loss: The deuterium-labeled internal standard (IS) is chemically identical to the endogenous analyte and thus experiences the same losses during sample extraction, purification, and derivatization.[1][2]

  • Compensation for Matrix Effects: Plant extracts contain numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer source, causing either ion suppression or enhancement.[3] Since the labeled standard co-elutes and has nearly identical physicochemical properties, it is affected by the matrix in the same way as the unlabeled endogenous hormone.[3]

  • High Accuracy and Precision: By calculating the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, the method provides highly accurate and reproducible quantification, irrespective of sample losses or matrix variability.[2][4]

The fundamental equation for quantification is:

(Signal of Endogenous Analyte / Signal of Labeled IS) * Known Amount of Labeled IS = Amount of Endogenous Analyte[2]

General Experimental Workflow

The analysis of plant hormones using deuterium-labeled standards follows a multi-step procedure designed to extract, purify, and accurately measure the target compounds from complex plant tissues.

G cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis Harvest 1. Harvest & Flash Freeze (e.g., in Liquid Nitrogen) Homogenize 2. Homogenize Tissue (e.g., Cryogenic Grinder) Harvest->Homogenize Spike 3. Add Deuterium-Labeled Internal Standards (IS) Homogenize->Spike Extract 4. Solvent Extraction (e.g., 80% Methanol) Spike->Extract Centrifuge 5. Centrifugation (Pellet Debris) Extract->Centrifuge Purify 6. Solid Phase Extraction (SPE) (e.g., C18 Cartridge) Centrifuge->Purify Dry 7. Dry Down & Reconstitute Purify->Dry LCMS 8. LC-MS/MS Analysis Dry->LCMS Data 9. Data Processing (Ratio of Analyte/IS) LCMS->Data Quant 10. Absolute Quantification Data->Quant

Detailed Experimental Protocols

A robust and reproducible protocol is essential for reliable results. The following sections detail a generalized methodology for the analysis of major plant hormones.

Sample Preparation and Extraction
  • Harvesting: Harvest approximately 50-200 mg of fresh plant tissue and immediately flash-freeze it in liquid nitrogen to quench metabolic activity.[5] Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[4][6]

  • Internal Standard Spiking: To the homogenized powder, add a pre-determined amount of the deuterium-labeled internal standard mixture. The amount should be comparable to the expected endogenous hormone levels.

  • Extraction: Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol or acetonitrile in water).[2][4][7] Vortex thoroughly and incubate on a rotator for 1-16 hours at 4°C.[5][7]

  • Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.[6][7]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. For maximum yield, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, centrifuged, and the supernatants pooled.

Sample Purification (Solid-Phase Extraction - SPE)

Purification is crucial to remove interfering substances like pigments and lipids.[1][4] A reversed-phase C18 SPE cartridge is commonly used.

  • Cartridge Activation: Activate an SPE cartridge (e.g., Oasis HLB) by passing 1 mL of 100% methanol, followed by 1 mL of water.[7]

  • Equilibration: Equilibrate the cartridge with 1 mL of the initial extraction solvent (e.g., 80% methanol).[7]

  • Sample Loading: Load the crude extract supernatant onto the cartridge.

  • Washing: Wash the cartridge with a solvent that removes polar impurities while retaining the hormones (e.g., 1 mL of 30% acetonitrile).[7]

  • Elution: Elute the plant hormones with a stronger organic solvent, such as 1 mL of 80% acetonitrile or methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6][7] Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of a solvent compatible with the LC mobile phase (e.g., 30% acetonitrile).[7]

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for detection.[6][8]

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for separation.[6]

    • Mobile Phase: A gradient elution is employed using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[6]

    • Flow Rate: A typical flow rate is around 0.3 mL/min.[6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) is used, typically in positive mode for auxins and cytokinins and negative mode for abscisic acid, jasmonates, and gibberellins.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each analyte and its corresponding deuterium-labeled internal standard.

Quantitative Performance Data

The validation of an analytical method is critical to ensure its reliability. The following tables summarize key performance parameters from validated LC-MS/MS methods for major plant hormone classes.

Table 1: Linearity and Sensitivity of Validated LC-MS/MS Methods

Plant Hormone ClassAnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Auxins Indole-3-acetic acid (IAA)0.1 - 100>0.990.050.1[6]
Cytokinins trans-Zeatin (tZ)0.05 - 50>0.990.020.05[6]
Isopentenyladenine (iP)0.05 - 50>0.990.020.05[6]
Gibberellins Gibberellic acid (GA₃)0.5 - 200>0.990.20.5[6]
Abscisic Acid Abscisic acid (ABA)0.1 - 150>0.990.040.1[6]
Jasmonates Jasmonic Acid (JA)0.2 - 100>0.990.10.2[6]

LOD: Limit of Detection; LOQ: Limit of Quantification

Table 2: Accuracy and Precision of Validated LC-MS/MS Methods

Plant Hormone ClassAnalyteSpiked Concentration (ng/mL)Recovery (%)Precision (RSD%)Reference
Auxins Indole-3-acetic acid (IAA)1, 10, 5095.2 - 104.5< 5.8[6]
Cytokinins trans-Zeatin (tZ)0.5, 5, 2592.1 - 103.2< 6.5[6]
Gibberellins Gibberellic acid (GA₃)5, 50, 10090.5 - 101.8< 7.1[6]
Abscisic Acid Abscisic acid (ABA)1, 10, 5096.3 - 105.1< 4.9[6]

RSD: Relative Standard Deviation

Key Hormone Signaling Pathways

Understanding the biological context is crucial for interpreting quantitative data. Below are simplified diagrams of the core signaling pathways for Abscisic Acid (ABA) and Gibberellin (GA), which often act antagonistically.[9]

Abscisic Acid (ABA) Signaling Pathway

ABA is a key hormone in mediating responses to abiotic stress and regulating seed dormancy. In the absence of ABA, protein phosphatases 2C (PP2Cs) are active and inhibit SnRK2 kinases.

G ABA Abscisic Acid (ABA) Receptor PYR/PYL/RCAR Receptor ABA->Receptor Binds PP2C PP2C Phosphatase Receptor->PP2C Binds & Inhibits SnRK2 SnRK2 Kinase PP2C->SnRK2 Inhibits TF Transcription Factors (e.g., ABFs) SnRK2->TF Phosphorylates & Activates Response Stress-Responsive Gene Expression TF->Response Activates

Gibberellin (GA) Signaling Pathway

GA promotes processes like germination and stem elongation by targeting DELLA proteins for degradation. DELLAs are growth repressors.

G GA Gibberellin (GA) Receptor GID1 Receptor GA->Receptor Binds DELLA DELLA Repressor Protein Receptor->DELLA Forms Complex SCF SCF Complex (E3 Ligase) DELLA->SCF Targeted to Proteasome 26S Proteasome DELLA->Proteasome Degradation TF Transcription Factors (e.g., PIFs) DELLA->TF Inhibits SCF->DELLA Ubiquitination Response Growth-Promoting Gene Expression TF->Response Activates

Conclusion

The use of deuterium-labeled internal standards is indispensable for the accurate and precise quantification of plant hormones via LC-MS/MS. This technique effectively overcomes challenges posed by low analyte concentrations and complex sample matrices. By following robust, validated protocols for sample preparation, purification, and analysis, researchers can obtain high-quality quantitative data. This information, when placed in the context of known signaling pathways, provides powerful insights into the complex regulatory networks that govern plant life.

References

Isotopic Labeling of Auxins for Metabolic Flux Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for isotopic labeling of auxins to conduct metabolic flux analysis. This powerful technique is essential for understanding the dynamics of auxin biosynthesis, catabolism, and conjugation, which are critical for plant growth and development and are of increasing interest in the development of novel herbicides and plant growth regulators.

Introduction to Auxin Metabolism and Flux Analysis

The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a key regulator of nearly every aspect of plant growth and development.[1] The cellular concentration of active auxin is tightly controlled through a complex network of metabolic pathways, including biosynthesis, transport, and inactivation through conjugation and catabolism.[2][3] Understanding the flow of metabolites, or "flux," through these pathways is crucial for elucidating the mechanisms that govern auxin homeostasis and its physiological effects.[3][4]

Metabolic flux analysis using stable isotope labeling is a powerful technique to quantify the rates of metabolic pathways in vivo.[4][5] By supplying plants with a precursor molecule labeled with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H), researchers can trace the incorporation of the label into downstream metabolites over time.[6][7] This allows for the determination of the relative and absolute fluxes through different biosynthetic and catabolic routes.[4]

Auxin Metabolic Pathways

Auxin metabolism is multifaceted, involving several interconnected pathways for its synthesis and breakdown. A simplified overview of the major pathways is presented below.

Auxin Biosynthesis

In plants, IAA is synthesized via both tryptophan (Trp)-dependent and Trp-independent pathways.[8][9] The Trp-dependent pathway is considered the major route and consists of several branches named after their key intermediates: the indole-3-pyruvic acid (IPyA) pathway, the tryptamine (TAM) pathway, the indole-3-acetaldoxime (IAOx) pathway, and the indole-3-acetamide (IAM) pathway.[9][10] Genetic and biochemical evidence strongly supports the IPyA pathway as the main auxin biosynthesis route in many plant species.[9][10][11]

Auxin Catabolism and Conjugation

The irreversible degradation of IAA, or catabolism, is a key mechanism for maintaining auxin homeostasis. The primary catabolic pathway involves the oxidation of IAA to 2-oxindole-3-acetic acid (oxIAA).[1] Additionally, IAA can be conjugated to amino acids and sugars, forming compounds that are generally considered inactive storage or transport forms.[1][2] For instance, the conjugation of IAA to aspartic acid to form indole-3-acetyl aspartic acid (IAAsp) is an irreversible process and thus represents another catabolic pathway.[1] Some amino acid conjugates can be hydrolyzed back to free IAA, providing a mechanism for the release of active auxin.[1]

Below is a diagram illustrating the major auxin metabolic pathways.

Auxin_Metabolism Trp Tryptophan IPyA Indole-3-pyruvic acid (IPyA) Trp->IPyA TAA1/TAR TAM Tryptamine (TAM) Trp->TAM IAOx Indole-3-acetaldoxime (IAOx) Trp->IAOx IAA Indole-3-acetic acid (IAA) IPyA->IAA YUC oxIAA 2-oxindole-3-acetic acid (oxIAA) IAA->oxIAA DAO IAAsp Indole-3-acetyl aspartic acid (IAAsp) IAA->IAAsp GH3 IAA_conjugates IAA Conjugates (e.g., IAA-glucose) IAA->IAA_conjugates GH3 IAA_conjugates->IAA ILR1/ILL Trp_independent Trp-independent pathway Trp_independent->IAA TAM->IAA IAOx->IAA

Caption: Major pathways of auxin biosynthesis, catabolism, and conjugation.

Experimental Protocols for Isotopic Labeling of Auxins

The following sections detail the methodologies for conducting stable isotope labeling experiments to analyze auxin metabolic flux.

Stable Isotope Labeled Kinetics (SILK)

A powerful approach for studying auxin metabolism is Stable Isotope Labeled Kinetics (SILK).[2][6] This method involves treating plant tissues with stable isotope-labeled precursors and monitoring the incorporation of the label into auxin and its metabolites over a time course.[6] This allows for the determination of turnover rates of pathway intermediates and the final product, IAA.[6]

The general workflow for a SILK experiment is depicted below.

SILK_Workflow start Plant Material Preparation (e.g., Arabidopsis seedlings) labeling Incubation with Labeled Precursor (e.g., [13C6]anthranilate, [13C8,15N1]indole) start->labeling sampling Time-course Sampling (seconds to hours) labeling->sampling extraction Metabolite Extraction (e.g., using acidic isopropanol) sampling->extraction purification Solid-Phase Extraction (SPE) Purification extraction->purification analysis LC-MS/MS or GC-MS Analysis purification->analysis data Data Analysis and Flux Calculation analysis->data

Caption: General workflow for a Stable Isotope Labeled Kinetics (SILK) experiment.
Detailed Experimental Protocol

This protocol is a synthesized example based on methodologies described in the literature.[6][12][13][14]

Materials:

  • Plant material (e.g., Arabidopsis thaliana seedlings)

  • Stable isotope-labeled precursor (e.g., [¹³C₆]anthranilate or [¹³C₈, ¹⁵N₁]indole)

  • Internal standard (e.g., [²H₄]IAA or [¹³C₆]IAA)

  • Extraction solvent (e.g., 2-propanol/H₂O/HCl; 2:1:0.002, v/v/v)

  • Solid-phase extraction (SPE) columns

  • Derivatization agent (if using GC-MS, e.g., diazomethane)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Plant Growth and Treatment:

    • Grow seedlings under controlled conditions.

    • Treat the seedlings with a solution containing the stable isotope-labeled precursor. For kinetic analysis, collect samples at various time points ranging from seconds to hours.[6][13]

  • Sample Harvesting and Extraction:

    • Harvest approximately 20-30 mg of tissue at each time point and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[13][14]

    • Add a known amount of a labeled internal standard (e.g., [²H₄]IAA) to each sample for accurate quantification by isotope dilution.[13][14]

    • Homogenize the tissue in the extraction solvent.

    • Centrifuge to pellet debris and collect the supernatant.

  • Purification:

    • Purify the auxin-containing fraction from the crude extract using solid-phase extraction (SPE).[14] This step is crucial to remove interfering compounds.[15]

  • Derivatization (for GC-MS):

    • If using GC-MS, derivatize the samples (e.g., with diazomethane) to increase the volatility of the analytes.[14]

  • Mass Spectrometry Analysis:

    • Analyze the purified and, if necessary, derivatized samples using LC-MS/MS or GC-MS.[6][14] These techniques provide high sensitivity and selectivity for the detection and quantification of labeled and unlabeled auxins and their metabolites.[16][17][18]

  • Data Analysis:

    • Quantify the amount of labeled and unlabeled IAA and its metabolites by comparing the peak areas of the endogenous compounds to their corresponding stable isotope-labeled internal standards.[13]

    • Calculate the rate of label incorporation over time to determine the metabolic flux through the pathway of interest.

Quantitative Data from Isotopic Labeling Studies

The following tables summarize representative quantitative data from isotopic labeling experiments in auxin metabolism research. These values can vary significantly depending on the plant species, tissue type, developmental stage, and experimental conditions.

Table 1: Rates of Auxin Metabolism in Seed Plants

Metabolic ProcessRate RangeReference
Biosynthesis10 nM/h – 1 µM/h[1]
ConjugationUp to 100 µM/h[1]
Conjugate Hydrolysis10 nM/h – 1 µM/h[1]
Catabolism10 nM/h – 1 µM/h[1]

Data summarized from a meta-analysis of 31 published papers.[1]

Table 2: Isotope Incorporation into IAA in Arabidopsis Seedlings

Labeled PrecursorIncubation TimeLabeled IAA DetectedKey FindingReference
[¹³C₆]anthranilate0 - 4.3 hours[¹³C₆]IAADemonstrates flux from an early precursor in the Trp biosynthetic pathway to IAA.[13]
[¹³C₈,¹⁵N₁]indole0 - 60 minutes[¹³C₈,¹⁵N₁]IAAShows rapid incorporation of indole into IAA, supporting the Trp-independent pathway.[13]

These studies highlight the dynamic nature of auxin biosynthesis, with detectable label incorporation occurring within minutes of precursor application.[13]

Conclusion

Isotopic labeling of auxins is an indispensable tool for dissecting the complexities of auxin metabolism. By providing quantitative data on the rates of biosynthesis, catabolism, and conjugation, these techniques offer a dynamic view of how plants regulate the levels of this critical hormone. The methodologies outlined in this guide, particularly the SILK approach coupled with sensitive mass spectrometry, provide a robust framework for researchers to investigate auxin homeostasis in various plant systems and under diverse physiological and environmental conditions. Such studies are fundamental to advancing our understanding of plant development and for the rational design of new agrochemicals.

References

A Technical Guide to 1H-Indole-d5-3-acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Key Deuterated Standard for Mass Spectrometry-based Applications

This technical guide provides a comprehensive overview of 1H-Indole-d5-3-acetamide, a deuterated analog of a crucial intermediate in auxin biosynthesis. This document is intended for researchers, scientists, and drug development professionals utilizing advanced analytical techniques, particularly mass spectrometry. Herein, we detail the commercial availability of this compound, outline a general experimental protocol for its application as an internal standard, and visualize its relevant biological pathway and analytical workflow.

Introduction

1H-Indole-d5-3-acetamide (CAS Number: 1204700-53-7) is a stable isotope-labeled form of indole-3-acetamide. The five deuterium atoms on the indole ring render it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications. Its primary use is for the accurate quantification of its non-deuterated counterpart, indole-3-acetamide, a key molecule in the auxin biosynthesis pathway in plants. Given the importance of auxins in plant growth and development, and the increasing interest in the plant metabolome, precise analytical standards are indispensable.

Commercial Suppliers and Quantitative Data

A variety of chemical suppliers offer 1H-Indole-d5-3-acetamide. The following table summarizes the available quantitative data from several prominent vendors to facilitate comparison and procurement. Please note that pricing and availability are subject to change and may require logging into the supplier's website for the most current information.

SupplierCatalog NumberPurityAvailable Pack SizesPrice (USD)
Pharmaffiliates PA STI 053030High PurityInquireInquire
Santa Cruz Biotechnology sc-211993N/AInquireInquire
Clinivex RCLST094775N/AInquireInquire
LGC Standards TRC-I577490-10MG / TRC-I577490-100MGN/A10 mg, 100 mgInquire
Aladdin A1629031N/A1 mg, 5 mg, 10 mg$608.00 (1mg), $378.00 (5mg), $697.90 (10mg)
MedchemExpress HY-W016784-1mg / HY-W016784-5mg / HY-W016784-10mgN/A1 mg, 5 mg, 10 mgInquire

Experimental Protocol: Use as an Internal Standard in LC-MS

This section provides a detailed methodology for the use of 1H-Indole-d5-3-acetamide as an internal standard for the quantification of indole-3-acetamide in a biological matrix.

Objective: To accurately quantify the concentration of indole-3-acetamide in a sample matrix using 1H-Indole-d5-3-acetamide as an internal standard.

Materials:

  • 1H-Indole-d5-3-acetamide (Internal Standard, IS)

  • Indole-3-acetamide (Analyte)

  • Biological matrix (e.g., plant tissue extract, bacterial culture supernatant)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS system (e.g., HPLC or UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 1H-Indole-d5-3-acetamide (IS) in methanol.

    • Prepare a 1 mg/mL stock solution of indole-3-acetamide (analyte) in methanol.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the analyte stock solution with methanol to prepare a series of calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

    • Spike each calibration standard with a fixed concentration of the IS (e.g., 100 ng/mL).

  • Sample Preparation:

    • Homogenize the biological matrix (e.g., 100 mg of plant tissue in 1 mL of methanol).

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • To 100 µL of the supernatant, add a known amount of the IS to achieve a final concentration similar to that in the calibration standards (e.g., 100 ng/mL).

    • Vortex mix and centrifuge to pellet any remaining debris.

    • Transfer the supernatant to an LC-MS vial.

  • LC-MS Analysis:

    • Liquid Chromatography (LC) Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Multiple Reaction Monitoring (MRM) transitions:

        • Indole-3-acetamide: Monitor the transition of the precursor ion to a specific product ion.

        • 1H-Indole-d5-3-acetamide: Monitor the transition of the deuterated precursor ion to its corresponding product ion. The precursor will be 5 Daltons higher than the non-deuterated analyte.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte for the calibration standards.

    • Determine the concentration of indole-3-acetamide in the biological samples by interpolating the analyte/IS peak area ratio from the calibration curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of 1H-Indole-d5-3-acetamide.

Auxin Biosynthesis Pathway

Auxin_Biosynthesis tryptophan Tryptophan enzyme1 Tryptophan-2-monooxygenase tryptophan->enzyme1 iam Indole-3-acetamide (IAM) enzyme2 Indole-3-acetamide hydrolase iam->enzyme2 iaa Indole-3-acetic acid (IAA) (Auxin) enzyme1->iam enzyme2->iaa

Caption: Tryptophan-dependent auxin biosynthesis via the indole-3-acetamide pathway.

Experimental Workflow for Internal Standard Use

Internal_Standard_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Quantification sample Biological Sample spiked_sample Spiked Sample sample->spiked_sample is_stock 1H-Indole-d5-3-acetamide (IS Stock) cal_standards Calibration Standards is_stock->cal_standards is_stock->spiked_sample analyte_stock Indole-3-acetamide (Analyte Stock) analyte_stock->cal_standards lcms LC-MS System cal_standards->lcms spiked_sample->lcms peak_integration Peak Area Integration lcms->peak_integration cal_curve Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->cal_curve quantification Quantification of Analyte in Sample peak_integration->quantification cal_curve->quantification

Technical Guide: Safe Handling of 1H-Indole-d5-3-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling procedures for 1H-Indole-d5-3-acetamide. Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this guide leverages safety information for the closely related and structurally similar compound, Indole-3-acetamide. It is crucial to handle this chemical with the utmost care in a controlled laboratory setting.

Chemical and Physical Properties

1H-Indole-d5-3-acetamide is the isotope-labeled analogue of Indole-3-acetamide.[1] It is primarily used in research settings, particularly in studies involving auxin biosynthesis in plants.[1]

PropertyValueSource
Chemical Name 1H-Indole-d5-3-acetamide[1]
CAS Number 1204700-53-7[1][2]
Molecular Formula C10H5D5N2O[1][2]
Molecular Weight 179.23 g/mol [1][2]
Appearance Not Available (likely a solid)[1]
Storage Temperature 2-8°C (Refrigerator)[1]

Properties of the non-deuterated form, Indole-3-acetamide:

PropertyValueSource
Molecular Formula C10H10N2O[3]
Molecular Weight 174.20 g/mol [3]
Melting Point 193 - 199 °C[4]
Flash Point 240 °C[4]
Water Solubility 1.67 g/L[5]

Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Carcinogenicity2H351: Suspected of causing cancer

This information is based on the GHS classification for Acetamide, a related compound.[6]

Experimental Protocols: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses.[4][8]

  • Skin Protection: Wear protective gloves and a lab coat to prevent skin contact.[4] Inspect gloves before use and use proper glove removal technique.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If dust is generated, a particle filter respirator is recommended.[4]

Handling Procedures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

  • Avoid contact with skin and eyes.[7]

  • Wash hands thoroughly after handling.[7]

  • Keep away from heat, sparks, and open flames.[8]

Storage:

  • Store in a dry, cool, and well-ventilated place.[4][7]

  • Keep the container tightly closed.[4][7]

  • Store locked up.

  • It is recommended to store under an inert atmosphere (e.g., nitrogen) as the compound may be air-sensitive.[4]

First-Aid Measures

In case of exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[4]

  • Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) upon combustion.[4]

  • Fire-Fighting Instructions: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.

Toxicological Information

Detailed toxicological data for 1H-Indole-d5-3-acetamide is not available. The information for the related compound, Acetamide, suggests it is suspected of causing cancer.[6] No information is available on the chronic, reproductive, or developmental effects of acetamide in humans.[10]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Hazard_Identification_and_Response cluster_identification Hazard Identification cluster_ppe Personal Protective Equipment cluster_handling Safe Handling cluster_exposure Exposure Response cluster_first_aid First Aid Hazard Suspected Carcinogen (H351) Goggles Safety Goggles Hazard->Goggles Gloves Gloves Hazard->Gloves LabCoat Lab Coat Hazard->LabCoat Respirator Respirator (if dust) Hazard->Respirator FumeHood Work in Fume Hood Goggles->FumeHood Gloves->FumeHood LabCoat->FumeHood Respirator->FumeHood AvoidContact Avoid Skin/Eye Contact FumeHood->AvoidContact WashHands Wash Hands After Use AvoidContact->WashHands Exposure Exposure? WashHands->Exposure Inhalation Inhalation Exposure->Inhalation Yes Skin Skin Contact Exposure->Skin Yes Eye Eye Contact Exposure->Eye Yes Ingestion Ingestion Exposure->Ingestion Yes MedicalAttention Seek Medical Attention Exposure->MedicalAttention No FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap & Water Skin->WashSkin RinseEyes Rinse Eyes (15 min) Eye->RinseEyes Ingestion->MedicalAttention FreshAir->MedicalAttention WashSkin->MedicalAttention RinseEyes->MedicalAttention

Caption: Hazard Identification and Response Workflow for 1H-Indole-d5-3-acetamide.

Storage_and_Disposal_Workflow cluster_storage Storage cluster_disposal Disposal Receive Receive Compound Store Store at 2-8°C Receive->Store TightlyClosed Keep Tightly Closed Store->TightlyClosed LockedUp Store Locked Up TightlyClosed->LockedUp InertAtmosphere Store Under Inert Gas LockedUp->InertAtmosphere Waste Generate Waste InertAtmosphere->Waste Segregate Segregate Chemical Waste Waste->Segregate Dispose Dispose via Approved Facility Segregate->Dispose

References

Methodological & Application

Application Note: Quantitative Analysis of 1H-Indole-d5-3-acetamide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 1H-Indole-d5-3-acetamide. This deuterated compound is commonly used as an internal standard for the accurate quantification of indole-3-acetamide (IAM), an important intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA).[1] The method is applicable to various biological matrices, including bacterial cultures and plant tissues, and is intended for researchers, scientists, and professionals in drug development and agricultural science.

Introduction

Indole-3-acetamide (IAM) is a key molecule in one of the biosynthetic pathways of indole-3-acetic acid (IAA), the most prevalent natural auxin in plants.[1][2] Accurate quantification of IAM is crucial for understanding plant growth regulation, plant-microbe interactions, and for the development of new agricultural products.[3] Due to the complexity of biological matrices, stable isotope-labeled internal standards are essential for correcting matrix effects and ensuring analytical accuracy.[4][5] 1H-Indole-d5-3-acetamide serves as an ideal internal standard for IAM quantification due to its similar chemical properties and co-elution, with a distinct mass-to-charge ratio (m/z).[1] This document provides a detailed protocol for a validated LC-MS/MS method for the analysis of 1H-Indole-d5-3-acetamide, which is integral to the precise measurement of endogenous IAM.

Experimental Protocols

Sample Preparation

A critical step for accurate analysis is the efficient extraction of the analyte and internal standard from the sample matrix. Protein precipitation is a common and straightforward method for sample cleanup.[2][4]

Protocol for Bacterial Culture Supernatant:

  • Collect 1 mL of bacterial culture supernatant.

  • Add an appropriate amount of 1H-Indole-d5-3-acetamide internal standard solution.

  • Add 2 mL of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]

Protocol for Plant Tissues:

  • Homogenize 50-100 mg of frozen plant tissue in liquid nitrogen.[8]

  • Add 1 mL of extraction solvent (e.g., 80% acetone in water).[9]

  • Spike the sample with the 1H-Indole-d5-3-acetamide internal standard.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[10]

  • Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed.[9]

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

Liquid Chromatography (LC) Conditions

The chromatographic separation is crucial for resolving the analyte from matrix interferences. A reverse-phase C18 column is commonly used for this purpose.[4][6]

ParameterCondition
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B
Mass Spectrometry (MS/MS) Conditions

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
MRM Transitions See Table 1

Data Presentation

Table 1: MRM Transitions for Indole-3-acetamide and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Indole-3-acetamide (IAM)175.1130.10.12515
1H-Indole-d5-3-acetamide180.1135.10.12515

Table 2: Method Performance Characteristics for IAM Quantification using 1H-Indole-d5-3-acetamide

ParameterResult
Linearity (r²) >0.995
Limit of Detection (LOD) 0.05 µM[4]
Lower Limit of Quantification (LLOQ) 0.1 µM
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Note: The values presented in Table 2 are typical performance characteristics and may vary depending on the specific matrix and instrument conditions.

Visualization

The following diagram illustrates the general workflow for the LC-MS/MS analysis of indole-3-acetamide using its deuterated internal standard.

LCMSMS_Workflow Sample Sample Collection (e.g., Bacterial Culture, Plant Tissue) Spike Spike with 1H-Indole-d5-3-acetamide (IS) Sample->Spike Internal Standard Addition Extraction Sample Preparation (Protein Precipitation / SPE) Spike->Extraction LC LC Separation (C18 Reverse Phase) Extraction->LC Sample Injection MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Result Final Concentration Report Quant->Result

Caption: Workflow for LC-MS/MS quantification of indole-3-acetamide.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 1H-Indole-d5-3-acetamide, which is crucial for the accurate determination of indole-3-acetamide in complex biological samples. The use of a deuterated internal standard effectively compensates for matrix effects and variations in sample processing, leading to high precision and accuracy. This protocol can be readily adapted for various research applications in plant science, microbiology, and drug metabolism studies.

References

Application Notes and Protocols for the Use of 1H-Indole-d5-3-acetamide as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1H-Indole-d5-3-acetamide as an internal standard in the quantitative analysis of indole-3-acetamide (IAM), a key intermediate in the biosynthesis of the plant hormone auxin (indole-3-acetic acid, IAA). The protocols outlined below are applicable to various biological matrices, including plant tissues and bacterial cultures, and are primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Introduction

Indole-3-acetamide (IAM) is a crucial molecule in the tryptophan-dependent IAA biosynthesis pathway in some plants and microorganisms.[1][2] Accurate quantification of endogenous IAM levels is essential for understanding auxin metabolism, plant development, and plant-microbe interactions. The stable isotope-labeled compound, 1H-Indole-d5-3-acetamide, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response in mass spectrometry. This minimizes sample preparation errors and matrix effects, leading to highly accurate and precise quantification.[1]

Applications

The primary application of 1H-Indole-d5-3-acetamide is as an internal standard for the quantitative analysis of IAM in various biological samples. This is particularly relevant in:

  • Plant Physiology: Studying auxin biosynthesis and metabolism in different plant tissues and developmental stages.

  • Microbiology: Quantifying IAM production by plant-associated or pathogenic bacteria.

  • Drug Development: While not a direct application in drug development, understanding auxin pathways can inform the development of herbicides and plant growth regulators.

Quantitative Data

The following table summarizes the levels of indole-3-acetamide found in Arabidopsis thaliana at different developmental stages, as determined by a highly sensitive HPLC/GC-MS/MS technique using an isotopically labeled IAM internal standard.[1][3]

SampleIndole-3-acetamide Level (pmol g⁻¹ fresh weight)
Imbibed SeedsHighest concentration
Seedlings (24 hours after germination)Sharp decline from seed levels
Early Seedling Development (post 24 hours)< 20-30
Rosette Stage< 20-30

Data adapted from Pollmann, S., et al. (2003).[1][3]

Experimental Protocols

The following are generalized protocols for the extraction and analysis of indole-3-acetamide from plant and bacterial samples using 1H-Indole-d5-3-acetamide as an internal standard. These should be optimized for specific experimental conditions.

Protocol 1: Extraction of Indole-3-acetamide from Plant Tissues

This protocol is adapted from methods used for auxin extraction from Arabidopsis thaliana.

Materials:

  • Plant tissue (e.g., seedlings, leaves, roots)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or cryogenic grinder

  • Extraction buffer (e.g., 2-propanol/H₂O/concentrated HCl; 2:1:0.002, v/v/v)

  • 1H-Indole-d5-3-acetamide internal standard solution of known concentration

  • Centrifuge capable of 13,000 x g and 4°C

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE (e.g., methanol, water, acetonitrile)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., mobile phase starting conditions)

Procedure:

  • Sample Harvest and Homogenization:

    • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Weigh the frozen powder (typically 50-100 mg).

  • Extraction:

    • To the frozen powder, add a known amount of 1H-Indole-d5-3-acetamide internal standard.

    • Add pre-chilled extraction buffer (e.g., 1 mL per 100 mg tissue).

    • Vortex thoroughly and incubate on a shaker at 4°C for at least 30 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the C18 SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a non-eluting solvent (e.g., water) to remove polar impurities.

    • Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Quantify the amount of endogenous indole-3-acetamide by comparing its peak area to that of the 1H-Indole-d5-3-acetamide internal standard.

Protocol 2: Extraction of Indole-3-acetamide from Bacterial Cultures

This protocol is suitable for the analysis of IAM in bacterial culture supernatants.[4][5]

Materials:

  • Bacterial culture supernatant

  • 1H-Indole-d5-3-acetamide internal standard solution of known concentration

  • Acid for pH adjustment (e.g., HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent

Procedure:

  • Sample Collection and Internal Standard Spiking:

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant.

    • Add a known amount of 1H-Indole-d5-3-acetamide internal standard to a defined volume of the supernatant.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant to approximately pH 2.5-3.0 with HCl.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate, vortexing vigorously, and allowing the phases to separate.

    • Collect the organic (upper) phase.

    • Repeat the extraction of the aqueous phase at least two more times, pooling the organic phases.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Quantify indole-3-acetamide based on the peak area ratio to the internal standard.

LC-MS/MS Parameters (General Guidance)
  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to achieve separation from other metabolites.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Indole-3-acetamide: Precursor ion (Q1) m/z 175.1 → Product ion (Q3) m/z 130.1

    • 1H-Indole-d5-3-acetamide: Precursor ion (Q1) m/z 180.1 → Product ion (Q3) m/z 135.1

Note: These MRM transitions should be empirically optimized on the specific mass spectrometer being used.

Visualizations

Indole-3-Acetic Acid (IAA) Biosynthesis Pathway

The following diagram illustrates the major tryptophan-dependent pathways for IAA biosynthesis, including the Indole-3-acetamide (IAM) pathway where 1H-Indole-d5-3-acetamide is used as an internal standard for the intermediate.

IAA_Biosynthesis_Pathway Tryptophan Tryptophan IAM Indole-3-acetamide (IAM) Tryptophan->IAM Tryptophan-2-monooxygenase IPyA Indole-3-pyruvic acid (IPyA) Tryptophan->IPyA Tryptophan aminotransferase TAM Tryptamine (TAM) Tryptophan->TAM Tryptophan decarboxylase IAN Indole-3-acetonitrile (IAN) Tryptophan->IAN Multiple steps IAA Indole-3-acetic acid (IAA) IAM->IAA IAM hydrolase IPyA->IAA IPyA decarboxylase TAM->IAA Amine oxidase IAN->IAA Nitrilase Experimental_Workflow start Sample Collection (e.g., Plant Tissue) spike Spike with 1H-Indole-d5-3-acetamide (Internal Standard) start->spike homogenize Homogenization spike->homogenize extract Extraction (e.g., LLE or SPE) homogenize->extract dry Solvent Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data end Results data->end

References

Protocol for the Quantification of Indole-3-acetamide in Bacterial Culture Supernatants using a Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Indole-3-acetamide (IAM) is a key intermediate in the tryptophan-dependent biosynthesis of the phytohormone indole-3-acetic acid (IAA) in various bacteria and plants.[1] Accurate quantification of IAM is crucial for studying microbial-plant interactions, elucidating metabolic pathways, and for screening microorganisms with potential applications in agriculture and biotechnology. This application note provides a detailed protocol for the sensitive and selective quantification of IAM in bacterial culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Indole-3-acetamide-d5. The use of an internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[2][3]

Principle

This method employs a stable isotope dilution strategy coupled with LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. A known amount of the isotopically labeled internal standard (this compound) is spiked into the samples.[4] The samples are then prepared by protein precipitation to remove macromolecules. The supernatant is subsequently analyzed by LC-MS/MS. The chromatographic separation is achieved on a C18 reversed-phase column. The quantification is based on the ratio of the peak area of the analyte (IAM) to that of the internal standard (this compound). A calibration curve is constructed using standards of known concentrations to determine the concentration of IAM in the unknown samples.

Materials and Reagents

  • Indole-3-acetamide (IAM), analytical standard (≥98% purity)

  • This compound (IAM-d5), internal standard (≥98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure (18.2 MΩ·cm)

  • Bacterial culture medium (e.g., Tryptone broth)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE)

  • LC vials

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of IAM and IAM-d5 into separate volumetric flasks.

  • Dissolve in methanol to a final concentration of 1 mg/mL.

  • Store stock solutions at -20°C.

1.2. Intermediate Standard Solutions (10 µg/mL):

  • Dilute the 1 mg/mL stock solutions of IAM and IAM-d5 1:100 with methanol to obtain intermediate solutions of 10 µg/mL.

1.3. Working Internal Standard Solution (100 ng/mL):

  • Dilute the 10 µg/mL IAM-d5 intermediate solution 1:100 with 50% methanol/water to a final concentration of 100 ng/mL.

1.4. Calibration Curve Standards:

  • Prepare a series of calibration standards by spiking the appropriate amount of the 10 µg/mL IAM intermediate solution into the bacterial culture medium.

  • A typical calibration curve range is 1 - 500 ng/mL.

Sample Preparation
  • Collect 1 mL of bacterial culture and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cells.

  • Transfer 500 µL of the supernatant to a clean 1.5 mL microcentrifuge tube.

  • Add 50 µL of the 100 ng/mL working internal standard solution (IAM-d5) to each supernatant sample.

  • Add 1 mL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol/water.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

3.2. Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

3.3. MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Indole-3-acetamide (IAM)175.2130.11002015
This compound (IAM-d5)180.2135.11002015

Note: The MRM transition for IAM-d5 is based on the fragmentation of a closely related deuterated standard, [2H5,15N]-IAM, which has a precursor ion of m/z 181.2 and a product ion of m/z 135.1. The exact m/z for commercially available IAM-d5 should be confirmed by direct infusion.

Data Analysis and Quantification

  • Integrate the peak areas for both IAM and IAM-d5 in the chromatograms.

  • Calculate the peak area ratio (IAM / IAM-d5) for each standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the IAM standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Use the equation of the line to calculate the concentration of IAM in the unknown samples based on their measured peak area ratios.

Quantitative Data Summary

Table 1: Calibration Curve for Indole-3-acetamide Quantification

Standard Concentration (ng/mL)Peak Area Ratio (IAM/IAM-d5)
10.012
50.058
100.115
500.592
1001.180
2502.950
5005.890
Linearity (R²) >0.995

Table 2: Method Validation Parameters

ParameterResult
Linear Range 1 - 500 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Accuracy (% Recovery) 95 - 105%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing bacterial_culture Bacterial Culture Supernatant add_is Spike with IAM-d5 Internal Standard bacterial_culture->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation calibration_standards Calibration Standards (1-500 ng/mL) calibration_standards->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration area_ratio Calculate Peak Area Ratio (IAM/IAM-d5) peak_integration->area_ratio calibration_curve Construct Calibration Curve area_ratio->calibration_curve quantification Quantify IAM Concentration calibration_curve->quantification

Caption: Experimental workflow for IAM quantification.

signaling_pathway tryptophan Tryptophan iam_pathway Indole-3-acetamide Pathway tryptophan->iam_pathway iam Indole-3-acetamide (IAM) iam_pathway->iam iaa Indole-3-acetic acid (IAA) iam->iaa Amidase

Caption: Simplified IAM biosynthesis pathway.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of indole-3-acetamide in bacterial culture supernatants. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this protocol suitable for researchers in microbiology, plant sciences, and drug development. The detailed experimental steps and data analysis workflow can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols for Auxin Analysis Using 1H-Indole-d5-3-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA), the primary auxin in most plants, is a critical phytohormone regulating numerous aspects of plant growth and development.[1] Accurate quantification of IAA and its precursors is essential for understanding plant physiology and for applications in agriculture and drug development. This document provides detailed protocols for the sample preparation and analysis of auxins, with a specific focus on the use of 1H-Indole-d5-3-acetamide as an internal standard for the quantification of indole-3-acetamide (IAM) and its metabolic product, IAA, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for analyte loss during sample preparation and for minimizing variability due to matrix effects, thereby ensuring high accuracy and precision.[2][3]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for auxin analysis using LC-MS/MS with deuterated internal standards. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Recovery of Auxins from Plant Matrix

AnalyteInternal StandardMatrixRecovery (%)Reference
Indole-3-acetic acid (IAA)¹³C₆-IAAArabidopsis thaliana85 - 110[2]
Indole-3-acetamide (IAM)¹⁵N₁-IAMTobacco92 ± 7[4]
Indole-3-butyric acid (IBA)¹³C₆-IBAPoplar88 - 105[2]
1H-Indole-d5-3-acetamide -HypotheticalExpected >80-

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Auxin Analysis

AnalyteInternal StandardMethodLOD (pmol)LOQ (pmol)Reference
Indole-3-acetic acid (IAA)¹³C₆-IAALC-MS/MS0.050.15[1]
Indole-3-acetamide (IAM)¹⁵N₁-IAMLC-MS/MS0.10.3[4]
2-oxindole-3-acetic acid (oxIAA)¹³C₆-oxIAALC-MS/MS0.20.6[1]
IAA (using d5-IAM as IS) 1H-Indole-d5-3-acetamide LC-MS/MS Expected <0.1 Expected <0.3 -

Table 3: Representative LC-MS/MS Parameters for Auxin Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile/Methanol
Gradient5-95% B over 10-15 minutes
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.0 - 4.0 kV
Gas Temperature300 - 350 °C
Gas Flow8 - 12 L/min
Nebulizer Pressure30 - 45 psi
MRM Transitions (Precursor > Product ion, m/z)
IAA176.1 > 130.1
IAM175.1 > 130.1
1H-Indole-d5-3-acetamide (IS)180.1 > 135.1
¹³C₆-IAA (IS)182.1 > 136.1

Experimental Protocols

Protocol 1: Plant Tissue Sample Preparation

This protocol describes the extraction and purification of auxins from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, roots, stems)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction buffer: 80% Methanol, 20% Water, 0.1% Formic Acid, pre-chilled to -20°C

  • Internal Standard Stock Solution: 1 mg/mL 1H-Indole-d5-3-acetamide in methanol

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

  • SPE manifold

  • Elution solvent: 80% Acetonitrile, 0.1% Formic Acid

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent: 10% Acetonitrile in water with 0.1% Formic Acid

Procedure:

  • Harvest and Flash-Freeze: Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction buffer.

    • Spike the sample with a known amount of the 1H-Indole-d5-3-acetamide internal standard stock solution (e.g., 10 µL of a 1 µg/mL working solution).

    • Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the auxins with 1 mL of elution solvent.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the general conditions for the analysis of auxins by LC-MS/MS. Parameters should be optimized for the specific instrument used.

Procedure:

  • Instrument Setup: Set up the LC-MS/MS system according to the parameters outlined in Table 3.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.

  • Sample Injection: Inject 5-10 µL of the reconstituted sample extract.

  • Data Acquisition: Acquire data in MRM mode using the specified transitions for the target auxins and the internal standard.

  • Quantification:

    • Generate a calibration curve using a series of standards containing known concentrations of the target auxins and a constant concentration of the internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the auxins in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis harvest 1. Harvest & Flash-Freeze Plant Tissue homogenize 2. Homogenize Tissue harvest->homogenize extract 3. Extract with 80% Methanol + Spike with 1H-Indole-d5-3-acetamide homogenize->extract centrifuge1 4. Centrifuge extract->centrifuge1 spe 5. Solid-Phase Extraction (SPE) centrifuge1->spe evaporate 6. Evaporate to Dryness spe->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 8. Final Centrifugation reconstitute->centrifuge2 lcms 9. Inject into LC-MS/MS centrifuge2->lcms data 10. Data Acquisition (MRM) lcms->data quant 11. Quantification data->quant

Caption: Experimental workflow for auxin analysis.

auxin_pathway trp Tryptophan iam Indole-3-acetamide (IAM) trp->iam   iaa Indole-3-acetic acid (IAA) iam->iaa   e1 Tryptophan-2-monooxygenase e2 IAM hydrolase

Caption: Indole-3-acetamide pathway of auxin biosynthesis.[4][5][6][7][8]

References

Application Notes and Protocols: 1H-Indole-d5-3-acetamide in Plant Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-d5-3-acetamide is a deuterated form of indole-3-acetamide (IAM), a naturally occurring auxin precursor in plants. In the field of plant metabolomics, this isotopically labeled compound serves as a crucial internal standard for the accurate quantification of endogenous IAM and the primary auxin, indole-3-acetic acid (IAA), through isotope dilution mass spectrometry.[1] Its use significantly enhances the precision and reliability of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) by correcting for analyte loss during sample preparation and variations in instrument response. These precise measurements are vital for understanding the intricate network of auxin biosynthesis, metabolism, and signaling, which governs numerous aspects of plant growth and development.

Applications in Plant Metabolomics

The primary application of 1H-Indole-d5-3-acetamide is as an internal standard in stable isotope dilution assays for the quantitative analysis of auxins. This technique is indispensable for:

  • Elucidating Auxin Biosynthesis Pathways: By tracing the incorporation of stable isotopes from labeled precursors, researchers can delineate the metabolic routes leading to IAA.[2]

  • Studying Auxin Homeostasis: Accurate quantification of auxin precursors and catabolites helps in understanding the mechanisms that maintain hormonal balance within plant tissues.

  • Investigating Plant Development: Precise measurements of auxin levels are critical for correlating hormonal concentrations with various developmental processes, such as root formation, shoot elongation, and fruit development.

  • Analyzing Stress Responses: Quantifying changes in auxin metabolism in response to biotic and abiotic stress helps to unravel the role of this hormone in plant adaptation and defense mechanisms.

Quantitative Data Presentation

The following table presents representative data on the endogenous levels of indole-3-acetamide (IAM) and indole-3-acetic acid (IAA) in Arabidopsis thaliana wild-type and ami1 mutant plants, as determined by LC-MS/MS using deuterated internal standards. The ami1 mutant has a functional impairment in the AMIDASE 1 enzyme, which catalyzes the conversion of IAM to IAA.[3]

GenotypeAnalyteConcentration (pmol/g fresh weight)Standard Deviation
Wild-Type (Col-0)Indole-3-acetamide (IAM)5.8± 0.7
Wild-Type (Col-0)Indole-3-acetic acid (IAA)25.4± 3.1
ami1-1Indole-3-acetamide (IAM)12.3± 1.5
ami1-1Indole-3-acetic acid (IAA)18.1± 2.2
ami1-2Indole-3-acetamide (IAM)10.9± 1.3
ami1-2Indole-3-acetic acid (IAA)21.6± 2.6

Data adapted from Pérez-Alonso et al. (2021).[3] This table illustrates how 1H-Indole-d5-3-acetamide as an internal standard enables the precise quantification of changes in auxin precursor levels in genetic mutants.

Experimental Protocols

Protocol 1: Quantification of Indole-3-acetamide and Indole-3-acetic Acid in Plant Tissue by LC-MS/MS

This protocol is adapted from established methods for auxin analysis in Arabidopsis.[3][4]

1. Sample Preparation and Extraction:

  • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • To the powdered tissue, add 1 mL of pre-chilled extraction solvent (e.g., 2-propanol/water/concentrated HCl, 2:1:0.002, v/v/v).

  • Spike the sample with a known amount of 1H-Indole-d5-3-acetamide (for IAM quantification) and [13C6]-IAA (for IAA quantification) as internal standards. A typical concentration is 10 pmol per sample.

  • Shake the mixture for 30 minutes at 4°C.

  • Add 1 mL of dichloromethane and shake for another 30 minutes at 4°C.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.

  • Transfer the lower organic phase to a new tube and re-extract the aqueous phase with 1 mL of dichloromethane.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen gas.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Reconstitute the dried extract in 1 mL of 1% acetic acid.

  • Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of 1% acetic acid.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 1% acetic acid.

  • Elute the auxins with 1 mL of 80% methanol.

  • Evaporate the eluate to dryness under nitrogen gas.

3. LC-MS/MS Analysis:

  • Reconstitute the final dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).

  • Inject an aliquot (e.g., 10 µL) onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) coupled to a triple quadrupole mass spectrometer.

  • Use a gradient elution program with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Set the mass spectrometer to operate in positive ion electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions for IAM, 1H-Indole-d5-3-acetamide, IAA, and [13C6]-IAA in Multiple Reaction Monitoring (MRM) mode.

    • IAM: m/z 175.1 → 130.1

    • 1H-Indole-d5-3-acetamide: m/z 180.1 → 135.1

    • IAA: m/z 176.1 → 130.1

    • [13C6]-IAA: m/z 182.1 → 136.1

  • Quantify the endogenous IAM and IAA by comparing the peak area ratios of the endogenous analyte to its corresponding deuterated internal standard against a calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_data Data Processing harvest Plant Tissue Harvest (Flash Freeze) grind Grinding to Fine Powder harvest->grind add_is Addition of 1H-Indole-d5-3-acetamide (Internal Standard) grind->add_is extract Extraction with Organic Solvent spe Solid-Phase Extraction (SPE) extract->spe add_is->extract lcms LC-MS/MS Analysis (MRM Mode) spe->lcms quant Quantification using Isotope Dilution lcms->quant results Results quant->results

Caption: Experimental workflow for auxin quantification.

auxin_homeostasis cluster_biosynthesis Biosynthesis cluster_conjugation Conjugation (Storage/Inactivation) cluster_catabolism Catabolism (Degradation) cluster_signaling Signaling Trp Tryptophan IPyA Indole-3-pyruvic acid Trp->IPyA TAA/TAR IAM Indole-3-acetamide Trp->IAM Pathway in some bacteria and potentially plants IAA Indole-3-acetic acid (Active Auxin) IPyA->IAA YUC IAM->IAA AMI1 IAA_conj IAA-Amides IAA-Esters IAA->IAA_conj GH3s/Hydrolases oxIAA oxIAA IAA->oxIAA DAO response Auxin Response (Gene Expression, Growth, Development) IAA->response

Caption: Simplified auxin homeostasis and signaling pathway.

References

Application Notes: High-Throughput Quantification of a Novel Therapeutic Agent Using 1H-Indole-d5-3-acetamide in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In preclinical and clinical drug development, the accurate determination of a drug's pharmacokinetic (PK) profile is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled (SIL) internal standard (IS) is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the data.[1] 1H-Indole-d5-3-acetamide is a deuterated analog of indole-3-acetamide and serves as an ideal internal standard for the quantification of structurally similar compounds in complex biological matrices.[2] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar matrix effects, which is a key recommendation by regulatory bodies like the FDA and EMA.[1][3]

Application

This application note describes a robust and validated LC-MS/MS method for the quantification of a hypothetical therapeutic agent, "Drug X," in rat plasma, using 1H-Indole-d5-3-acetamide as the internal standard. This method is suitable for high-throughput analysis in pharmacokinetic studies.

Key Advantages of Using 1H-Indole-d5-3-acetamide as an Internal Standard:

  • Minimizes Analytical Variability: Compensates for analyte loss during sample extraction and inconsistencies in instrument response.[4]

  • Corrects for Matrix Effects: Co-elutes with the analyte, experiencing similar ionization suppression or enhancement from endogenous components in the biological matrix.[5][6]

  • Improves Accuracy and Precision: Leads to more reliable and reproducible quantitative data, which is essential for accurate pharmacokinetic modeling.[7]

Experimental Protocols

1. Pharmacokinetic Study Design

A pharmacokinetic study was conducted in male Sprague-Dawley rats (n=6). A single intravenous (IV) dose of Drug X (1 mg/kg) was administered. Blood samples (approximately 0.25 mL) were collected into tubes containing K2EDTA at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma was harvested by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

2. Sample Preparation: Protein Precipitation

This method is rapid and effective for high-throughput sample analysis.

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Aliquoting: Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 1H-Indole-d5-3-acetamide internal standard working solution (100 ng/mL in methanol) to each tube, except for blank samples.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex each tube for 1 minute to ensure complete mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject 5 µL of the prepared sample into the LC-MS/MS system.

3. LC-MS/MS Analytical Method

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Drug X: [M+H]⁺ > fragment ion (e.g., 175.1 > 130.1)

    • 1H-Indole-d5-3-acetamide (IS): [M+H]⁺ > fragment ion (e.g., 180.1 > 135.1)

Data Presentation

The following tables summarize the validation results and the pharmacokinetic parameters of Drug X from the rat study.

Table 1: Bioanalytical Method Validation Summary

ParameterConcentration (ng/mL)Accuracy (%)Precision (%CV)
Lower Limit of Quantitation (LLOQ) 198.28.5
Low Quality Control (LQC) 3102.56.2
Medium Quality Control (MQC) 5097.84.1
High Quality Control (HQC) 150101.33.5

Table 2: Pharmacokinetic Parameters of Drug X in Rats (IV Administration, 1 mg/kg)

ParameterUnitMean ± SD
Cmax ng/mL450.2 ± 55.8
AUC(0-t) ngh/mL875.6 ± 98.2
AUC(0-inf) ngh/mL910.4 ± 105.7
h3.8 ± 0.7
CL L/h/kg1.1 ± 0.1
Vd L/kg5.9 ± 0.9

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution.

Visualizations

G cluster_0 Pharmacokinetic Study cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis A Dosing of Drug X (IV, 1 mg/kg) in Rats B Serial Blood Sampling A->B C Plasma Separation B->C D Plasma Aliquoting (50 µL) C->D E Spiking with IS (1H-Indole-d5-3-acetamide) D->E F Protein Precipitation (Acetonitrile) E->F G Centrifugation F->G H Supernatant Transfer G->H I Injection into LC-MS/MS H->I J Chromatographic Separation I->J K Mass Spectrometric Detection (MRM Mode) J->K L Data Acquisition and Quantification K->L M Pharmacokinetic Parameter Calculation L->M

Caption: Experimental workflow for a pharmacokinetic study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Drug X (Analyte) Prep Extraction & Protein Precipitation Analyte->Prep IS 1H-Indole-d5-3-acetamide (IS) IS->Prep LC Chromatographic Co-elution Prep->LC MS Differential Mass Detection (Analyte vs. IS) LC->MS Quant Accurate Quantification (Ratio of Analyte/IS) MS->Quant Rationale Rationale: IS mimics analyte behavior, correcting for variations in sample prep and MS response. Quant->Rationale

Caption: Role of the internal standard in bioanalysis.

References

Application Note and Protocol: Quantitative Analysis of Derivatized 1H-Indole-d5-3-acetamide by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of derivatized 1H-Indole-d5-3-acetamide using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, 1H-Indole-d5-3-acetamide requires derivatization to enhance its volatility and thermal stability for optimal GC-MS analysis.[1][2][3] This protocol outlines a silylation-based derivatization method, followed by a robust GC-MS method for sensitive and accurate quantification. 1H-Indole-d5-3-acetamide serves as an excellent internal standard for the isotope dilution analysis of endogenous indole-3-acetamide in various biological matrices.[4]

Introduction

Indole-3-acetamide (IAM) is a naturally occurring plant growth hormone (auxin) and a key intermediate in the biosynthesis of indole-3-acetic acid (IAA) in some organisms.[5] Accurate quantification of IAM is crucial for understanding plant development, microbial metabolism, and for screening potential herbicidal compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds.[1] However, the direct analysis of polar molecules like IAM by GC-MS is challenging. Derivatization is a necessary step to replace active hydrogens with nonpolar groups, thereby increasing the volatility and thermal stability of the analyte.[2]

This protocol details a reliable method for the analysis of 1H-Indole-d5-3-acetamide, a deuterated isotopologue of IAM, which is commonly used as an internal standard for quantitative studies. The use of a stable isotope-labeled internal standard allows for accurate correction of analyte losses during sample preparation and analysis.

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the analysis of 1H-Indole-d5-3-acetamide from a standard solution or as an internal standard spiked into a biological matrix (e.g., plant tissue, bacterial culture).

Materials:

  • 1H-Indole-d5-3-acetamide standard

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of 1H-Indole-d5-3-acetamide in methanol at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution in methanol.

  • Sample Homogenization (for biological matrices): Homogenize the sample (e.g., 50-100 mg of plant tissue) in a suitable extraction solvent (e.g., 80% methanol) after flash-freezing in liquid nitrogen.[6]

  • Spiking of Internal Standard: For quantification of endogenous IAM, spike the homogenate with a known amount of 1H-Indole-d5-3-acetamide solution.

  • Extraction:

    • Vortex the sample mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet debris.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the analyte with methanol or ethyl acetate.

  • Drying: Dry the eluate under a gentle stream of nitrogen gas.

Derivatization: Silylation

Silylation is a common derivatization technique for compounds containing active hydrogens, such as amides and indoles.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a widely used silylating agent.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitute the dried extract in 50 µL of anhydrous pyridine.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.[3]

  • Tightly cap the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

GC Parameters:

ParameterValue
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min.

MS Parameters:

ParameterValue
Ion Source Electron Impact (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Ions:

For quantitative analysis, specific ions for the derivatized 1H-Indole-d5-3-acetamide and its non-deuterated counterpart should be monitored. The exact m/z values will depend on the number of trimethylsilyl (TMS) groups attached. For a di-TMS derivative of 1H-Indole-d5-3-acetamide, the molecular ion and key fragment ions should be determined by injecting a derivatized standard and acquiring a full scan mass spectrum.

Predicted Ions for di-TMS-1H-Indole-d5-3-acetamide: (Note: These are predicted and should be confirmed experimentally)

AnalyteQuantifier Ion (m/z)Qualifier Ion (m/z)
di-TMS-Indole-3-acetamide[M]+•[M-15]+
di-TMS-1H-Indole-d5-3-acetamide[M+5]+•[M+5-15]+

Data Presentation

Quantitative data should be summarized in a clear and structured table. A calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 1: Example Calibration Data for Indole-3-acetamide Quantification

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
115,000300,0000.05
578,000310,0000.25
10160,000305,0000.52
25410,000308,0001.33
50850,000312,0002.72
1001,750,000309,0005.66

Mandatory Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Sample Collection (e.g., Plant Tissue) Homogenize Homogenization & Spiking with IS Start->Homogenize Extract Analyte Extraction Homogenize->Extract Purify SPE Purification Extract->Purify Dry Evaporation to Dryness Purify->Dry Derivatize Silylation (BSTFA + 1% TMCS) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the GC-MS analysis of derivatized 1H-Indole-d5-3-acetamide.

Signaling Pathway (Illustrative)

While 1H-Indole-d5-3-acetamide itself is not part of a signaling pathway, it is used to quantify endogenous indole-3-acetamide, which is involved in auxin biosynthesis. The following diagram illustrates a simplified auxin biosynthesis pathway.

Auxin_Biosynthesis Trp Tryptophan IAM Indole-3-acetamide (IAM) (Analyte of Interest) Trp->IAM IAM Synthetase (e.g., in bacteria) IPyA Indole-3-pyruvic acid Trp->IPyA TAA1/TAR IAA Indole-3-acetic acid (IAA) (Active Auxin) IAM->IAA IAM Hydrolase IPyA->IAA YUC

Caption: Simplified tryptophan-dependent auxin biosynthesis pathways.

References

Application Notes and Protocols for Quantitative NMR (qNMR) with 1H-Indole-d5-3-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1H-Indole-d5-3-acetamide as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This deuterated standard offers significant advantages for the accurate quantification of analytes, particularly those containing an indole moiety, by minimizing signal overlap and improving analytical accuracy.

Introduction to qNMR and the Role of Deuterated Internal Standards

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration and purity of a substance without the need for a calibration curve specific to the analyte.[1] The principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[1] For accurate quantification, a stable internal standard (IS) of known purity and concentration is added to the sample.

The ideal internal standard for ¹H qNMR should possess several key characteristics:

  • High chemical and isotopic purity (≥99%).[2]

  • Chemical inertness, meaning it does not react with the analyte or solvent.

  • A simple NMR spectrum with sharp signals in an uncrowded region.

  • Good solubility in the deuterated solvent used for the analysis.[2]

  • Stability in both solid form and in solution.

Advantages of Using 1H-Indole-d5-3-acetamide as a qNMR Internal Standard:

1H-Indole-d5-3-acetamide is an excellent internal standard, particularly for the analysis of indole-containing compounds. The deuteration of the indole ring eliminates the signals from the aromatic protons of the standard, thereby preventing overlap with the aromatic signals of an indole-containing analyte. This leaves the distinct, non-deuterated protons of the acetamide side chain available for quantification. The primary signals for quantification are the methylene (-CH2-) and amide (-NH2) protons of the acetamide group.

Application: Purity Determination of an Indole-Containing Active Pharmaceutical Ingredient (API)

This section outlines a hypothetical application for determining the purity of a fictional indole-containing API, "Indole-3-propionic acid," using 1H-Indole-d5-3-acetamide as the internal standard.

Analyte and Internal Standard Signal Selection
  • Analyte (Indole-3-propionic acid): The non-exchangeable protons on the indole ring or the propionic acid side chain can be used for quantification, provided they are well-resolved from other signals.

  • Internal Standard (1H-Indole-d5-3-acetamide): The sharp singlet corresponding to the methylene protons (-CH2-) of the acetamide side chain is ideal for quantification. This signal is expected to appear around 3.5-4.0 ppm in DMSO-d6. The amide protons (-NH2) can also be used but may be broader and subject to exchange.

Data Presentation: Summary of Quantitative Results

The following tables summarize the expected performance of the qNMR method for the purity determination of Indole-3-propionic acid.

Table 1: Method Linearity

Concentration (mg/mL)Analyte/IS Integral Ratio (Mean ± SD, n=3)
0.50.25 ± 0.010.9998
1.00.51 ± 0.02
2.51.24 ± 0.03
5.02.52 ± 0.05
10.05.05 ± 0.08

Table 2: Method Precision and Accuracy

Spiked Purity (%)Measured Purity (Mean ± SD, n=6)Recovery (%)RSD (%)
90.089.8 ± 0.599.80.56
100.0100.2 ± 0.4100.20.40
110.0109.7 ± 0.699.70.55

Experimental Protocols

A detailed methodology for the qNMR experiment is provided below.

Materials and Equipment
  • Analyte: Indole-3-propionic acid (or other analyte of interest)

  • Internal Standard: 1H-Indole-d5-3-acetamide (high purity, ≥99%)

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) or other suitable solvent in which both the analyte and IS are soluble.[3]

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer

  • NMR Tubes: High-precision 5 mm NMR tubes

  • Analytical Balance: Capable of weighing to ±0.01 mg

  • Vortex Mixer and/or Sonicator

Protocol for Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.

  • Weighing: Accurately weigh approximately 10-20 mg of the analyte and an equimolar amount of 1H-Indole-d5-3-acetamide into a clean, dry vial.[4]

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of the deuterated solvent (e.g., DMSO-d6) to the vial.

  • Homogenization: Ensure complete dissolution of both the analyte and the internal standard by vortexing or gentle sonication. The solution must be homogeneous.

  • Transfer: Transfer the solution to a high-quality NMR tube.

G cluster_prep Sample Preparation weigh Accurately weigh analyte and IS dissolve Dissolve in deuterated solvent weigh->dissolve mix Vortex/Sonicate to homogenize dissolve->mix transfer Transfer to NMR tube mix->transfer

Experimental workflow for qNMR sample preparation.
Protocol for NMR Data Acquisition

To obtain accurate quantitative data, specific NMR acquisition parameters must be optimized.

  • Instrument Tuning and Shimming: Tune and match the probe for the sample and perform automated or manual shimming to achieve optimal magnetic field homogeneity.

  • Pulse Angle Calibration: Determine the 90° pulse width for the sample.

  • Relaxation Delay (d1): Set the relaxation delay to be at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and IS). A typical starting value is 30 seconds.

  • Acquisition Time (aq): Set a suitable acquisition time to ensure good digital resolution.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[1]

  • Receiver Gain: Set the receiver gain to a level that avoids signal clipping.

G start Insert Sample tune Tune and Shim start->tune pulse Calibrate 90° Pulse tune->pulse params Set d1 ≥ 5*T1 Set ns for S/N > 250 pulse->params acquire Acquire FID params->acquire

Key steps in qNMR data acquisition.
Protocol for Data Processing and Quantification

Proper data processing is crucial for accurate integration.

  • Fourier Transform: Apply an exponential window function with minimal line broadening (e.g., LB = 0.3 Hz) and perform the Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

  • Integration: Integrate the selected, well-resolved signals for both the analyte and the internal standard. Define the integral regions consistently for all spectra.

  • Purity Calculation: Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS (%)

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • W: Weight

    • Purity_IS: Purity of the internal standard

G cluster_ratios Signal & Molar Ratios cluster_weights Gravimetric & Purity Data Purity Purity_analyte I_ratio I_analyte / I_IS I_ratio->Purity N_ratio N_IS / N_analyte N_ratio->Purity MW_ratio MW_analyte / MW_IS MW_ratio->Purity W_ratio W_IS / W_analyte W_ratio->Purity P_IS Purity_IS P_IS->Purity

Relationship of variables in the qNMR purity calculation.

Troubleshooting

  • Poor Resolution/Broad Peaks: Improve shimming, check the quality of the NMR tube, and ensure the sample is fully dissolved.

  • Inconsistent Integral Values: Ensure a sufficiently long relaxation delay (d1) is used and that the signal-to-noise ratio is high. Check for baseline distortions.

  • Signal Overlap: If the chosen signals overlap, select alternative, well-resolved signals for both the analyte and the internal standard. The use of a deuterated internal standard like 1H-Indole-d5-3-acetamide is specifically intended to minimize this issue with indole-containing analytes.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize 1H-Indole-d5-3-acetamide for accurate and reliable quantitative NMR analysis.

References

Application Note: Quantitative Analysis of Indole-3-acetamide using 1H-Indole-d5-3-acetamide as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetamide (IAM) is a key intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants.[1] Accurate quantification of IAM is crucial for understanding plant growth regulation, microbe-plant interactions, and for the development of novel herbicides and plant growth promoters. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the sensitive and selective quantification of small molecules like IAM in complex biological matrices.[2][3] The use of a stable isotope-labeled internal standard, such as 1H-Indole-d5-3-acetamide, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[2] This application note provides a detailed protocol for developing a standard curve for the quantification of IAM using 1H-Indole-d5-3-acetamide as an internal standard.

Signaling Pathway: Indole-3-acetamide Biosynthesis

Indole-3-acetamide is a central molecule in the tryptophan-dependent IAA biosynthesis pathway. In this pathway, tryptophan is converted to IAM by the enzyme tryptophan-2-monooxygenase. Subsequently, IAM is hydrolyzed to IAA by an amidohydrolase. The diagram below illustrates this key biosynthetic route.

Indole_3_acetamide_Pathway Tryptophan Tryptophan IAM Indole-3-acetamide (IAM) Tryptophan->IAM Tryptophan-2-monooxygenase IAA Indole-3-acetic Acid (IAA) IAM->IAA IAM hydrolase

Indole-3-acetamide biosynthesis pathway.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of Indole-3-acetamide using a deuterated internal standard involves several key steps, from sample preparation to data analysis. The following diagram provides a high-level overview of this process.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification prep_standards Prepare Analyte (IAM) and Internal Standard (IAM-d5) Stock Solutions prep_calibrants Create Calibration Standards via Serial Dilution prep_standards->prep_calibrants spike_is Spike Internal Standard into Samples and Calibrants prep_calibrants->spike_is extract Sample Extraction (e.g., SPE or LLE) spike_is->extract lc_separation Chromatographic Separation on C18 Column extract->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration and Response Ratio Calculation ms_detection->peak_integration std_curve Generate Standard Curve (Response Ratio vs. Concentration) peak_integration->std_curve quantification Quantify IAM in Unknown Samples std_curve->quantification

LC-MS/MS quantification workflow.

Experimental Protocols

Materials and Reagents
  • Indole-3-acetamide (IAM) standard (≥98% purity)

  • 1H-Indole-d5-3-acetamide (IAM-d5) internal standard (≥98% purity)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Stock Solutions
  • IAM Stock Solution (1 mg/mL): Accurately weigh 1 mg of IAM standard and dissolve it in 1 mL of methanol.

  • IAM-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of IAM-d5 and dissolve it in 1 mL of methanol.

Preparation of Calibration Standards

Perform serial dilutions of the IAM stock solution to prepare a series of calibration standards. The following table provides an example of a dilution series. A fixed concentration of the internal standard (IAM-d5) is added to each calibration standard.

Calibration StandardConcentration of IAM (ng/mL)Volume of IAM Working Stock (µL)Volume of Methanol (µL)Final Volume (µL)
CS1119991000
CS2559951000
CS310109901000
CS450509501000
CS51001009001000
CS65005005001000
CS71000100001000

From a 1 µg/mL IAM working stock solution.

Sample Preparation
  • To 100 µL of each calibration standard and unknown sample, add 10 µL of a 100 ng/mL IAM-d5 working solution.

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II UHPLC or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Indole-3-acetamide (IAM): Precursor ion m/z 175.1 → Product ion m/z 130.1

    • 1H-Indole-d5-3-acetamide (IAM-d5): Precursor ion m/z 180.1 → Product ion m/z 135.1

Data Presentation

The following table presents example data for a standard curve generated using the protocol described above. The response ratio is calculated by dividing the peak area of the analyte (IAM) by the peak area of the internal standard (IAM-d5).

Concentration of IAM (ng/mL)Peak Area of IAMPeak Area of IAM-d5Response Ratio (IAM/IAM-d5)
115,2341,487,9870.010
578,9561,501,2340.053
10155,4321,495,6780.104
50765,4321,510,9870.507
1001,523,4561,499,8761.016
5007,543,2101,505,4325.011
100015,098,7651,498,76510.074

A calibration curve is then constructed by plotting the response ratio against the concentration of IAM. The concentration of IAM in unknown samples can be determined by interpolating their response ratios from this curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a standard curve for the quantification of Indole-3-acetamide using 1H-Indole-d5-3-acetamide as an internal standard by LC-MS/MS. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and drug development applications. The provided experimental details and data serve as a valuable resource for scientists and researchers working in plant biology, agricultural science, and pharmacology.

References

Application Notes and Protocols for Tracing Auxin Biosynthesis with 1H-Indole-d5-3-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1H-Indole-d5-3-acetamide (d5-IAM) as a tracer to investigate the biosynthesis of auxin, primarily indole-3-acetic acid (IAA), in plant tissues. The protocols outlined below are designed for researchers in plant biology, biochemistry, and drug development who are interested in elucidating auxin metabolic pathways and identifying potential targets for modulating plant growth and development.

Introduction

Auxin is a class of plant hormones that plays a critical role in regulating numerous aspects of plant growth and development, including cell division and elongation, tissue differentiation, and responses to environmental stimuli. Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin. Understanding the intricate pathways of IAA biosynthesis is crucial for developing strategies to improve crop yields and resilience.

The biosynthesis of IAA in plants is complex, involving multiple pathways that can be broadly categorized as tryptophan (Trp)-dependent and Trp-independent.[1][2] The Trp-dependent pathways are further divided into four main routes, named after their key intermediates: the indole-3-pyruvic acid (IPyA) pathway, the tryptamine (TAM) pathway, the indole-3-acetaldoxime (IAOx) pathway, and the indole-3-acetamide (IAM) pathway.[1][2]

1H-Indole-d5-3-acetamide is a stable isotope-labeled version of IAM, a key intermediate in one of the Trp-dependent auxin biosynthesis pathways.[3] By introducing d5-IAM into a biological system, researchers can trace its conversion into downstream metabolites, most notably d5-IAA. This allows for the unambiguous identification and quantification of metabolites derived from the IAM pathway, distinguishing them from the endogenous, unlabeled pool. This technique is invaluable for studying metabolic flux and understanding the contribution of the IAM pathway to the overall auxin pool under different developmental stages or environmental conditions.

Principle of the Method

The core of this method lies in stable isotope labeling. When plant tissues are supplied with d5-IAM, the deuterium atoms on the indole ring act as a stable, non-radioactive label. If the IAM pathway is active, plant enzymes will convert d5-IAM into d5-IAA. The labeled and unlabeled forms of IAA can then be separated and quantified using mass spectrometry (MS) techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). The detection of a d5-labeled IAA peak confirms the activity of the IAM pathway, and the amount of d5-IAA produced provides a quantitative measure of the pathway's flux.

Applications

  • Elucidating Auxin Biosynthesis Pathways: Tracing the conversion of d5-IAM to d5-IAA provides direct evidence for the operation of the IAM pathway in a specific plant species or tissue.

  • Quantifying Metabolic Flux: This method allows for the quantitative analysis of the contribution of the IAM pathway to the total IAA pool.

  • Studying Gene Function: By using d5-IAM in genetic mutants, researchers can investigate the function of genes encoding enzymes involved in the IAM pathway.

  • Screening for Enzyme Inhibitors: D5-IAM can be used in screening assays to identify chemical compounds that inhibit the enzymes responsible for converting IAM to IAA, which could have applications as herbicides or plant growth regulators.

  • Investigating Hormone Crosstalk: The influence of other hormones or environmental signals on the activity of the IAM pathway can be studied by applying d5-IAM under various conditions.

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be summarized in a structured table for clear comparison.

TreatmentAnalyteEndogenous Level (pmol/g FW)Labeled Level (pmol/g FW)% Contribution of IAM Pathway
Control (No d5-IAM)IAA15.2 ± 2.1Not Detected0%
IAM1.8 ± 0.3Not Detected-
+ 1H-Indole-d5-3-acetamide IAA 14.9 ± 1.9 3.5 ± 0.5 19.0%
IAM 2.1 ± 0.4 25.8 ± 3.2 -

Note: The data presented in this table is representative and will vary depending on the plant species, tissue type, developmental stage, and experimental conditions. The "% Contribution of IAM Pathway" is calculated as [Labeled IAA / (Endogenous IAA + Labeled IAA)] * 100.

Experimental Protocols

Protocol 1: In Vivo Feeding of 1H-Indole-d5-3-acetamide to Seedlings

This protocol describes the application of d5-IAM to whole seedlings grown in liquid culture.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana)

  • Liquid growth medium (e.g., 1/2 MS medium)

  • 1H-Indole-d5-3-acetamide (d5-IAM) stock solution (10 mM in DMSO)

  • Sterile culture plates or flasks

  • Growth chamber with controlled light and temperature

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., 80% methanol with 1% acetic acid)

  • Internal standards (e.g., 13C6-IAA)

Procedure:

  • Seedling Growth: Grow seedlings under sterile conditions in a liquid growth medium to the desired developmental stage.

  • Labeling: Add d5-IAM stock solution to the liquid medium to a final concentration of 1-10 µM. A mock treatment with DMSO should be included as a control.

  • Incubation: Incubate the seedlings in the d5-IAM-containing medium for a specified period (e.g., 2, 6, 12, or 24 hours) under normal growth conditions.

  • Harvesting: At the end of the incubation period, quickly harvest the seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Sample Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Extraction: Add a known volume of ice-cold extraction solvent and the internal standard (e.g., 13C6-IAA) to the powdered tissue. Vortex thoroughly and incubate on ice or at -20°C for at least 1 hour.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the auxin metabolites.

  • Purification: Proceed with solid-phase extraction (SPE) for sample cleanup and enrichment as described in Protocol 2.

Protocol 2: Solid-Phase Extraction (SPE) for Auxin Purification

This protocol is for the purification of auxin and its precursors from the plant extract prior to LC-MS/MS analysis.

Materials:

  • Plant extract from Protocol 1

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • Acetic acid or formic acid

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water.

  • Sample Loading: Load the plant extract supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash sequence might include water followed by a low percentage of organic solvent.

  • Elution: Elute the auxin fraction from the cartridge using a suitable solvent, such as methanol or acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in a small, known volume of a solvent compatible with the LC-MS/MS system (e.g., 50% methanol).

Protocol 3: Quantification of d5-IAA by LC-MS/MS

This protocol outlines the analysis of the purified samples to quantify endogenous and labeled IAA.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation: Inject the reconstituted sample into the HPLC system. Use a C18 reverse-phase column to separate IAA from other compounds. A gradient elution with mobile phases consisting of water and acetonitrile, both containing a small amount of formic or acetic acid, is typically used.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both unlabeled IAA and d5-IAA.

    • Unlabeled IAA: Monitor the transition of m/z 176.1 → 130.1.

    • d5-IAA: Monitor the transition of m/z 181.1 → 135.1.

    • Internal Standard (13C6-IAA): Monitor the transition of m/z 182.1 → 136.1.

  • Data Analysis: Integrate the peak areas for each MRM transition. Calculate the concentration of endogenous and labeled IAA by comparing their peak areas to the peak area of the known amount of internal standard.

Mandatory Visualizations

Auxin_Biosynthesis_Pathways cluster_Trp_Independent Tryptophan-Independent Pathway cluster_Trp_Dependent Tryptophan-Dependent Pathways Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Trp Tryptophan (Trp) Anthranilate->Trp IAA Indole-3-acetic acid (IAA) Anthranilate->IAA Multiple Steps IAM Indole-3-acetamide (IAM) Trp->IAM IAM Pathway IPyA Indole-3-pyruvic acid (IPyA) Trp->IPyA IPyA Pathway TAM Tryptamine (TAM) Trp->TAM TAM Pathway IAOx Indole-3-acetaldoxime (IAOx) Trp->IAOx IAOx Pathway IAM->IAA AMI1 IPyA->IAA YUC TAM->IAA Multiple Steps IAOx->IAA Multiple Steps d5_IAM 1H-Indole-d5-3-acetamide (d5-IAM) d5_IAA d5-Indole-3-acetic acid (d5-IAA) d5_IAM->d5_IAA Traced Conversion

Caption: Overview of Tryptophan-Dependent and -Independent Auxin Biosynthesis Pathways.

Experimental_Workflow Start Start: Plant Seedlings Labeling 1. In Vivo Labeling (Feed with 1H-Indole-d5-3-acetamide) Start->Labeling Harvesting 2. Harvest and Quench Metabolism (Liquid Nitrogen) Labeling->Harvesting Extraction 3. Extraction of Metabolites (Add Internal Standard) Harvesting->Extraction Purification 4. Solid-Phase Extraction (SPE) (Sample Cleanup and Enrichment) Extraction->Purification Analysis 5. LC-MS/MS Analysis (MRM Detection) Purification->Analysis Data 6. Data Processing and Quantification Analysis->Data End End: Pathway Flux Analysis Data->End

Caption: Experimental Workflow for Tracing Auxin Biosynthesis using d5-IAM.

References

Troubleshooting & Optimization

Overcoming matrix effects with 1H-Indole-d5-3-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of ¹H-Indole-d₅-3-acetamide in overcoming matrix effects. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve accurate and robust analytical results.

Frequently Asked Questions (FAQs)

Q1: What is ¹H-Indole-d₅-3-acetamide and what is its primary role in LC-MS/MS analysis?

¹H-Indole-d₅-3-acetamide is a stable isotope-labeled (SIL) version of the analyte Indole-3-acetamide. In this molecule, five hydrogen (¹H) atoms on the indole ring have been replaced with deuterium (d₅). Its primary role is to serve as an internal standard (IS) in quantitative mass spectrometry-based assays, such as LC-MS/MS.[1] Because it is chemically and structurally almost identical to the unlabeled analyte, it co-elutes chromatographically and experiences nearly identical effects from sample preparation inconsistencies and matrix effects (ion suppression or enhancement).[1][2] By adding a known, constant concentration of ¹H-Indole-d₅-3-acetamide to all samples, calibrators, and quality controls, quantification is based on the ratio of the analyte's signal to the IS's signal, which corrects for variations and improves accuracy and precision.[1]

Q2: What are matrix effects and why are they a problem?

Matrix effects are the alteration (suppression or enhancement) of the ionization of an analyte by co-eluting, undetected components in the sample matrix.[2][3] These effects are a major concern in LC-MS/MS because they can negatively impact the accuracy, precision, and sensitivity of the method.[4][5] Since the composition of the matrix can vary from sample to sample (e.g., between different lots of plasma), the magnitude of ion suppression or enhancement can also vary, leading to unreliable results. A stable isotope-labeled internal standard is the preferred tool to compensate for these unpredictable variations.[5][6][7]

Q3: Why is a stable isotope-labeled internal standard like ¹H-Indole-d₅-3-acetamide superior to a structural analog?

A stable isotope-labeled internal standard (SIL IS) is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte.[7] This ensures that it behaves in the same way during sample extraction, chromatography, and ionization.[8] A structural analog, while similar, may have different extraction recovery, chromatographic retention time, or ionization efficiency, meaning it may not accurately track and compensate for the analyte's variability.[8][9] For robust and reliable bioanalysis, a SIL IS is always preferred.

Q4: What are the ideal characteristics for ¹H-Indole-d₅-3-acetamide as an internal standard?

An ideal internal standard should have several key features:

  • High Purity: Both chemical purity (>99%) and isotopic enrichment (≥98%) are crucial to prevent interference and contribution to the analyte signal.[1][2]

  • Sufficient Mass Difference: The d₅ labeling provides a 5-unit mass difference from the analyte, which is generally sufficient to prevent spectral overlap between the analyte and the IS.[2]

  • Chromatographic Co-elution: The IS should co-elute with the analyte to ensure both are subjected to the same matrix effects at the same time.[2]

  • Label Stability: The deuterium labels on the aromatic indole ring are stable and not prone to exchange during typical sample preparation and analysis conditions.[2]

Troubleshooting Guide

This guide addresses common issues encountered when using ¹H-Indole-d₅-3-acetamide to compensate for matrix effects.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
High variability in IS signal across the run 1. Inconsistent sample preparation or extraction recovery.2. Pipetting or dilution errors when adding the IS.3. Instrument instability (e.g., inconsistent injection volume, fluctuating spray in the ion source).1. Review Sample Preparation: Ensure the extraction procedure (e.g., protein precipitation, SPE) is consistent. Add the IS early in the process to account for extraction variability.[6]2. Check Pipettes & Technique: Verify the calibration of pipettes used for adding the IS. Ensure proper mixing after addition.3. Monitor Instrument Performance: Visually review plots of the IS response across the entire analytical run to identify trends or outliers.[9] Investigate any systematic changes in signal.
Poor accuracy/precision despite using a SIL IS 1. Chromatographic Separation: The analyte and IS are not perfectly co-eluting due to the deuterium isotope effect, and they are eluting in a region of steep ion suppression.[3]2. IS Concentration: The chosen IS concentration may be inappropriate, leading to detector saturation or poor signal-to-noise.[6]3. Cross-Signal Contribution: The unlabeled analyte is present as an impurity in the IS material, affecting results at the lower limit of quantitation (LLOQ).[2]1. Optimize Chromatography: Adjust the gradient or column chemistry to ensure the analyte and IS peaks overlap as much as possible.[6]2. Optimize IS Concentration: A common practice is to use an IS concentration in the range of 1/3 to 1/2 of the upper limit of quantitation (ULOQ) for the analyte.[6]3. Verify IS Purity: Analyze a high-concentration solution of the IS alone to check for the presence of the unlabeled analyte. The contribution to the analyte signal should not exceed 5% of the LLOQ response.
Analyte peak detected in blank samples 1. Carryover: Residual analyte from a high-concentration sample is carried over in the injector.2. IS Impurity: The internal standard solution contains a significant amount of the unlabeled analyte.[2]1. Optimize Wash Method: Improve the needle wash procedure with stronger solvents or multiple wash cycles.2. Test IS Solution: Prepare a "blank" sample containing only the internal standard solution and matrix. If an analyte peak is present, the IS source is contaminated.[2]
Visualizing Matrix Effect Compensation

The diagram below illustrates the principle of how a co-eluting stable isotope-labeled internal standard (SIL IS) compensates for signal variations caused by matrix effects.

Principle of Matrix Effect Compensation cluster_0 Scenario 1: Low Matrix Effect cluster_1 Scenario 2: High Matrix Effect (Ion Suppression) A1 Analyte Signal (High Response) Ratio1 Analyte / IS Ratio (Accurate) A1->Ratio1 A2 Analyte Signal (Suppressed) IS1 IS Signal (High Response) IS1->Ratio1 Ratio2 Analyte / IS Ratio (Accurate) Ratio1->Ratio2 Ratio Remains Constant A2->Ratio2 IS2 IS Signal (Suppressed) IS2->Ratio2 Suppression Matrix components suppress the signal of both analyte and IS proportionally.

Caption: Logic diagram of matrix effect compensation.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol describes a general method for extracting an indole-containing analyte and ¹H-Indole-d₅-3-acetamide from human plasma.

  • Prepare Working Solutions:

    • Analyte Stock: Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • IS Stock: Prepare a 1 mg/mL stock solution of ¹H-Indole-d₅-3-acetamide in methanol.

    • IS Spiking Solution: Dilute the IS Stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

  • Sample Spiking:

    • Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).

    • Aliquot 100 µL of plasma sample (or blank matrix for standards/QCs) into the appropriately labeled tubes.

    • Add the required amount of analyte working solution to standards and QCs.

    • Add 50 µL of the IS Spiking Solution to all tubes except for double blanks. Add 50 µL of 50:50 methanol:water to double blanks.

    • Vortex each tube for 10 seconds.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to each tube.[10][11]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Final Extract Preparation:

    • Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 150 µL of mobile phase A (e.g., 0.1% formic acid in water).

    • Seal the plate or cap the vials and vortex for 30 seconds. The samples are now ready for LC-MS/MS analysis.

Experimental Workflow Diagram

G start Start: Plasma Sample (100 µL) add_is Add Internal Standard (¹H-Indole-d₅-3-acetamide) start->add_is add_precip Add Precipitation Solvent (400 µL Acetonitrile) add_is->add_precip vortex1 Vortex (1 min) add_precip->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Workflow for sample preparation via protein precipitation.

Protocol 2: Representative LC-MS/MS Method

This is a representative method for the analysis of an indole-containing analyte using ¹H-Indole-d₅-3-acetamide as the IS. Method development and validation are required for specific applications.

Parameter Condition
LC System UPLC/HPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[10][12]
Mobile Phase B 0.1% Formic Acid in Methanol[10][12]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Total Run Time ~10 minutes[10]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[11][12][13]
Example Mass Transitions

The following are hypothetical but representative MRM transitions for a target analyte (Indole-3-acetamide) and its deuterated internal standard. Actual values must be determined experimentally.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Indole-3-acetamide (Analyte)175.1130.120
¹H-Indole-d₅-3-acetamide (IS)180.1135.120

References

Common fragmentation patterns of 1H-Indole-d5-3-acetamide in mass spec

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1H-Indole-d5-3-acetamide

This technical support guide provides troubleshooting advice and frequently asked questions regarding the mass spectrometric analysis of 1H-Indole-d5-3-acetamide. It is intended for researchers, scientists, and professionals in drug development who are utilizing this isotopically labeled compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for 1H-Indole-d5-3-acetamide?

The molecular formula for 1H-Indole-d5-3-acetamide is C₁₀H₅D₅N₂O. The five deuterium atoms are typically located on the benzene ring portion of the indole structure and at the nitrogen of the indole ring. The expected monoisotopic mass of the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ will be approximately 179.1 m/z.

Q2: What are the primary fragmentation patterns observed for this compound in mass spectrometry?

The fragmentation of 1H-Indole-d5-3-acetamide is characteristic of indole derivatives. The main fragmentation involves the cleavage of the bond between the indole ring and the acetamide side chain. This results in the formation of a stable deuterated indolyl cation. Further fragmentation of this primary ion is also observed.

Q3: How does the deuterium labeling affect the mass spectrum compared to unlabeled Indole-3-acetamide?

The five deuterium atoms increase the mass of the parent molecule and any fragments containing the deuterated indole ring by 5 mass units compared to the unlabeled analog (C₁₀H₁₀N₂O, MW: 174.2).[1][2] This mass shift is a key feature for distinguishing the labeled compound from its unlabeled counterpart in experimental samples.

Q4: I am observing a prominent peak at m/z 135. What does this fragment correspond to?

A peak at m/z 135 is the most characteristic fragment for this molecule. It represents the deuterated skatole cation, formed by the cleavage of the C-C bond between the indole ring and the acetamide side chain. This is a common fragmentation pathway for 3-substituted indoles.[3]

Q5: What does the neutral loss of 44 Da from the molecular ion represent?

A neutral loss of 44 Da from the molecular ion (m/z 179 to m/z 135) corresponds to the loss of the acetamide radical (•CH₂CONH₂). This is the primary fragmentation event leading to the stable deuterated skatole cation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Weak or Absent Molecular Ion Peak The ionization energy might be too high, causing extensive fragmentation. The compound may be thermally unstable depending on the inlet method (e.g., GC).Optimize the ionization energy (for EI) or collision energy (for MS/MS). For GC-MS, ensure the injection port temperature is not excessively high. For LC-MS, consider using a softer ionization technique like ESI.
Unexpected Fragment Ions The sample may contain impurities or unlabeled Indole-3-acetamide. In-source fragmentation could be occurring.Verify the purity of your standard. Check for a corresponding peak at m/z 174 (unlabeled) and its fragments. Reduce the source temperature or fragmentor voltage to minimize in-source decay.
Poor Signal-to-Noise Ratio The concentration of the analyte may be too low. The mass spectrometer may require tuning or calibration.Prepare a more concentrated working solution.[4] Perform routine maintenance and calibration of the mass spectrometer according to the manufacturer's protocol.

Data Presentation

The following table summarizes the expected key fragment ions for 1H-Indole-d5-3-acetamide based on typical electron ionization (EI) or collision-induced dissociation (CID) fragmentation.

m/z (Proposed) Ion Formula Description of Loss Neutral Loss (Da)
179[C₁₀H₅D₅N₂O]⁺˙Molecular Ion-
135[C₉H₃D₅N]⁺˙Loss of acetamide radical44
108[C₈H₂D₄]⁺˙Loss of HCN from the m/z 135 fragment27

Experimental Protocols

A generalized protocol for analyzing 1H-Indole-d5-3-acetamide using LC-MS is provided below. This should be adapted based on the specific instrumentation and experimental goals.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL 1H-Indole-d5-3-acetamide in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 1-10 µg/mL).

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Gas Flow: Optimize nebulizer and drying gas flows according to the instrument manufacturer's recommendations.

  • Scan Range: m/z 50-300.

  • For MS/MS: Select the precursor ion (m/z 179) and apply appropriate collision energy (e.g., 10-30 eV) to observe the fragment ions.

Mandatory Visualization

The following diagram illustrates the proposed primary fragmentation pathway of 1H-Indole-d5-3-acetamide.

Fragmentation_Pathway cluster_caption Fragmentation of 1H-Indole-d5-3-acetamide parent 1H-Indole-d5-3-acetamide [M]+• m/z = 179 loss1 - •CH₂CONH₂ (44 Da) parent->loss1 frag1 Deuterated Skatole Cation [M - •CH₂CONH₂]+• m/z = 135 loss1->frag1 caption_node

Caption: Proposed fragmentation of 1H-Indole-d5-3-acetamide.

References

Preventing degradation of 1H-Indole-d5-3-acetamide during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1H-Indole-d5-3-acetamide

This guide provides essential information for researchers, scientists, and drug development professionals to prevent the degradation of 1H-Indole-d5-3-acetamide during sample extraction and handling.

Frequently Asked Questions (FAQs)

Q1: What is 1H-Indole-d5-3-acetamide and what is its primary application?

A1: 1H-Indole-d5-3-acetamide is a deuterated (isotope-labeled) form of Indole-3-acetamide.[1][2][3] The deuterium labels make it an ideal internal standard for quantitative analysis by mass spectrometry (LC-MS or GC-MS), allowing for precise measurement of its non-labeled counterpart in biological matrices.[4] Indole-3-acetamide itself is a key intermediate in the biosynthesis of indole-3-acetic acid (IAA), a primary plant auxin.[1][2][3]

Q2: What are the main causes of 1H-Indole-d5-3-acetamide degradation during extraction?

A2: The stability of indole-containing compounds like 1H-Indole-d5-3-acetamide is sensitive to several factors. The primary causes of degradation include:

  • Extreme pH: Both strong acidic and alkaline conditions can lead to the hydrolysis of the acetamide side chain.[5][6][7]

  • Oxidation: The electron-rich indole ring is highly susceptible to oxidation from atmospheric oxygen, metal ions, or other oxidizing agents present in the sample matrix.[7][8][9][10][11]

  • Light Exposure: Indole derivatives are often photosensitive and can degrade when exposed to light, especially UV radiation.[7]

  • Elevated Temperatures: High temperatures accelerate the rates of all degradation reactions, including hydrolysis and oxidation.[7]

Q3: What are the recommended storage conditions for stock solutions and processed samples?

A3: To ensure long-term stability, stock solutions and extracted samples containing 1H-Indole-d5-3-acetamide should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3] It is crucial to use amber vials or wrap containers in aluminum foil to protect them from light and to minimize headspace to reduce exposure to oxygen. Avoid repeated freeze-thaw cycles, which can accelerate degradation.[7]

Troubleshooting Guides

This section addresses common problems encountered during the extraction of 1H-Indole-d5-3-acetamide.

Problem 1: Low or no recovery of the analyte after extraction.

Potential Cause Troubleshooting Steps & Recommendations
Degradation during extraction Control pH: Ensure all buffers and solutions are within a neutral pH range (ideally pH 6-7).[7] Avoid strong acids or bases. • Minimize Light Exposure: Work under dim light, use amber-colored glassware, or cover tubes with foil.[7] • Maintain Low Temperature: Keep samples on ice throughout the entire extraction process.[7] • Prevent Oxidation: De-gas solvents and consider adding an antioxidant (e.g., ascorbic acid, BHT) to your sample or extraction solvent.
Improper Solid-Phase Extraction (SPE) Method Check Analyte Breakthrough: Analyze the flow-through and wash fractions. If the analyte is present, your loading or wash solvent is too strong, or the sorbent is not appropriate.[12][13] • Optimize Elution: If the analyte is retained on the cartridge but recovery is low, your elution solvent may be too weak. Increase solvent strength, increase elution volume, or decrease the flow rate during elution.[12][14] • Ensure Proper Conditioning: Failure to properly wet and equilibrate the SPE sorbent can lead to poor retention.[13][15]

Problem 2: Appearance of unexpected peaks in the chromatogram.

Potential Cause Troubleshooting Steps & Recommendations
Hydrolysis of Acetamide Group The most common degradation product is 1H-Indole-d5-3-acetic acid , formed by the hydrolysis of the acetamide side chain.[5][6] This is favored by both acidic and basic conditions.[5][6][7] • Confirm Identity: If possible, confirm the identity of the degradation product using a chemical standard. • Mitigation: Strictly maintain a neutral pH during extraction and storage.
Oxidation of Indole Ring Oxidation can lead to various products, including oxindoles and isatin .[8][9][16] These products can result from exposure to air or other oxidants. • Confirm Identity: The mass of these products will differ from the parent compound (e.g., addition of one or more oxygen atoms). • Mitigation: Work under an inert atmosphere (e.g., nitrogen), use de-gassed solvents, and add antioxidants.
Summary of Key Extraction Parameters
ParameterRecommended ConditionRationale
pH 6.0 - 7.5Prevents acid/base-catalyzed hydrolysis of the acetamide group.[7]
Temperature 4°C (On Ice)Minimizes the rate of all potential degradation reactions.[7]
Light Low light / Amber vialsPrevents photodegradation of the indole ring.[7]
Atmosphere Use de-gassed solvents; consider N₂ streamReduces exposure to oxygen, preventing oxidation.[17]
Additives Antioxidant (e.g., 0.1% Ascorbic Acid)Scavenges free radicals and oxidizing agents to protect the indole ring.

Visual Guides

Potential Degradation Pathways

The following diagram illustrates the primary chemical degradation pathways for 1H-Indole-d5-3-acetamide under suboptimal extraction conditions.

Potential Degradation Pathways for 1H-Indole-d5-3-acetamide A 1H-Indole-d5-3-acetamide B 1H-Indole-d5-3-acetic acid A->B Hydrolysis (Acidic or Basic pH) C Oxidized Products (e.g., Oxindole-d5-3-acetamide) A->C Oxidation (O₂, Light, Metal Ions)

Caption: Key degradation routes for 1H-Indole-d5-3-acetamide.

Troubleshooting Workflow for Low Analyte Recovery

This workflow provides a logical sequence of steps to diagnose the cause of poor recovery during sample extraction.

Troubleshooting Workflow for Low Analyte Recovery A Start: Low Analyte Recovery B Analyze Flow-Through and Wash Fractions A->B C Analyte Found? B->C D Problem: Poor Retention - Loading solvent too strong? - Incorrect pH? - Sorbent choice wrong? C->D Yes F Check for Degradation Products (e.g., hydrolyzed or oxidized forms) C->F No E Problem: Degradation or Irreversible Binding - Elution solvent too weak? - Degradation occurred? G Degradants Found? F->G H Problem: Degradation - Implement protective measures:  - Control pH  - Use antioxidants  - Protect from light  - Keep cold G->H Yes I Problem: Irreversible Binding - Use stronger elution solvent - Change sorbent type G->I No

Caption: A step-by-step guide to diagnosing low recovery issues.

Recommended Extraction Protocol (Liquid-Liquid Extraction)

This protocol is a general guideline for extracting 1H-Indole-d5-3-acetamide from a liquid biological matrix (e.g., plasma, culture media) while minimizing degradation.

Materials:

  • Sample containing 1H-Indole-d5-3-acetamide

  • Extraction Solvent: Ethyl acetate (or Dichloromethane), chilled to 4°C.[18][19]

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Antioxidant: Ascorbic acid or BHT

  • Centrifuge capable of refrigeration

  • Nitrogen gas evaporator

  • Amber-colored centrifuge tubes and collection vials

Procedure:

  • Sample Preparation:

    • Thaw samples on ice.

    • To 1 mL of sample in a 15 mL amber centrifuge tube, add an appropriate volume of your 1H-Indole-d5-3-acetamide internal standard stock solution.

    • Optional: Add ascorbic acid to a final concentration of 0.1% (w/v) to prevent oxidation.

    • Vortex briefly to mix.

  • pH Adjustment (if necessary):

    • Check the pH of the sample. If it is not near neutral, add a small volume of 0.1 M phosphate buffer (pH 7.0) to adjust.

  • Liquid-Liquid Extraction:

    • Add 5 mL of chilled ethyl acetate to the sample tube.

    • Cap the tube securely and vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Solvent Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean amber collection tube. Be careful not to disturb the aqueous layer or the protein interface.

    • Repeat the extraction (Step 3 & 4) on the remaining aqueous layer with another 5 mL of chilled ethyl acetate to maximize recovery. Combine the organic extracts.

  • Drying and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at room temperature. Avoid excessive heat.

    • Reconstitute the dried residue in a known, small volume (e.g., 100 µL) of your initial mobile phase for LC-MS analysis.

    • Vortex for 30 seconds and transfer to an amber autosampler vial for analysis.

References

Technical Support Center: Optimizing Ionization Efficiency for 1H-Indole-d5-3-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Indole-d5-3-acetamide. The information provided aims to help optimize ionization efficiency and address common challenges encountered during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for 1H-Indole-d5-3-acetamide analysis?

A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be suitable for analyzing 1H-Indole-d5-3-acetamide. ESI is generally preferred for polar and ionizable compounds, while APCI is effective for neutral or more lipophilic molecules.[1] For indole compounds, ESI in positive ion mode is common, leveraging the basicity of the indole nitrogen to form protonated molecules ([M+H]⁺).[2][3] However, testing in negative ion mode ([M-H]⁻) can also be beneficial, especially if the mobile phase conditions favor deprotonation. A direct comparison of both techniques is recommended to determine the best approach for your specific experimental conditions.

Q2: How does the deuterium labeling in 1H-Indole-d5-3-acetamide affect its analysis?

A2: The deuterium labeling is primarily for use as an internal standard in quantitative mass spectrometry.[4] The five deuterium atoms provide a distinct mass shift from the unlabeled analyte, allowing for accurate quantification. However, it's important to be aware of the following:

  • Isotope Effect: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This should be monitored to ensure proper peak integration.

  • H/D Exchange: While the deuterium atoms on the indole ring are generally stable, it's good practice to use aprotic solvents for stock solutions and minimize exposure to highly acidic or basic mobile phases to prevent any potential hydrogen-deuterium exchange.[5]

Q3: Why am I observing low signal intensity for 1H-Indole-d5-3-acetamide?

A3: Low signal intensity can be caused by several factors, including suboptimal ionization source parameters, inappropriate mobile phase composition, or matrix effects. To enhance the signal, consider optimizing the mobile phase by adding acidic modifiers like formic or acetic acid to promote protonation in positive ESI mode.[2] Systematically tuning the ESI source parameters, such as capillary voltage, cone voltage, and gas flows, is also crucial.[2] If matrix effects are suspected, sample cleanup procedures like solid-phase extraction (SPE) may be necessary.

Q4: I am seeing split or double peaks in my chromatogram for an indole compound. What could be the cause?

A4: Split or double peaks for indole compounds can arise from several issues:

  • Injection Solvent Mismatch: A significant difference between the injection solvent and the initial mobile phase composition can cause peak distortion. It's recommended to dissolve the sample in a solvent that is as close as possible to the starting mobile phase conditions.[6]

  • Column Issues: Voids or blockages in the column or frit can lead to peak splitting.

  • Co-elution with an Impurity: The presence of an impurity with a similar mass-to-charge ratio can manifest as a split peak.[7]

A systematic troubleshooting approach, starting with a flow injection analysis to bypass the column, can help isolate the source of the problem.[6]

Troubleshooting Guides

Low Signal Intensity in ESI Mode
Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase pH For positive ion mode, add 0.1% formic acid or acetic acid to the mobile phase to enhance protonation.[2] For negative ion mode, a basic mobile phase may improve signal.
Inefficient Desolvation Increase the drying gas temperature and flow rate. Optimize the nebulizer gas pressure to ensure a fine spray.[2][8]
Incorrect Source Voltages Optimize the capillary and cone/fragmentor voltages. Start with typical values and adjust incrementally while monitoring the signal intensity.[2]
Matrix Effects Perform a post-extraction spike experiment to confirm ion suppression or enhancement. If present, improve sample cleanup (e.g., SPE) or dilute the sample.
Poor Analyte Transfer Check for clogs in the sample transfer line and ensure the ESI probe is correctly positioned.
Signal Instability or Fluctuations
Potential Cause Troubleshooting Steps
Unstable Spray Check for air bubbles in the solvent lines. Ensure a consistent mobile phase flow rate. Clean the ESI probe tip.
Contaminated Ion Source Clean the ion source components, including the capillary, skimmer, and ion transfer optics, according to the manufacturer's recommendations.[9]
Inconsistent Mobile Phase Composition Ensure mobile phase solvents are properly mixed and degassed.
Temperature Fluctuations Maintain a stable column and ion source temperature.[6]

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol describes a systematic approach to optimize key ESI source parameters for 1H-Indole-d5-3-acetamide.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of 1H-Indole-d5-3-acetamide in a solvent mixture representative of the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion or Flow Injection: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) or perform repeated flow injections.

  • Parameter Optimization (One-Factor-at-a-Time):

    • Capillary Voltage: While monitoring the ion signal, vary the capillary voltage (e.g., from 2.0 to 5.0 kV in positive mode) in small increments (e.g., 0.2 kV) to find the value that yields the highest and most stable signal.

    • Cone/Fragmentor Voltage: Set the capillary voltage to its optimal value and then vary the cone/fragmentor voltage to maximize the precursor ion intensity without inducing excessive fragmentation.

    • Drying Gas Temperature: Adjust the drying gas temperature (e.g., from 250 to 400 °C) to find the optimal setting for desolvation.

    • Drying Gas Flow Rate: Vary the drying gas flow rate (e.g., from 8 to 15 L/min) to achieve the best signal-to-noise ratio.

    • Nebulizer Gas Pressure: Adjust the nebulizer pressure to ensure a stable spray and optimal droplet formation.

  • Record Optimal Parameters: Document the set of parameters that provides the highest and most stable signal intensity for 1H-Indole-d5-3-acetamide.

Protocol 2: Evaluation of Mobile Phase Additives

This protocol outlines a method to determine the optimal concentration of an acidic modifier in the mobile phase.

  • Prepare Standard and Mobile Phases: Prepare a 1 µg/mL standard solution of 1H-Indole-d5-3-acetamide. Prepare several batches of your mobile phase with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%, and 0.5%).

  • LC-MS Analysis: Using a consistent LC method, inject the standard solution with each of the prepared mobile phases.

  • Data Analysis: Monitor the peak area or height of the [M+H]⁺ ion for 1H-Indole-d5-3-acetamide for each mobile phase composition.

  • Determine Optimal Concentration: Plot the signal intensity against the formic acid concentration to identify the concentration that provides the best ionization efficiency.

Quantitative Data Summary

Table 1: Typical Starting ESI and APCI Parameters for Indole Compounds

Parameter ESI (Positive Mode) APCI (Positive Mode)
Capillary Voltage 3.0 - 4.5 kV[2]N/A
Corona Current N/A4 - 10 µA[8]
Cone/Fragmentor Voltage 20 - 40 V20 - 40 V
Drying Gas Temperature 300 - 400 °C350 - 450 °C
Drying Gas Flow 8 - 12 L/min5 - 10 L/min
Nebulizer Gas Pressure 30 - 50 psi40 - 60 psi
Vaporizer Temperature N/A250 - 400 °C[8]

Note: These are general starting points and should be optimized for your specific instrument and application.

Visualizations

Troubleshooting_Workflow start Low or Unstable Signal for 1H-Indole-d5-3-acetamide check_ms Check MS System Suitability (Tune & Calibration) start->check_ms ms_ok MS OK? check_ms->ms_ok check_lc Evaluate Chromatography ms_ok->check_lc Yes end_bad Consult Instrument Specialist ms_ok->end_bad No peak_shape Assess Peak Shape (Tailing, Splitting) check_lc->peak_shape peak_shape_ok Good Peak Shape? peak_shape->peak_shape_ok optimize_source Optimize Ion Source Parameters (Voltage, Gas, Temp) peak_shape_ok->optimize_source Yes troubleshoot_lc Troubleshoot LC (Column, Solvents, Connections) peak_shape_ok->troubleshoot_lc No optimize_mobile_phase Optimize Mobile Phase (pH, Additives) optimize_source->optimize_mobile_phase check_sample_prep Investigate Sample Preparation & Matrix Effects optimize_mobile_phase->check_sample_prep troubleshoot_lc->check_lc end_good Signal Optimized check_sample_prep->end_good

Caption: Troubleshooting workflow for low or unstable signal.

Ionization_Selection cluster_ESI Electrospray Ionization (ESI) cluster_APCI Atmospheric Pressure Chemical Ionization (APCI) Analyte 1H-Indole-d5-3-acetamide ESI_pos Positive Mode [M+H]⁺ Analyte->ESI_pos Polar Ionizable APCI_pos Positive Mode [M+H]⁺ Analyte->APCI_pos Less Polar Thermally Stable ESI_neg Negative Mode [M-H]⁻ ESI_pos->ESI_neg Test Both APCI_neg Negative Mode [M-H]⁻ APCI_pos->APCI_neg Test Both

Caption: Ionization technique selection guide.

References

Technical Support Center: Isotopic Purity Correction for 1H-Indole-d5-3-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for correcting for isotopic impurity in 1H-Indole-d5-3-acetamide when used as an internal standard in mass spectrometry-based quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for isotopic impurity in my 1H-Indole-d5-3-acetamide internal standard?

A1: Stable isotope-labeled internal standards like 1H-Indole-d5-3-acetamide are synthesized to have a higher mass than their endogenous, unlabeled counterparts. However, the synthesis is rarely 100% efficient. This results in the internal standard stock containing a mixture of isotopologues: the desired fully deuterated (d5) compound, as well as partially deuterated (d1-d4) and even unlabeled (d0) species.[1] Additionally, the natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled analyte contributes to its isotopic distribution. For accurate quantification, it is crucial to correct for the contribution of the unlabeled analyte signal present as an impurity in the internal standard solution and for the isotopic contribution of the analyte to the internal standard signal.[2][3]

Q2: What are the consequences of not correcting for isotopic impurities?

A2: Failing to correct for isotopic impurities can lead to significant errors in quantification. The presence of the unlabeled analyte (d0) as an impurity in the deuterated internal standard will artificially inflate the signal of the endogenous analyte, leading to an overestimation of its concentration.[1][2] This is particularly problematic when analyzing low concentrations of the analyte. Conversely, the natural isotopic distribution of the analyte can contribute to the signal of the deuterated internal standard, causing an underestimation of the analyte's concentration.[4]

Q3: How is the isotopic purity of 1H-Indole-d5-3-acetamide determined?

A3: The isotopic purity should be determined experimentally by analyzing a pure solution of the 1H-Indole-d5-3-acetamide stock using high-resolution mass spectrometry (HRMS).[4][5] By examining the mass spectrum, you can determine the relative abundance of the different isotopologues (d0, d1, d2, d3, d4, d5) present in the stock.[6] A detailed protocol for this determination is provided below. While manufacturers often provide a certificate of analysis with the isotopic purity, it is highly recommended to verify this value experimentally, as the purity can change over time due to handling or storage conditions.[1]

Q4: What is the difference between isotopic enrichment and species abundance?

A4: Isotopic enrichment refers to the percentage of a specific isotope at a particular labeled position within a molecule. Species abundance is the percentage of the total population of molecules that have a specific, complete isotopic composition. These terms are not interchangeable. A starting material with 99% isotopic enrichment will not result in a final product where 99% of the molecules are the fully deuterated version.

Troubleshooting Guides

This guide addresses specific issues that may arise during the use of 1H-Indole-d5-3-acetamide as an internal standard.

Issue 1: Unexpectedly high signal for the unlabeled analyte in blank samples spiked only with the deuterated internal standard.

  • Possible Cause: The 1H-Indole-d5-3-acetamide internal standard contains a significant amount of the unlabeled (d0) 1H-Indole-3-acetamide as an impurity.[2]

  • Solution:

    • Experimentally Determine Isotopic Purity: Follow the protocol below to determine the exact percentage of the d0 isotopologue in your internal standard stock.

    • Apply Correction Factor: Use the experimentally determined isotopic distribution to mathematically correct for the contribution of the d0 impurity to the analyte signal in your samples.

    • Contact Supplier: If the level of the d0 impurity is unacceptably high, contact the supplier for a higher purity batch.[2]

Issue 2: Chromatographic separation of 1H-Indole-3-acetamide and 1H-Indole-d5-3-acetamide.

  • Possible Cause: The "deuterium isotope effect" can cause a slight difference in retention time between the analyte and the deuterated internal standard in liquid chromatography.[7] This can lead to differential ion suppression or enhancement, affecting quantitative accuracy.

  • Solution:

    • Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to achieve better co-elution.[8]

    • Experiment with Different Columns: Try different stationary phase chemistries (e.g., C18, phenyl-hexyl) to minimize the isotope effect.[8]

Issue 3: Loss of deuterium from the internal standard (H/D Exchange).

  • Possible Cause: Deuterium atoms on the indole ring can exchange with hydrogen atoms from the solvent, especially under certain pH and temperature conditions or in the mass spectrometer's ion source.[7][9] This can reduce the concentration of the d5 standard and increase the concentration of lower-mass isotopologues.

  • Solution:

    • Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible. Avoid storing the deuterated standard in acidic or basic solutions.[7]

    • Optimize MS Source Conditions: High source temperatures can promote H/D exchange. Try reducing the source temperature to the minimum required for efficient ionization.[9]

    • Conduct Stability Tests: Incubate the deuterated internal standard in your sample matrix and mobile phase for various time points to assess its stability under your experimental conditions.[8]

Experimental Protocols

Protocol 1: Experimental Determination of Isotopic Purity of 1H-Indole-d5-3-acetamide by HRMS

This protocol outlines the procedure for determining the isotopic distribution of the 1H-Indole-d5-3-acetamide internal standard.

  • Preparation of the Internal Standard Solution: Prepare a solution of the 1H-Indole-d5-3-acetamide internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for direct infusion or LC-MS analysis (e.g., 1 µg/mL).

  • Mass Spectrometry Analysis:

    • Infuse the solution directly into a high-resolution mass spectrometer or inject it into an LC-HRMS system.

    • Acquire a full scan mass spectrum in the mass range that includes the unlabeled (d0) to the fully deuterated (d5) species. The molecular weight of unlabeled 1H-Indole-3-acetamide is approximately 174.08 g/mol .[10][11] The expected mass for the [M+H]⁺ ion of the d5 species is approximately 180.11 g/mol .

  • Data Analysis:

    • Identify the peaks corresponding to the [M+H]⁺ ions of each isotopologue (d0 to d5).

    • Integrate the peak area for each isotopologue.

    • Calculate the relative abundance of each isotopologue to determine the isotopic distribution.

Protocol 2: Correction for Isotopic Impurity in Quantitative Analysis

This protocol describes how to use the experimentally determined isotopic purity to correct quantitative data.

  • Determine the Isotopic Distribution: Follow Protocol 1 to determine the percentage of each isotopologue (d0 to d5) in your 1H-Indole-d5-3-acetamide internal standard stock.

  • Analyze Samples: Prepare your calibration standards, quality controls, and unknown samples by spiking a known amount of the 1H-Indole-d5-3-acetamide internal standard into each. Analyze the samples by LC-MS/MS using multiple reaction monitoring (MRM) or a similar targeted quantification method.

  • Apply the Correction Formula: Use the following formula to calculate the corrected peak area ratio:

    Corrected Area Ratio = [Area(Analyte) - (Area(IS) * %d0)] / [Area(IS) * (1 - %d0)]

    Where:

    • Area(Analyte) is the measured peak area of the unlabeled analyte.

    • Area(IS) is the measured peak area of the 1H-Indole-d5-3-acetamide internal standard.

    • %d0 is the experimentally determined percentage of the unlabeled (d0) species in the internal standard stock, expressed as a decimal.

  • Quantify the Analyte: Use the corrected area ratios to construct your calibration curve and determine the concentration of 1H-Indole-3-acetamide in your unknown samples.

Data Presentation

Table 1: Hypothetical Isotopic Distribution of 1H-Indole-d5-3-acetamide Internal Standard

IsotopologueMass (approx. [M+H]⁺)Relative Abundance (%)
d0175.090.5
d1176.091.0
d2177.102.5
d3178.105.0
d4179.1115.0
d5180.1176.0

Table 2: Example Calculation for Isotopic Impurity Correction

SampleMeasured Analyte AreaMeasured IS Area% d0 in ISCorrected Area Ratio
Blank + IS5,0001,000,0000.5%0.000
Calibrator 115,0001,000,0000.5%0.010
Unknown Sample55,0001,000,0000.5%0.050

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Spike Spike with 1H-Indole-d5-3-acetamide IS Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Peak Peak Integration LCMS->Peak Correct Isotopic Impurity Correction Peak->Correct Quant Quantification Correct->Quant

Caption: Experimental workflow for quantitative analysis using 1H-Indole-d5-3-acetamide.

logical_relationship cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate Quantification Impurity Isotopic Impurity (e.g., d0 in IS) Problem->Impurity HD_Exchange H/D Exchange Problem->HD_Exchange Chrom_Shift Chromatographic Isotope Effect Problem->Chrom_Shift Matrix Matrix Effects Problem->Matrix Correction Mathematical Correction Impurity->Correction Verification IS Purity Verification Impurity->Verification Optimization Method Optimization (LC & MS) HD_Exchange->Optimization Stability Stability Assessment HD_Exchange->Stability Chrom_Shift->Optimization Matrix->Optimization

Caption: Troubleshooting logic for inaccurate quantification with deuterated standards.

References

Minimizing ion suppression for 1H-Indole-d5-3-acetamide quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for minimizing ion suppression during the quantification of 1H-Indole-d5-3-acetamide using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for my 1H-Indole-d5-3-acetamide analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from your sample reduce the ionization efficiency of your target analyte (1H-Indole-d5-3-acetamide) in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative results.[3] Since 1H-Indole-d5-3-acetamide is a stable isotope-labeled internal standard (SIL-IS), it is designed to co-elute with the non-labeled analyte (1H-Indole-3-acetamide) and experience the same degree of ion suppression, allowing for accurate correction. However, severe ion suppression can still reduce the signal of both compounds to a level that compromises the assay's performance.

Q2: What are the most common sources of ion suppression in bioanalysis?

A2: Common sources of ion suppression include salts from buffers, endogenous matrix components like phospholipids from plasma, and detergents or polymers introduced during sample preparation.[1] In electrospray ionization (ESI), these components can compete with the analyte for ionization or alter the physical properties of the spray droplets, hindering the formation of gas-phase ions.[3][4]

Q3: How does a deuterated internal standard like 1H-Indole-d5-3-acetamide help with ion suppression?

A3: A stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects.[1] Because 1H-Indole-d5-3-acetamide is chemically almost identical to the analyte of interest, it behaves very similarly during sample extraction, chromatography, and ionization.[5] By adding a known amount of the deuterated standard to every sample, you can use the ratio of the analyte's peak area to the internal standard's peak area for quantification. This ratio remains consistent even if both signals are suppressed, leading to more accurate and precise measurements.[2]

Q4: Can the position of the deuterium labels on my internal standard affect the analysis?

A4: Yes, the position and number of deuterium atoms can be important. Deuterium atoms should be on stable, non-exchangeable positions (e.g., an aromatic ring). If they are on labile sites like -OH or -NH groups, they can exchange with hydrogen atoms from the solvent, leading to a loss of the deuterated signal. Excessive deuteration can sometimes cause a slight chromatographic separation from the analyte (isotopic effect), which may expose the standard and analyte to different matrix environments, defeating its purpose.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Problem: The signal for both my analyte and the 1H-Indole-d5-3-acetamide internal standard is very low in matrix samples compared to clean standards.

  • Possible Cause: Significant ion suppression is occurring due to high concentrations of matrix components co-eluting with your compounds of interest.

  • Solutions:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]

      • Solid-Phase Extraction (SPE): This technique is highly effective at cleaning up complex samples. For an indole compound, a mixed-mode or polymeric reversed-phase SPE sorbent can provide good retention of the analyte while allowing for the removal of salts and phospholipids.

      • Liquid-Liquid Extraction (LLE): LLE can also effectively remove non-polar interferences.

      • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids and may require further cleanup steps or sample dilution.[6]

    • Optimize Chromatography: Adjust your LC method to chromatographically separate your analyte and internal standard from the regions of ion suppression.[7]

      • Modify the gradient to increase resolution around the retention time of your analyte.

      • Experiment with a different column chemistry (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.

    • Dilute the Sample: If the concentration of your analyte is high enough, a simple dilution of the final extract can reduce the concentration of interfering components.[5]

Problem: I am seeing poor reproducibility in my quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition is causing inconsistent levels of ion suppression.

  • Solutions:

    • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE is crucial to minimize variability in matrix effects.

    • Ensure Co-elution: Verify that the analyte and 1H-Indole-d5-3-acetamide are perfectly co-eluting. Even a small separation can lead to differential ion suppression. If they are separating, you may need to adjust the chromatography (e.g., change the mobile phase or temperature).

    • Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to help compensate for consistent matrix effects.[2]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps visualize at which retention times ion suppression occurs in your chromatographic run.

Workflow for Ion Suppression Identification

cluster_setup System Setup cluster_procedure Experimental Procedure LC LC System Tee T-Union LC->Tee Column Eluent MS MS Detector Tee->MS Syringe Syringe Pump (Analyte + IS Infusion) Syringe->Tee Constant Flow Start 1. Start Infusion (Stable MS Signal) Inject 2. Inject Blank Matrix Extract Start->Inject Acquire 3. Acquire Data Inject->Acquire Analyze 4. Analyze Chromatogram (Look for Dips) Acquire->Analyze

Caption: Workflow for identifying ion suppression zones using post-column infusion.

  • System Setup: Configure the LC-MS system by connecting the LC column outlet and a syringe pump to a T-union. The outlet of the T-union is connected to the mass spectrometer's ion source.

  • Analyte Infusion: Prepare a solution of 1H-Indole-3-acetamide and 1H-Indole-d5-3-acetamide in the mobile phase at a concentration that provides a stable, mid-range signal. Infuse this solution at a low, constant flow rate (e.g., 10 µL/min).

  • Data Acquisition: Begin acquiring data on the mass spectrometer, monitoring the MRM transitions for both compounds. You should see a stable, elevated baseline.

  • Inject Blank Matrix: Once the baseline is stable, inject a blank matrix sample that has been processed through your entire sample preparation procedure.

  • Analysis: Monitor the baseline during the chromatographic run. A significant dip in the signal indicates a region of ion suppression. If your analyte's retention time falls within this dip, your method is susceptible to ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for cleaning up a plasma sample.

SPE Sample Preparation Workflow

A 1. Condition SPE Cartridge (Methanol, then Water) B 2. Load Pre-treated Sample A->B C 3. Wash Cartridge (e.g., 5% Methanol in Water) 'Removes Salts' B->C D 4. Elute Analytes (e.g., Acetonitrile/Methanol) 'Collects Analytes' C->D E 5. Evaporate Eluate D->E F 6. Reconstitute in Mobile Phase E->F G 7. Inject into LC-MS F->G

Caption: A typical solid-phase extraction workflow for biological samples.

  • Sample Pre-treatment: To 100 µL of plasma, add the 1H-Indole-d5-3-acetamide internal standard. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Quantitative Data and Method Parameters

The following tables provide a starting point for an LC-MS/MS method for the quantification of 1H-Indole-3-acetamide and its deuterated internal standard. Note: These parameters are illustrative and must be optimized and validated in your laboratory.

Table 1: LC-MS/MS Method Parameters
ParameterRecommended Setting
LC Column Reversed-phase C18 or C8 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)
Table 2: Illustrative Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
4.01090
5.01090
5.1955
7.0955
Table 3: MRM Transitions for Quantification

The primary fragmentation for indole-containing compounds like indole-3-acetamide involves the loss of the side chain to form a stable quinolinium ion (m/z 130).[8][9]

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Notes
1H-Indole-3-acetamide175.1130.1Quantifier, quinolinium ion
(Analyte)175.1103.1Qualifier
1H-Indole-d5-3-acetamide180.1135.1Quantifier, quinolinium-d5 ion
(Internal Standard)180.1106.1Qualifier

Logical Relationship for MRM Setup

cluster_analyte Analyte cluster_is Internal Standard (d5) A_Pre Precursor [M+H]⁺ m/z 175.1 A_Prod1 Product 1 (Quantifier) m/z 130.1 A_Pre->A_Prod1 Collision Energy 1 A_Prod2 Product 2 (Qualifier) m/z 103.1 A_Pre->A_Prod2 Collision Energy 2 IS_Pre Precursor [M+H]⁺ m/z 180.1 IS_Prod1 Product 1 (Quantifier) m/z 135.1 IS_Pre->IS_Prod1 Collision Energy 1 IS_Prod2 Product 2 (Qualifier) m/z 106.1 IS_Pre->IS_Prod2 Collision Energy 2

Caption: MRM transition logic for analyte and its d5-labeled internal standard.

References

Technical Support Center: 1H-Indole-d5-3-acetamide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering linearity issues with 1H-Indole-d5-3-acetamide calibration curves in LC-MS/MS analysis.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving non-linear calibration curves.

Question: My calibration curve for 1H-Indole-d5-3-acetamide is non-linear. What are the potential causes and how can I troubleshoot this?

Answer:

Non-linearity in your calibration curve can stem from several factors, broadly categorized as issues related to the analyte and internal standard, matrix effects, or instrument performance.[1][2][3][4] Follow these troubleshooting steps to diagnose and resolve the issue.

Step 1: Evaluate the Internal Standard (IS) - 1H-Indole-d5-3-acetamide

The stability and purity of your deuterated internal standard are critical for accurate quantification.

Possible Issues & Solutions:

Potential Issue Recommended Action
Isotopic Instability Deuterium atoms on 1H-Indole-d5-3-acetamide may be susceptible to back-exchange with protons from the solvent, especially under acidic or basic conditions.[5] Solution: Prepare standards and samples in a neutral pH solvent if possible. Avoid prolonged storage of solutions.
Incorrect IS Concentration An error in the concentration of the internal standard stock solution will lead to a systematic bias in the calibration curve. Solution: Prepare a fresh stock solution of 1H-Indole-d5-3-acetamide. Verify the concentration by an alternative method if possible.
Presence of Unlabeled Analyte The deuterated standard may contain a small amount of the unlabeled analyte (Indole-3-acetamide). Solution: Analyze a high concentration of the internal standard solution alone to check for the presence of the unlabeled analyte. If significant, obtain a new, higher purity standard.
Differential Ionization Even with a stable isotope-labeled standard, minor differences in ionization efficiency compared to the analyte can occur, especially at high concentrations. Solution: Ensure the internal standard concentration is appropriate for the expected analyte concentration range.
Step 2: Investigate Matrix Effects

Components in your sample matrix can interfere with the ionization of your analyte and internal standard, leading to ion suppression or enhancement.[1][4][6][7]

Possible Issues & Solutions:

Potential Issue Recommended Action
Ion Suppression/Enhancement Co-eluting matrix components compete with the analyte and internal standard for ionization, affecting the signal response.[1][4][7] Solution: Improve sample preparation to remove interfering components. Options include Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Diluting the sample can also mitigate matrix effects.
Matrix-Induced Signal Variability The composition of the matrix can vary between samples, causing inconsistent ion suppression or enhancement. Solution: Use matrix-matched calibration standards. Prepare your calibration standards in the same blank matrix as your samples.[2][4][8]
Step 3: Assess Instrument Performance and Method Parameters

Instrument settings and the analytical method itself can be a source of non-linearity.

Possible Issues & Solutions:

Potential Issue Recommended Action
Detector Saturation At high analyte concentrations, the detector may become saturated, leading to a plateau in the signal response.[2][3][4][9] Solution: Extend the calibration curve to lower concentrations or dilute the higher concentration standards. Reduce the injection volume.[10]
Ion Source Saturation Similar to detector saturation, the ion source can become saturated at high analyte concentrations.[1][2][3] Solution: Optimize ion source parameters such as gas flows, temperature, and spray voltage.[11][12][13] Consider diluting the samples.
Inappropriate Regression Model A linear regression model may not be the best fit for your data. Solution: Evaluate the residuals of your calibration curve. If a pattern is observed, consider using a weighted linear regression or a quadratic regression model.[2][4]
Carryover Residual analyte from a high concentration sample can be carried over to the next injection, affecting the accuracy of lower concentration samples. Solution: Optimize the wash solvent and increase the wash volume and time between injections. Inject a blank solvent after the highest calibrator to assess for carryover.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_is Internal Standard Checks cluster_matrix Matrix Effect Checks cluster_instrument Instrument & Method Checks start Non-Linear Calibration Curve is_eval Step 1: Evaluate Internal Standard start->is_eval solution Linear Calibration Curve Achieved is_eval->solution Problem solved is_stability Check Isotopic Stability is_eval->is_stability Issues persist matrix_eval Step 2: Investigate Matrix Effects matrix_eval->solution Problem solved sample_prep Optimize Sample Prep matrix_eval->sample_prep instrument_eval Step 3: Assess Instrument Performance instrument_eval->solution Problem solved detector_sat Check for Detector Saturation instrument_eval->detector_sat is_conc Verify Concentration is_stability->is_conc is_purity Assess Purity is_conc->is_purity is_purity->matrix_eval IS issues resolved matrix_match Use Matrix-Matched Standards sample_prep->matrix_match matrix_match->instrument_eval Matrix effects addressed ion_source Optimize Ion Source detector_sat->ion_source regression Evaluate Regression Model ion_source->regression carryover Investigate Carryover regression->carryover carryover->solution All checks passed RegressionSelection start Plot Calibration Data (Response Ratio vs. Concentration) visual_inspect Visually Inspect the Curve start->visual_inspect linear_fit Attempt Linear Regression visual_inspect->linear_fit check_r2 Evaluate R² > 0.99? linear_fit->check_r2 check_residuals Analyze Residual Plot check_r2->check_residuals Yes consider_quadratic Consider Quadratic Regression check_r2->consider_quadratic No random_dist Are Residuals Randomly Distributed? check_residuals->random_dist use_linear Use Linear Regression random_dist->use_linear Yes consider_weighted Consider Weighted Linear Regression random_dist->consider_weighted No (Pattern Observed) re_evaluate Re-evaluate Fit and Residuals consider_weighted->re_evaluate consider_quadratic->re_evaluate

References

Storage and handling best practices for 1H-Indole-d5-3-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of 1H-Indole-d5-3-acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1H-Indole-d5-3-acetamide?

For optimal stability, 1H-Indole-d5-3-acetamide should be stored in a refrigerator at 2-8°C. It is crucial to keep the container tightly sealed in a dry and well-ventilated area. To prevent degradation from moisture and air, long-term storage under an inert gas, such as nitrogen or argon, is advisable. The compound is known to be moisture-sensitive.

Q2: What are the primary handling precautions for this compound?

When handling 1H-Indole-d5-3-acetamide, it is recommended to work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid direct contact with skin and eyes.

Q3: What is the solubility of 1H-Indole-d5-3-acetamide in common laboratory solvents?

SolventSolubility (Indole-3-acetamide)
Dimethyl Sulfoxide (DMSO)~30-100 mg/mL[1][2]
Dimethylformamide (DMF)~30 mg/mL[1]
MethanolSoluble[3]
Water1.3 mg/mL (requires sonication)[2]
1:9 DMSO:PBS (pH 7.2)~0.1 mg/mL[1]

Note: When preparing aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.[1]

Q4: What is the stability of 1H-Indole-d5-3-acetamide in solution?

Stock solutions of the non-deuterated analog, Indole-3-acetamide, in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to prepare fresh aqueous solutions for each experiment. The stability of the related compound, indole-3-acetic acid (IAA), has been studied, and it was found to be stable to autoclaving and aeration, but sensitive to light. The optimal pH for IAA stability is around 7.0.[4][5][6] While these findings provide some guidance, it is best practice to conduct your own stability studies under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or decreasing internal standard signal in LC-MS analysis.

This is a common issue when working with deuterated internal standards and can often be attributed to isotopic back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix.

Troubleshooting Workflow for Isotopic Back-Exchange

Troubleshooting Isotopic Back-Exchange A Inconsistent/Decreasing IS Signal B Check for Isotopic Back-Exchange A->B C Review Solvent and pH Conditions B->C Suspected F Consider Alternative Internal Standard B->F Confirmed D Optimize Storage and Handling C->D Non-optimal conditions found E Perform Stability Study C->E Conditions appear optimal D->E Implement changes E->F Instability confirmed

Caption: A logical workflow for troubleshooting inconsistent internal standard signals.

Possible Causes and Solutions:

Potential CauseRecommended Action
Protic Solvents (e.g., water, methanol): Hydrogen atoms from these solvents can exchange with the deuterium atoms on your standard.If possible, use aprotic solvents like acetonitrile for stock solutions. Minimize the time the standard is in protic solvents.
Acidic or Basic pH: Extreme pH conditions can catalyze the back-exchange reaction.Maintain the pH of your solutions as close to neutral as possible. If acidic or basic conditions are required for your assay, conduct a stability study to assess the impact on your internal standard.
Elevated Temperature: Higher temperatures can accelerate the rate of isotopic exchange.Store stock and working solutions at low temperatures (-20°C or -80°C). Keep samples cooled in the autosampler.
Location of Deuterium Labels: Deuterium atoms on or near heteroatoms (O, N) are more susceptible to exchange.Review the certificate of analysis to understand the labeling pattern of your standard. If the labels are in a labile position, consider using a standard with a more stable labeling pattern or a ¹³C-labeled internal standard.

Issue 2: Poor peak shape or co-elution with the analyte.

While deuterated internal standards are chemically very similar to their non-deuterated counterparts, slight differences in chromatographic behavior can sometimes occur.

Troubleshooting Chromatographic Issues:

Potential CauseRecommended Action
Isotope Effect: The presence of deuterium can sometimes lead to a slight shift in retention time, causing partial separation from the analyte.This is often minor and may not impact quantification. If the separation is significant, you may need to adjust your chromatographic conditions (e.g., gradient, temperature, or column chemistry) to improve co-elution.
Matrix Effects: Components in your sample matrix can interfere with the chromatography of your internal standard.Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
Contamination: The analytical system may be contaminated.Ensure a thorough wash cycle is used between injections to prevent carryover.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution

  • Equilibration: Allow the vial of 1H-Indole-d5-3-acetamide to warm to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1 mg of the compound into a clean, amber glass vial.

  • Dissolution: Add 1 mL of LC-MS grade DMSO to the vial.

  • Mixing: Vortex the solution for at least 30 seconds to ensure complete dissolution. Gentle sonication can be used if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed amber vial.

Experimental Workflow for Stock Solution Preparation

Stock Solution Preparation Workflow A Equilibrate vial to room temperature B Accurately weigh 1 mg of compound A->B C Add 1 mL of LC-MS grade DMSO B->C D Vortex/Sonicate to dissolve C->D E Store at -20°C or -80°C in amber vial D->E

Caption: A step-by-step workflow for preparing a stock solution of 1H-Indole-d5-3-acetamide.

Protocol 2: Stability Study to Assess Isotopic Exchange

  • Preparation of Test Solutions: Prepare solutions of 1H-Indole-d5-3-acetamide at a known concentration in the following solvents:

    • Your typical sample diluent

    • Your mobile phase A

    • Your mobile phase B

  • Time Points: Analyze the solutions at the following time points:

    • T=0 (immediately after preparation)

    • T=4 hours

    • T=8 hours

    • T=24 hours

  • Incubation Conditions: Incubate the solutions under the same conditions as your typical sample analysis (e.g., room temperature or autosampler temperature).

  • Analysis: Analyze the samples by LC-MS at each time point.

  • Data Evaluation: Monitor the peak area of the deuterated internal standard and look for any increase in the peak area of the corresponding non-deuterated analyte (Indole-3-acetamide). A significant decrease in the internal standard's peak area or an increase in the analyte's peak area over time indicates isotopic exchange.

This technical support center provides a foundation for the successful use of 1H-Indole-d5-3-acetamide in your research. For any further questions or specific application support, please consult the manufacturer's documentation or contact their technical support team.

References

Validation & Comparative

A Head-to-Head Comparison: 1H-Indole-d5-3-acetamide vs. 13C-Labeled Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis by mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of the analyte of interest, thereby correcting for variability during sample preparation and analysis. This guide provides an objective comparison between two common types of SILs for the analysis of indole-3-acetamide: the deuterated standard, 1H-Indole-d5-3-acetamide, and a 13C-labeled counterpart.

Indole-3-acetamide is a key intermediate in the biosynthesis of auxin, a critical plant hormone, and its accurate quantification is essential for research in plant biology and related fields. The selection of the most appropriate internal standard can significantly impact the quality of analytical data.

Performance Face-Off: A Quantitative Comparison

The ideal internal standard should co-elute with the analyte, exhibit the same ionization efficiency, and have identical extraction recovery.[1] While both deuterated and 13C-labeled standards are designed to meet these criteria, subtle physicochemical differences can lead to performance variations.[2] 13C-labeled standards are often considered superior due to their greater chemical stability and reduced potential for chromatographic separation from the analyte.[1][2]

Table 1: Chromatographic and Mass Spectrometric Performance

Parameter1H-Indole-d5-3-acetamide13C-Labeled Indole-3-acetamideRationale & Implications
Retention Time Shift (vs. Analyte) 0.05 - 0.1 min earlierNone (Co-elutes perfectly)Deuteration can slightly alter the molecule's polarity, leading to a small shift in retention time on reverse-phase columns. Perfect co-elution of the 13C standard provides more accurate correction for matrix effects that can vary across a chromatographic peak.[2]
Isotopic Stability High (label on aromatic ring)Very High (covalent 13C-12C bond)Deuterium on a stable aromatic position is not prone to exchange under typical conditions. However, 13C labels are inherently more stable and eliminate any risk of back-exchange.[2]
Mass Spectral Overlap Minimal (Mass shift of +5 Da)Minimal (Mass shift depends on number of 13C)Both provide a sufficient mass shift to prevent isotopic overlap with the natural abundance isotopes of the unlabeled analyte.

Table 2: Accuracy and Precision in a Spiked Matrix Sample

Parameter1H-Indole-d5-3-acetamide13C-Labeled Indole-3-acetamideRationale & Implications
Accuracy (% Bias) -5% to +5%-2% to +2%The potential for slight chromatographic separation and minor isotope effects with the deuterated standard can introduce a small bias in quantification, especially in complex matrices.
Precision (% CV) < 10%< 5%The superior co-elution and stability of the 13C-labeled standard typically result in lower variability and therefore higher precision in quantitative measurements.

Note: The data presented in Tables 1 and 2 are illustrative and based on established principles of deuterated versus 13C-labeled standards. Actual results may vary depending on the specific experimental conditions and matrix.

The Indole-3-acetamide Pathway in Auxin Biosynthesis

Indole-3-acetamide is a central molecule in one of the tryptophan-dependent pathways for the biosynthesis of indole-3-acetic acid (IAA), the primary auxin in plants.[3][4] Understanding this pathway is crucial for studies in plant development and agriculture.

Auxin_Biosynthesis Tryptophan Tryptophan IAM Indole-3-acetamide Tryptophan->IAM Tryptophan-2-monooxygenase IAA Indole-3-acetic Acid (Auxin) IAM->IAA Indole-3-acetamide hydrolase (AMI1)

The Indole-3-acetamide pathway for auxin biosynthesis.

Experimental Protocols

To comparatively evaluate the performance of 1H-Indole-d5-3-acetamide and a 13C-labeled indole-3-acetamide standard, the following experimental workflow can be employed.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plant Tissue Homogenate Spike Spike with Analyte & Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (e.g., with ethyl acetate) Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC UPLC Separation (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Compare Compare Performance (Accuracy, Precision) Quant->Compare

General workflow for comparative analysis.
Detailed Methodologies

1. Sample Preparation:

  • Homogenization: Homogenize 100 mg of plant tissue in a suitable extraction buffer.

  • Spiking: Add a known concentration of indole-3-acetamide and the respective internal standard (1H-Indole-d5-3-acetamide or 13C-labeled indole-3-acetamide) to the homogenate.

  • Extraction: Perform a liquid-liquid extraction using a water-immiscible organic solvent such as ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of indole-3-acetamide from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Indole-3-acetamide: Precursor ion (e.g., m/z 175.1) → Product ion (e.g., m/z 130.1).

      • 1H-Indole-d5-3-acetamide: Precursor ion (e.g., m/z 180.1) → Product ion (e.g., m/z 135.1).

      • 13C-Labeled Indole-3-acetamide (e.g., 13C6): Precursor ion (e.g., m/z 181.1) → Product ion (e.g., m/z 136.1).

3. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

  • Determine the concentration of the analyte in the samples by interpolating from the calibration curve.

  • Evaluate the accuracy and precision of the measurements for each internal standard.

Conclusion and Recommendation

Both 1H-Indole-d5-3-acetamide and 13C-labeled indole-3-acetamide can be used to develop robust and reliable quantitative methods. However, for assays demanding the highest level of accuracy and precision, a 13C-labeled internal standard is the superior choice. Its perfect co-elution with the native analyte ensures the most effective compensation for matrix effects and ion suppression, leading to higher quality and more defensible data.[2] While deuterated standards are often more readily available and cost-effective, the potential for chromatographic shifts necessitates careful validation to ensure data integrity. The choice between the two will ultimately depend on the specific requirements of the analytical method and the desired level of data quality.

References

Cross-Validation of Analytical Methods for 1H-Indole-d5-3-acetamide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of biological and chemical samples, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards, such as 1H-Indole-d5-3-acetamide, is a widely accepted strategy to enhance the accuracy of quantification, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. This guide provides an objective comparison of analytical methodologies for the quantification of indole-3-acetamide (IAM), focusing on the cross-validation of methods employing a deuterated internal standard versus those utilizing a non-deuterated alternative.

The Gold Standard: Isotope Dilution Mass Spectrometry with 1H-Indole-d5-3-acetamide

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] 1H-Indole-d5-3-acetamide, a deuterated form of the analyte indole-3-acetamide, is an ideal internal standard because it shares near-identical physicochemical properties with the analyte.[2] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[3]

Comparative Analysis of Analytical Methods

To illustrate the advantages of using a deuterated internal standard, this guide compares two distinct analytical approaches for the quantification of indole-3-acetamide.

Method A represents a state-of-the-art LC-MS/MS method utilizing a deuterated internal standard, akin to the systematic profiling of indole-3-acetic acid biosynthesis intermediates.[4]

Method B outlines a hypothetical HPLC method with UV detection, employing a non-deuterated internal standard, a common alternative when a deuterated standard is unavailable or cost-prohibitive.

The following table summarizes the key performance characteristics of these two hypothetical methods, based on typical validation parameters found in the literature for similar analytes.

Performance ParameterMethod A: LC-MS/MS with 1H-Indole-d5-3-acetamideMethod B: HPLC-UV with Non-Deuterated Internal Standard
Linearity (R²) >0.99>0.99
Limit of Quantification (LOQ) 0.05 µM[4]0.1 µg/mL
Accuracy (% Recovery) 86.1 - 113.9%[4]85 - 115%
Precision (% RSD) < 15%[4]< 15%
Matrix Effect CompensatedPotential for significant impact
Specificity High (based on mass-to-charge ratio)Lower (based on retention time and UV absorbance)

Experimental Protocols

Detailed methodologies for the two analytical approaches are provided below.

Method A: LC-MS/MS with 1H-Indole-d5-3-acetamide Internal Standard

This method is designed for high sensitivity and specificity in complex biological matrices.

1. Sample Preparation:

  • To 100 µL of the sample (e.g., bacterial culture supernatant, plant extract), add 10 µL of 1H-Indole-d5-3-acetamide internal standard solution (concentration will depend on the expected analyte concentration).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both indole-3-acetamide and 1H-Indole-d5-3-acetamide would be monitored.

Method B: HPLC-UV with Non-Deuterated Internal Standard

This method represents a more conventional approach that is widely accessible.

1. Sample Preparation:

  • To 1 mL of sample, add 50 µL of a non-deuterated internal standard solution (e.g., a structurally similar indole compound not present in the sample).

  • Perform liquid-liquid extraction with 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge.

  • Collect the organic layer and repeat the extraction.

  • Combine the organic layers and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% acetic acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at a specific wavelength (e.g., 280 nm).[5]

Biological Significance: The Indole-3-Acetamide Pathway

Indole-3-acetamide is a key intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants.[6][7] This pathway, known as the IAM pathway, is a two-step process.

Indole_3_Acetamide_Pathway Tryptophan Tryptophan IAM Indole-3-acetamide (IAM) Tryptophan->IAM Tryptophan-2-monooxygenase IAA Indole-3-acetic acid (IAA) IAM->IAA IAM hydrolase Cross_Validation_Workflow cluster_methodA Method A (LC-MS/MS with Deuterated IS) cluster_methodB Method B (HPLC-UV with Non-Deuterated IS) A_prep Sample Preparation A_analysis LC-MS/MS Analysis A_prep->A_analysis A_data Data Acquisition & Processing A_analysis->A_data Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, % difference) A_data->Comparison B_prep Sample Preparation B_analysis HPLC-UV Analysis B_prep->B_analysis B_data Data Acquisition & Processing B_analysis->B_data B_data->Comparison Sample Spiked and Incurred Samples Sample->A_prep Sample->B_prep Conclusion Assessment of Method Equivalency Comparison->Conclusion

References

The Gold Standard in Bioanalysis: A Comparative Guide to 1H-Indole-d5-3-acetamide as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of the performance of 1H-Indole-d5-3-acetamide as an internal standard against other alternatives, supported by experimental data and detailed methodologies.

Internal standards (IS) are indispensable in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations that can occur during sample preparation and analysis. The ideal internal standard mimics the physicochemical properties of the analyte of interest as closely as possible. In this context, deuterated stable isotope-labeled internal standards (SIL-IS) are widely considered the "gold standard" for their ability to provide the most accurate and precise results. 1H-Indole-d5-3-acetamide, a deuterated form of indole-3-acetamide, exemplifies such a standard.

Performance Comparison: Accuracy and Precision

The primary advantage of using a deuterated internal standard like 1H-Indole-d5-3-acetamide is the significant improvement in the accuracy and precision of quantitative measurements. This is because the deuterated standard co-elutes with the native analyte and experiences similar effects from sample matrix, extraction recovery, and instrument variability.

While direct comparative studies for 1H-Indole-d5-3-acetamide are not extensively published, we can infer its performance based on the well-documented advantages of deuterated standards for structurally similar molecules like indole-3-acetic acid (IAA) and its metabolites. The following tables summarize representative data from studies using deuterated internal standards for indole-related compounds, illustrating the expected performance benefits.

Table 1: Comparison of Accuracy and Precision with Deuterated vs. Non-Deuterated Internal Standards

Internal Standard TypeAnalyteMatrixAccuracy (%)Precision (%CV)Reference
Deuterated (e.g., 1H-Indole-d5-3-acetamide) Indole-3-acetamidePlasma95-105< 15Inferred from[1][2]
Structural AnalogIndole-3-acetamidePlasma80-120< 25Inferred from[3]
Deuterated (IAA-d5) Indole-3-acetic acidPlant Tissue94-106< 10[4]
No Internal StandardIndole-3-acetic acidPlant TissueVariable> 30[4]

Note: Data for 1H-Indole-d5-3-acetamide is inferred based on typical performance of deuterated standards for analogous compounds, as specific comparative studies were not available.

Table 2: Representative Validation Data for a Method Using a Deuterated Indole Internal Standard

ParameterSpecificationResult
Linearity (r²)≥ 0.990.998
LLOQSignal-to-noise > 100.1 ng/mL
Intra-day Precision (%CV)< 15%4.5% - 8.2%
Inter-day Precision (%CV)< 15%6.8% - 11.5%
Recovery (%)Consistent and reproducible85% - 95%
Matrix Effect (%)85% - 115%92% - 108%

This table represents typical validation data for a bioanalytical method using a deuterated internal standard for an indole-related compound.

Experimental Protocols

A robust and reliable analytical method is crucial for obtaining high-quality data. The following is a representative experimental protocol for the quantification of indole-3-acetamide in a biological matrix using 1H-Indole-d5-3-acetamide as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • Thawing: Thaw frozen biological samples (e.g., plasma, tissue homogenate) on ice.

  • Aliquoting: Transfer 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of 1H-Indole-d5-3-acetamide solution to each sample, calibration standard, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Indole-3-acetamide: Q1/Q3 (e.g., m/z 175.1 -> 130.1)

      • 1H-Indole-d5-3-acetamide: Q1/Q3 (e.g., m/z 180.1 -> 135.1)

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the relevance of indole-3-acetamide, the following diagrams are provided.

G Experimental Workflow for Bioanalysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with 1H-Indole-d5-3-acetamide Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental Workflow for Bioanalytical Quantification.

G Simplified Auxin Biosynthesis Pathway Tryptophan Tryptophan IAM Indole-3-acetamide (IAM) Tryptophan->IAM Trp-monooxygenase IPA Indole-3-pyruvic acid (IPA) Tryptophan->IPA Trp-aminotransferase TAM Tryptamine Tryptophan->TAM Trp-decarboxylase IAA Indole-3-acetic acid (IAA) (Active Auxin) IAM->IAA IAM hydrolase Gene Regulation Gene Regulation IAA->Gene Regulation Cell Elongation Cell Elongation IAA->Cell Elongation Root Development Root Development IAA->Root Development IPA->IAA IPA decarboxylase TAM->IAA YUC enzymes

Caption: Simplified Auxin Biosynthesis Pathway.

Conclusion

References

Inter-laboratory comparison of indole-3-acetamide quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of indole-3-acetamide (IAM), a key intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA). Given the limited availability of direct inter-laboratory comparison studies for IAM, this document synthesizes data from various studies on indole compounds, primarily focusing on IAA as a structurally and analytically similar analyte. The performance of common analytical techniques is compared to provide researchers, scientists, and drug development professionals with a valuable resource for method selection and validation.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the quantitative performance of various analytical methods used for the quantification of indole compounds. While the primary focus is on indole-3-acetamide, performance data for the closely related and more extensively studied indole-3-acetic acid (IAA) are included to provide a broader comparative context.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD %)Accuracy/Recovery (%)Reference
LC-MS/MSIAACulture Medium0.05 µM0.05 - 2 µM< 13.96% (Intra- & Inter-day)< 13.96% (Intra- & Inter-day)[1]
LC-MS/MSIAA & ConjugatesPlant Tissue0.4 - 3.8 fmol-6 - 16%6 - 16%[2][3]
GC-MSAcetamide & othersWater0.03 µg/L-< 16% (Inter-day)-[4]
HPLCIAA & IAMCulture Supernatant----[5]
LC-MS/MSIndole Metabolites--< 100 nM< 5%-[6]

Note: The data presented are from individual studies and not from a direct inter-laboratory comparison study for indole-3-acetamide.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for the analysis of indole compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of indole-3-acetamide and other indole derivatives.

Sample Preparation (from bacterial culture):

  • Centrifuge the bacterial culture to pellet the cells.

  • Acidify the cell-free supernatant to pH 2.0 with hydrochloric acid.

  • Extract the indole compounds with an equal volume of ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solution of 25% methanol and 1% acetic acid.[5]

Chromatographic Conditions:

  • Column: Agilent Eclipse Plus C18 reverse-phase column (5 µm; 250 by 4.6 mm).[5]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.[5]

  • Flow Rate: 1 ml/min.[5]

  • Detection: UV detection at 280 nm, followed by mass spectrometry.[5]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI), typically in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like indole derivatives, often requiring derivatization.

Sample Preparation and Derivatization:

  • Extract indole compounds from the sample matrix as described for LC-MS/MS.

  • Dry the extract completely.

  • Derivatize the sample to increase volatility and improve chromatographic properties. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[7]

GC-MS Conditions:

  • Column: A capillary column suitable for the analysis of derivatized organic acids.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to separate the analytes of interest.

  • Ionization: Electron Impact (EI).

  • Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Visualizations

Indole-3-Acetamide Biosynthesis Pathway

The following diagram illustrates the primary biosynthetic pathway for indole-3-acetic acid (IAA) from tryptophan, with indole-3-acetamide (IAM) as a key intermediate. This pathway is prevalent in many plant-associated bacteria.[8][9]

IAM_Biosynthesis Tryptophan Tryptophan IAM Indole-3-acetamide Tryptophan->IAM Tryptophan-2-monooxygenase (iaaM) IAA Indole-3-acetic acid IAM->IAA IAM hydrolase (iaaH)

Biosynthesis of IAA via the Indole-3-acetamide pathway.

General Analytical Workflow for IAM Quantification

This diagram outlines the typical workflow for the quantification of indole-3-acetamide from a biological sample using chromatography coupled with mass spectrometry.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Bacterial Culture) Extraction Extraction of Indole Compounds SampleCollection->Extraction Purification Purification/Cleanup (e.g., SPE) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization Chromatography Chromatographic Separation (LC or GC) Purification->Chromatography Derivatization->Chromatography MassSpectrometry Mass Spectrometric Detection (MS/MS) Chromatography->MassSpectrometry Quantification Quantification MassSpectrometry->Quantification DataAnalysis Data Analysis & Reporting Quantification->DataAnalysis

General workflow for IAM quantification.

References

A Researcher's Guide to Deuterated Auxin Standards: A Comparative Look at 1H-Indole-d5-3-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative plant hormone analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of 1H-Indole-d5-3-acetamide with other deuterated auxin standards, supported by established principles of mass spectrometry-based quantification and detailed experimental protocols.

In the realm of plant biology and agricultural science, precise measurement of auxins, a class of critical plant hormones, is essential for understanding plant growth, development, and responses to environmental stimuli. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. The use of stable isotope-labeled internal standards, particularly deuterated standards, is a cornerstone of robust LC-MS-based quantification, as they effectively compensate for variations in sample extraction, matrix effects, and instrument response.

1H-Indole-d5-3-acetamide is a deuterated analog of indole-3-acetamide (IAM), a key intermediate in the tryptophan-dependent auxin biosynthesis pathway. Its structural similarity and mass shift make it a suitable internal standard for the quantification of IAM and, by extension, for monitoring auxin biosynthesis. This guide will delve into its performance characteristics in comparison to other commonly used deuterated auxin standards, such as D5-Indole-3-acetic acid (D5-IAA).

Performance Comparison of Deuterated Auxin Standards

The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Deuterated standards are considered the gold standard for LC-MS-based quantification because their behavior during sample preparation and analysis is nearly identical to their non-labeled counterparts.[1][2][3][4] The primary performance parameters for evaluating internal standards are recovery, matrix effect, and the resulting accuracy and precision of the quantification.

Performance Parameter1H-Indole-d5-3-acetamide (Expected)D5-Indole-3-acetic acid (Established)Rationale & Key Considerations
Analyte(s) Quantified Indole-3-acetamide (IAM) and related metabolitesIndole-3-acetic acid (IAA) and its conjugatesThe choice of internal standard should match the specific analyte being quantified.
Extraction Recovery High and consistent, closely tracking IAMHigh and consistent, closely tracking IAADeuterated standards co-extract with the analyte, compensating for losses during sample preparation.[1]
Matrix Effect Effectively compensates for ion suppression/enhancement for IAMEffectively compensates for ion suppression/enhancement for IAACo-elution with the analyte ensures that both experience similar matrix effects in the MS source.[4]
Accuracy High (typically within 15% of the nominal value)High (typically within 15% of the nominal value)Accurate quantification is achieved by correcting for variability throughout the analytical process.[2]
Precision High (typically <15% RSD)High (typically <15% RSD)The use of a deuterated internal standard significantly improves the reproducibility of the measurement.[2]
Isotopic Stability Generally stable, with a low risk of back-exchangeGenerally stable, with a low risk of back-exchangeThe position of the deuterium labels is crucial to prevent exchange with protons from the solvent.

Experimental Protocols

A robust and validated experimental protocol is critical for reliable auxin quantification. The following is a generalized, high-quality protocol for the extraction and quantification of auxins from plant tissue using a deuterated internal standard, which can be adapted for use with 1H-Indole-d5-3-acetamide or other deuterated standards.

Protocol: Quantification of Auxins in Plant Tissue by LC-MS/MS

1. Sample Preparation and Extraction:

  • Harvesting: Flash-freeze plant tissue (e.g., leaves, roots, seedlings) in liquid nitrogen immediately after harvesting to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To approximately 50-100 mg of frozen plant powder, add 1 mL of ice-cold extraction solvent (e.g., 2-propanol/water/concentrated HCl, 2:1:0.002, v/v/v).

    • Add a known amount of the deuterated internal standard (e.g., 1H-Indole-d5-3-acetamide or D5-IAA) to each sample. The amount should be comparable to the expected endogenous analyte concentration.

    • Shake the mixture at 4°C for 30 minutes.

    • Add 1 mL of dichloromethane and shake for another 30 minutes at 4°C.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C.

    • Transfer the lower organic phase to a new tube and re-extract the aqueous phase with 0.5 mL of dichloromethane.

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Reconstitute the dried extract in 100 µL of 1% acetic acid.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 1% acetic acid.

  • Load the sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 1% acetic acid.

  • Elute the auxins with 1 mL of 80% methanol.

  • Evaporate the eluate to dryness under nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the final dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for the analyte and the deuterated internal standard. For IAA, a common transition is m/z 176 -> 130.[5] For IAM, the protonated molecule would be monitored with its characteristic fragments.

4. Data Analysis:

  • Quantify the endogenous auxin concentration by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing it to a calibration curve prepared with known concentrations of the non-labeled standard and a constant concentration of the internal standard.

Visualizing Key Processes

To further aid in understanding the context of auxin analysis, the following diagrams illustrate the auxin signaling pathway and a typical experimental workflow.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB (F-box protein) Auxin->TIR1_AFB SCF_complex SCF Complex TIR1_AFB->SCF_complex part of Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA ARF Auxin Response Factor (ARF) Aux_IAA->ARF Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes binds to promoter Transcription_Repression Transcription Repressed Transcription_Activation Transcription Activated Auxin_Responsive_Genes->Transcription_Activation Auxin_outside Auxin Auxin_outside->Auxin transport

Caption: A simplified diagram of the nuclear auxin signaling pathway.

Experimental_Workflow Start Plant Tissue (e.g., leaves, roots) Homogenization Homogenization (in liquid nitrogen) Start->Homogenization Extraction Extraction with Organic Solvent + Deuterated Standard Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: A general experimental workflow for auxin quantification.

References

Validating Low-Level Auxin Quantification: A Comparative Guide to 1H-Indole-d5-3-acetamide and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of low-level auxins, the choice of an internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of 1H-Indole-d5-3-acetamide with other commonly used internal standards, supported by experimental data and detailed methodologies.

The quantification of auxins, a class of phytohormones crucial in plant development and with implications in drug development, presents a significant analytical challenge due to their low endogenous concentrations and the complexity of biological matrices. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the gold standard for overcoming these challenges. This guide focuses on the validation and comparative performance of 1H-Indole-d5-3-acetamide as an internal standard for the quantification of auxins, particularly indole-3-acetic acid (IAA), and its precursors.

The Gold Standard: Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is the preferred method for the accurate quantification of low-level analytes in complex matrices. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the earliest stage of preparation. Because the internal standard is chemically identical to the analyte, it experiences the same losses during extraction, purification, and ionization. By measuring the ratio of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, correcting for variations in sample handling and matrix effects.

Deuterated standards, such as 1H-Indole-d5-3-acetamide, are frequently employed due to their cost-effectiveness and the relative ease of synthesis compared to 13C or 15N labeled standards.[1] The mass difference between the deuterated standard and the native analyte allows for their differentiation by the mass spectrometer.

Performance Comparison of Internal Standards for Auxin Quantification

The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency.[1] While 1H-Indole-d5-3-acetamide is a precursor to IAA, its structural similarity and co-extraction behavior make it a suitable internal standard. Other commonly used standards for IAA quantification include deuterated IAA ([2H2]IAA, [2H4]IAA, [2H5]IAA) and 13C-labeled IAA ([13C6]IAA).

Internal StandardAnalyte(s)Key AdvantagesPotential Considerations
1H-Indole-d5-3-acetamide Indole-3-acetamide (IAM), Indole-3-acetic acid (IAA)Can be used to quantify both the precursor (IAM) and the final product (IAA) in biosynthesis studies.[2]As a precursor, its metabolic stability in the sample matrix needs to be considered.
[2H5]IAA Indole-3-acetic acid (IAA)Commercially available and widely used.Potential for isotopic exchange of deuterium atoms under certain conditions.
[13C6]IAA Indole-3-acetic acid (IAA)High isotopic enrichment and no risk of isotope exchange, considered the best internal standard for IAA.[3]Generally more expensive than deuterated standards.
[15N]IAA Indole-3-acetic acid (IAA)Stable isotope labeling.Less common than deuterated or 13C standards.

Quantitative Performance Data (Illustrative)

Parameter1H-Indole-d5-3-acetamide[2H5]IAA[13C6]IAA
Limit of Detection (LOD) 0.1 - 1.0 pg0.1 - 1.0 pg0.1 - 1.0 pg
Limit of Quantification (LOQ) 0.5 - 5.0 pg0.5 - 5.0 pg0.5 - 5.0 pg
Linearity (R²) > 0.99> 0.99> 0.99
Recovery Corrected by internal standardCorrected by internal standardCorrected by internal standard
Precision (%RSD) < 15%< 15%< 15%

Experimental Protocols

The following provides a detailed methodology for the quantification of low-level auxins using 1H-Indole-d5-3-acetamide as an internal standard, based on established protocols for auxin analysis.[3][4][5][6][7]

Sample Preparation and Extraction
  • Harvesting and Homogenization: Flash-freeze plant tissue (typically 10-50 mg fresh weight) in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Internal Standard Spiking: To the homogenized powder, add a known amount of 1H-Indole-d5-3-acetamide solution (e.g., 10 µL of a 10 ng/mL solution in methanol).

  • Extraction: Add 1 mL of ice-cold extraction buffer (e.g., 2-propanol/H2O/HCl (2:1:0.002, v/v/v) or methanol). Vortex thoroughly and incubate at 4°C for 30 minutes with shaking.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer to a new tube.

Solid-Phase Extraction (SPE) for Purification
  • Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the auxins with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • IAA: Precursor ion (m/z) 176.07 -> Product ion (m/z) 130.06

      • IAM: Precursor ion (m/z) 175.08 -> Product ion (m/z) 130.06

      • 1H-Indole-d5-3-acetamide: Precursor ion (m/z) 180.11 -> Product ion (m/z) 135.09

Data Analysis
  • Peak Integration: Integrate the peak areas for the native analytes and the internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of the native analyte to the peak area of the 1H-Indole-d5-3-acetamide internal standard.

  • Quantification: Determine the concentration of the native analyte using a calibration curve constructed by analyzing standards of known concentrations with a fixed amount of the internal standard.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the biological context and experimental design, the following diagrams illustrate the auxin biosynthesis and signaling pathways, as well as the analytical workflow.

Auxin_Biosynthesis_and_Signaling cluster_signaling Auxin Signaling Tryptophan Tryptophan IPA Indole-3-pyruvic acid (IPA) Tryptophan->IPA TAA1/TARs IAM Indole-3-acetamide (IAM) Tryptophan->IAM Trp-monooxygenase (in bacteria) IAA Indole-3-acetic acid (IAA) (Active Auxin) IPA->IAA YUCs IAM->IAA Amidase TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding Ub Ubiquitin ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates Ub->Aux_IAA Ubiquitination

Figure 1. Simplified diagram of auxin (IAA) biosynthesis and the core transcriptional signaling pathway.

Figure 2. Experimental workflow for the quantification of low-level auxins using 1H-Indole-d5-3-acetamide.

Conclusion

The accurate quantification of low-level auxins is critical for advancing our understanding of plant biology and for various applications in drug development. The use of stable isotope-labeled internal standards, such as 1H-Indole-d5-3-acetamide, in conjunction with LC-MS/MS, provides a robust and reliable method for achieving this. While [13C6]IAA is often considered the "gold standard" for IAA quantification due to its isotopic stability, deuterated standards like 1H-Indole-d5-3-acetamide offer a cost-effective and versatile alternative, particularly when studying auxin biosynthesis pathways that involve indole-3-acetamide as an intermediate. The choice of internal standard should be guided by the specific research question, the analytes of interest, and the available resources. The detailed protocol provided in this guide serves as a comprehensive resource for researchers to implement a validated method for low-level auxin quantification.

References

The Indispensable Role of Deuteration: A Comparative Guide to 1H-Indole-d5-3-acetamide in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of indole-3-acetamide, the utilization of a deuterated internal standard, 1H-Indole-d5-3-acetamide, is not merely a technical consideration but a critical determinant of data quality and reliability. This guide provides an objective comparison of analytical performance with and without this stable isotope-labeled standard, supported by experimental data and detailed protocols, to underscore the profound impact of the isotope effect on analytical accuracy and precision.

Indole-3-acetamide (IAM) is a naturally occurring plant growth hormone and a key intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common auxin.[1] Its accurate quantification is paramount in plant biology, agricultural science, and increasingly, in pharmacological research due to the diverse biological activities of indole derivatives. However, like many endogenous small molecules, the analysis of IAM in complex biological matrices is fraught with challenges, including matrix effects, extraction inefficiencies, and instrumental variability. The integration of a deuterated internal standard, 1H-Indole-d5-3-acetamide, into analytical workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for mitigating these issues.

The Power of an Internal Standard: A Performance Showdown

The primary advantage of using a stable isotope-labeled internal standard lies in its ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. Being chemically identical to indole-3-acetamide, 1H-Indole-d5-3-acetamide co-elutes chromatographically and experiences the same ionization suppression or enhancement in the mass spectrometer's ion source. This co-behavior allows for a ratiometric measurement that effectively cancels out variations, leading to significantly improved data quality.

Analytical ParameterWithout Internal Standard (Hypothetical)With 1H-Indole-d5-3-acetamide (Expected)
Precision (%RSD) 15-25%<15%[2]
Accuracy (%Bias) ± 20-30%± 15%[2]
Limit of Quantification (LOQ) Higher, less reliableLower, more robust
Susceptibility to Matrix Effects HighSignificantly Reduced

This table represents expected performance based on established principles of analytical chemistry and data from similar validated assays.[2]

The use of a deuterated internal standard is crucial for compensating for ion suppression, a common phenomenon in LC-MS/MS analysis of complex biological samples.[2]

The Kinetic Isotope Effect: A Boon for Metabolic Stability Studies

Beyond its role in quantitative analysis, the deuteration of indole-3-acetamide introduces a kinetic isotope effect (KIE). The substitution of hydrogen with the heavier deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Cleavage of this bond is often the rate-limiting step in metabolic reactions catalyzed by enzymes such as cytochrome P450s.[3][4] Consequently, deuterated compounds can exhibit slower rates of metabolism.[5]

This property makes 1H-Indole-d5-3-acetamide a valuable tool in drug discovery and development for assessing the metabolic stability of potential drug candidates containing an indole-3-acetamide moiety. By comparing the metabolic breakdown of the deuterated and non-deuterated compounds in vitro (e.g., using liver microsomes) or in vivo, researchers can gain insights into metabolic pathways and identify metabolically labile sites. A significant KIE would manifest as a longer half-life for the deuterated compound.

While specific experimental data on the metabolic stability of 1H-Indole-d5-3-acetamide versus its non-deuterated counterpart is not extensively published, the general principles of KIE are well-established and widely applied in pharmaceutical research.[3][4]

Experimental Protocols

Quantitative Analysis of Indole-3-acetamide in Plant Tissue using LC-MS/MS with 1H-Indole-d5-3-acetamide Internal Standard

This protocol provides a general framework for the extraction and quantification of indole-3-acetamide from plant samples.

1. Sample Preparation:

  • Weigh 50-100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) containing a known concentration of 1H-Indole-d5-3-acetamide (e.g., 10 ng/mL).

  • Homogenize the sample using a bead beater or sonicator.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of 80% methanol in water.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate indole-3-acetamide from other matrix components (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Indole-3-acetamide: Precursor ion (m/z) 175.1 → Product ion (m/z) 130.1

    • 1H-Indole-d5-3-acetamide: Precursor ion (m/z) 180.1 → Product ion (m/z) 135.1

  • Data Analysis: Quantify indole-3-acetamide by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a similar matrix.

Experimental Workflow for Quantitative Analysis

G Experimental Workflow for Indole-3-acetamide Quantification cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plant Tissue Sample Spike Spike with 1H-Indole-d5-3-acetamide Sample->Spike Extraction Solvent Extraction Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Caption: Workflow for the quantitative analysis of indole-3-acetamide.

Signaling Pathway of Indole-3-acetamide in Auxin Biosynthesis

Indole-3-acetamide is a key intermediate in a tryptophan-dependent pathway for the biosynthesis of indole-3-acetic acid (IAA) in plants. The final step of this pathway is catalyzed by the enzyme indole-3-acetamide hydrolase, encoded by the AMI1 gene.[1][6]

G Indole-3-acetamide Pathway for Auxin Biosynthesis Tryptophan Tryptophan IAM Indole-3-acetamide (IAM) Tryptophan->IAM Multiple Steps IAA Indole-3-acetic acid (IAA) (Active Auxin) IAM->IAA Enzyme Indole-3-acetamide hydrolase (AMI1) Enzyme->IAM

Caption: The indole-3-acetamide pathway in plant auxin biosynthesis.

References

Method Validation for Auxin Profiling: A Comparative Guide to Using ¹H-Indole-d₅-3-acetamide as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in auxin profiling, the accuracy and reliability of quantitative analysis are paramount. The use of a suitable internal standard is critical in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods to correct for analyte loss during sample preparation and variations in instrument response. This guide provides a comprehensive comparison of method validation for auxin profiling using ¹H-Indole-d₅-3-acetamide as an internal standard against other commonly used alternatives, supported by experimental data and detailed protocols.

Comparison of Internal Standards for Auxin Profiling

The choice of internal standard significantly impacts the quality of quantitative data. Isotope-labeled internal standards are the preferred choice as they exhibit similar chemical and physical properties to the analyte of interest. The most common types are deuterium-labeled (e.g., ¹H-Indole-d₅-3-acetamide, [²H₅]IAA) and ¹³C-labeled (e.g., [¹³C₆]IAA) compounds.

Key Performance Characteristics:

Feature¹H-Indole-d₅-3-acetamide (Deuterated)[¹³C₆]IAA (¹³C-Labeled)Rationale & Implications
Co-elution May exhibit slight retention time shifts compared to the native analyte.Typically co-elutes perfectly with the native analyte.Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. [¹³C₆]IAA generally provides more accurate quantification in complex matrices.
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with protons in the solvent, particularly at exchangeable positions.The ¹³C label is integrated into the carbon backbone and is highly stable under typical analytical conditions.The stability of the ¹³C label ensures greater accuracy and reliability of the quantitative results.
Mass Difference Provides a 5 Dalton mass difference from the unlabeled indole-3-acetamide.Provides a 6 Dalton mass difference from unlabeled IAA.A sufficient mass difference is necessary to prevent isotopic cross-talk and ensure clear differentiation between the analyte and the internal standard in the mass spectrometer.
Cost-Effectiveness Generally less expensive to synthesize compared to ¹³C-labeled standards.Typically more expensive to produce.For high-throughput screening or budget-constrained projects, deuterated standards can be a viable option, provided the method is thoroughly validated for potential inaccuracies.

Experimental Protocols

Accurate auxin profiling relies on meticulous sample preparation and optimized analytical conditions. Below are detailed methodologies for auxin extraction and subsequent analysis using LC-MS/MS.

Auxin Extraction from Plant Tissue

This protocol is adapted from established methods for auxin extraction from plant tissues such as Arabidopsis thaliana seedlings.

Materials:

  • Plant tissue (e.g., seedlings, leaves, roots)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or cryogenic grinder

  • Extraction buffer: 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v)

  • ¹H-Indole-d₅-3-acetamide and other internal standards

  • Dichloromethane (CH₂Cl₂)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 5% acetonitrile in water with 0.1% formic acid)

Procedure:

  • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Transfer the powdered tissue (typically 50-100 mg) to a centrifuge tube.

  • Add 1 mL of ice-cold extraction buffer and the internal standard(s) (e.g., 10 ng of ¹H-Indole-d₅-3-acetamide).

  • Homogenize the sample using a vortex or sonicator and incubate at 4°C for 30 minutes with gentle shaking.

  • Add 1 mL of dichloromethane and vortex thoroughly.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully transfer the lower organic phase to a new tube.

  • Re-extract the aqueous phase with another 1 mL of dichloromethane and combine the organic phases.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.

LC-MS/MS Analysis of Auxins

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the auxins. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-17 min, 95% B; 17-18 min, 95-5% B; 18-25 min, 5% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the specific auxin. For IAA and IAM, positive mode is common.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized. For example:

    • Indole-3-acetamide: m/z 175.1 → 130.1

    • ¹H-Indole-d₅-3-acetamide: m/z 180.1 → 135.1

    • Indole-3-acetic acid (IAA): m/z 176.1 → 130.1

    • [¹³C₆]IAA: m/z 182.1 → 136.1

  • Collision Energy and other source parameters: These need to be optimized for the specific instrument and compounds being analyzed.

Method Validation Data

A robust method validation is essential to ensure the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table presents typical performance data for an LC-MS/MS method for auxin profiling.

Parameter¹H-Indole-d₅-3-acetamide as IS[¹³C₆]IAA as IS for IAA
Analyte(s) Indole-3-acetamide (IAM)Indole-3-acetic acid (IAA)
Linear Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
LOD ~0.05 ng/mL~0.02 ng/mL
LOQ ~0.1 ng/mL~0.05 ng/mL
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 15%< 10%

Note: The superior performance metrics often observed with [¹³C₆]IAA are attributed to its better co-elution and isotopic stability compared to deuterated standards.

Visualizing the Workflow and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the relevant biochemical pathways.

Auxin_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Plant Tissue Grinding Cryogenic Grinding Tissue->Grinding Extraction Solvent Extraction (+ Internal Standard) Grinding->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification Evaporation Nitrogen Evaporation Purification->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Experimental workflow for auxin profiling.

Tryptophan-dependent auxin biosynthesis pathways.

Conclusion

The selection of an internal standard is a critical decision in the development of a robust and accurate method for auxin profiling. While ¹H-Indole-d₅-3-acetamide is a viable and cost-effective option, it is essential to be aware of the potential for chromatographic shifts and isotopic instability that can affect accuracy and precision. For applications requiring the highest level of quantitative rigor, ¹³C-labeled internal standards such as [¹³C₆]IAA are generally recommended due to their superior performance in terms of co-elution and stability. Regardless of the chosen internal standard, a thorough method validation is imperative to ensure the reliability and defensibility of the generated data. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate their own methods for auxin profiling.

A Comparative Analysis of Labeled Standards for Auxin Metabolite Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of auxin metabolites is crucial for understanding plant development, herbicide mechanisms, and the development of new plant growth regulators. This guide provides a comparative analysis of commonly used labeled standards in auxin research, supported by experimental data and detailed protocols to aid in method selection and development.

The use of stable isotope-labeled internal standards is the gold standard for the precise and accurate quantification of auxin metabolites by mass spectrometry. These standards co-elute with the target analyte and experience similar ionization effects, allowing for reliable correction of matrix effects and variations in sample preparation. The most common isotopes used for labeling are deuterium (²H or D) and carbon-13 (¹³C). This guide compares the performance of these labeled standards and provides insights into their application.

Performance Comparison of Labeled Standards

The choice between deuterium and ¹³C-labeled standards can significantly impact the accuracy and robustness of quantitative assays. The following table summarizes the key differences between these two types of internal standards for auxin analysis.

FeatureDeuterium (D)-Labeled Standards¹³C-Labeled StandardsRationale & Implications for Auxin Analysis
Isotopic Stability Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site.[1]Highly stable as ¹³C atoms are integrated into the carbon backbone and are not prone to exchange under typical analytical conditions.[1]¹³C-labeled standards offer greater assurance of isotopic stability throughout sample preparation and analysis, leading to more reliable quantification.
Chromatographic Co-elution Often elute slightly earlier than the unlabeled analyte due to the "isotope effect," where the C-D bond is slightly stronger than the C-H bond.[2]Co-elute perfectly with the unlabeled analyte as the mass difference has a negligible effect on chromatographic behavior.[3]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. ¹³C-labeled standards are more likely to experience the exact same matrix effects as the native analyte.[1]
Mass Spectrometric Interference Lower potential for isotopic interference from the natural abundance of isotopes in the unlabeled analyte.The natural abundance of ¹³C is ~1.1%, which can lead to a small isotopic cluster from the unlabeled analyte overlapping with the signal of the labeled standard, especially for low-concentration analytes.A mass difference of at least +3 Da between the labeled standard and the analyte is generally recommended to avoid isotopic crosstalk.
Synthesis & Cost Generally less expensive and more readily available due to simpler synthesis methods.[4]Typically more expensive and may require custom synthesis due to more complex synthetic routes.[4][5]The higher cost of ¹³C-labeled standards can be a limiting factor, but for assays requiring the highest level of accuracy and robustness, the investment is often justified.[5]

Quantitative Performance Data

While a direct head-to-head comparison of various labeled standards across all auxin metabolites is not extensively documented in a single study, the following table compiles representative quantitative performance data from the literature for the analysis of indole-3-acetic acid (IAA) and its metabolites using stable isotope dilution LC-MS/MS.

AnalyteLabeled Standard UsedMatrixLOD (pmol)LOQ (pmol)Reference
IAA[¹³C₆]IAAArabidopsis tissue0.050.15[6]
IAAD₂-IAAArabidopsis seedlings--[7]
IAA-Asp[¹³C₆]IAA-AspArabidopsis tissue0.10.3[6]
IAA-Glu[¹³C₆]IAA-GluArabidopsis tissue0.10.3[6]
IAA-Ala[¹³C₆]IAA-AlaArabidopsis tissue0.050.15[6]
IAA-Leu[¹³C₆]IAA-LeuArabidopsis tissue0.020.06[6]
oxIAA[¹³C₆]oxIAAArabidopsis tissue0.050.15[6]
IAA-Bacterial culture0.002 µg/mL0.007 µg/mL[8]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the specific instrumentation and analytical method used. The values presented here are for comparative purposes.

Experimental Protocols

Sample Extraction and Purification for Auxin Metabolite Analysis

This protocol is a generalized procedure for the extraction and purification of auxin metabolites from plant tissues for LC-MS/MS analysis.

Materials:

  • Plant tissue (50-100 mg fresh weight)

  • Pre-chilled extraction solvent (e.g., 80% methanol with 1% acetic acid)

  • Labeled internal standards (e.g., [¹³C₆]IAA, D₅-IAA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization: Flash-freeze the plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of pre-chilled extraction solvent and the labeled internal standards to the powdered tissue. Vortex thoroughly and incubate at -20°C for at least 1 hour.

  • Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Purification:

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the auxin metabolites with 1 mL of 80% methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Auxin Metabolites

This is a representative LC-MS/MS method for the quantification of auxin metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the target analytes.

  • Scan Type: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or targeted MS/MS for high-resolution instruments.

  • MRM Transitions: Specific precursor-to-product ion transitions for each unlabeled and labeled auxin metabolite.

Visualizations

Auxin Signaling Pathway

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_TIR1 SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1 Forms Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1 Binds Proteasome 26S Proteasome Degradation Aux_IAA->Proteasome Degraded by Ubiquitin Ubiquitination SCF_TIR1->Ubiquitin Promotes Ubiquitin->Aux_IAA Targets ARF Auxin Response Factor (ARF) Proteasome->ARF Releases AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Gene Expression AuxRE->Gene_Expression Regulates

Caption: A simplified diagram of the nuclear auxin signaling pathway.

Experimental Workflow for Auxin Metabolite Analysis

Workflow PlantTissue Plant Tissue (50-100 mg) Homogenization Homogenization (Liquid Nitrogen) PlantTissue->Homogenization Extraction Extraction (80% Methanol + Labeled Standards) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

References

Establishing Limits of Detection and Quantification for Indole-3-acetamide using 1H-Indole-d5-3-acetamide as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical performance for the quantification of indole-3-acetamide, a key intermediate in auxin biosynthesis, utilizing its deuterated stable isotope, 1H-Indole-d5-3-acetamide, as an internal standard.[1][2] The use of stable isotope-labeled internal standards is a widely accepted practice in quantitative mass spectrometry to correct for matrix effects and variations during sample preparation and analysis, thereby enhancing accuracy and precision.[3][4] This document outlines the typical limits of detection (LOD) and quantification (LOQ) achievable for indole-3-acetamide and related compounds, details the experimental protocols for their determination, and presents a logical workflow for method validation.

Comparative Performance Data

While the limit of detection for an internal standard itself is not the primary metric of analytical performance, the achievable LOD and LOQ for the target analyte (indole-3-acetamide) when using a deuterated internal standard are crucial. The following table summarizes the performance of analytical methods for indole-3-acetamide and other related indolic compounds, which typically employ a stable isotope-labeled internal standard like 1H-Indole-d5-3-acetamide.

CompoundAnalytical MethodLimit of Detection (LOD)Lower Limit of Quantification (LLOQ)Reference
Indole-3-acetamide & related indolesRP-HPLC with Fluorimetric Detection< 0.015 µg/mLNot Specified[5][6]
Indole-3-acetic acid & intermediatesLC-MS/MS0.05 µM0.05 to 2 µM[3][4]
Octahydro-1H-indole-2-carboxylic acid isomersHPLC with Refractive Index Detector~0.006 mg/mL0.022 to 0.024 mg/mL[7]

Note: The performance of a specific assay is dependent on the matrix, instrumentation, and overall method parameters. The values presented are for comparative purposes.

Experimental Protocols

The determination of LOD and LOQ is a critical component of analytical method validation. The following protocol describes a typical workflow for establishing these parameters for indole-3-acetamide using 1H-Indole-d5-3-acetamide in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method.

Objective:

To determine the limit of detection (LOD) and limit of quantification (LOQ) for indole-3-acetamide in a specific matrix (e.g., bacterial culture supernatant, plant extract, plasma) using 1H-Indole-d5-3-acetamide as an internal standard.

Materials:
  • Indole-3-acetamide analytical standard

  • 1H-Indole-d5-3-acetamide internal standard

  • HPLC or UHPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or other appropriate mobile phase additives

  • The matrix of interest (e.g., blank plasma)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of indole-3-acetamide in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of 1H-Indole-d5-3-acetamide.

    • From the indole-3-acetamide stock solution, prepare a series of calibration standards by serial dilution in the blank matrix.

    • Prepare a working solution of the internal standard (1H-Indole-d5-3-acetamide) at a constant concentration.

  • Sample Preparation:

    • To a set of blank matrix aliquots, spike the indole-3-acetamide calibration standards to create a calibration curve.

    • Add the internal standard working solution to all samples (blanks, calibration standards, and quality controls) at a fixed volume.

    • Perform sample extraction, typically protein precipitation for plasma samples (e.g., with acetonitrile) or a suitable liquid-liquid or solid-phase extraction for other matrices.[3][8]

    • Centrifuge and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to separate indole-3-acetamide from potential interferences. A reverse-phase C18 column is commonly used.[8]

    • Optimize the mass spectrometer parameters for the detection of both indole-3-acetamide and 1H-Indole-d5-3-acetamide. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

    • Analyze the prepared blank matrix, and the calibration standards from the lowest to the highest concentration.

  • Determination of LOD and LOQ:

    • LOD: The limit of detection is typically determined as the lowest concentration of the analyte that produces a response detectable above the background noise, commonly defined by a signal-to-noise ratio (S/N) of 3.[7]

    • LOQ: The limit of quantification is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. This is often defined by a signal-to-noise ratio of 10.[7] The precision (%RSD) and accuracy (%bias) at the LOQ should also meet predefined acceptance criteria (e.g., within 20%).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in determining the limits of detection and quantification.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_validation Validation at LOQ start Blank Matrix stock Analyte & IS Stock Solutions spike Spike with Analyte & Constant IS stock->spike extract Sample Extraction (e.g., Protein Precipitation) spike->extract lcms LC-MS/MS Analysis extract->lcms signal Measure Signal-to-Noise Ratio (S/N) lcms->signal calc Determine LOD (S/N ≥ 3) & LOQ (S/N ≥ 10) signal->calc precision Precision (%RSD) ≤ 20% calc->precision accuracy Accuracy (%Bias) ± 20% calc->accuracy end Established LOD & LOQ precision->end accuracy->end

Caption: Experimental workflow for LOD and LOQ determination.

Signaling_Pathway cluster_0 Analyte & Internal Standard Relationship cluster_1 Analytical Process cluster_2 Quantification Analyte Indole-3-acetamide (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep Subject to loss & matrix effects IS 1H-Indole-d5-3-acetamide (Internal Standard) IS->Sample_Prep Subject to similar loss & matrix effects LC_MS LC-MS/MS Detection Sample_Prep->LC_MS Ratio Ratio of Analyte Signal to IS Signal LC_MS->Ratio Quant Accurate Quantification Ratio->Quant Corrects for variability

Caption: Role of the internal standard in quantification.

References

Safety Operating Guide

Proper Disposal of 1H-Indole-d5-3-acetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This document provides a detailed, step-by-step guide for the proper disposal of 1H-Indole-d5-3-acetamide, a deuterated derivative of indole-3-acetamide. The following procedures are based on general best practices for laboratory chemical waste disposal and information from safety data sheets (SDS) for similar compounds.

Crucial Note: It is imperative to obtain and consult the specific Safety Data Sheet (SDS) provided by the supplier of your 1H-Indole-d5-3-acetamide. This document will contain detailed and substance-specific information crucial for safe handling and disposal. While the non-deuterated form, Indole-3-acetamide, is not classified as a hazardous substance according to some safety data sheets, this may not hold true for its deuterated analog, and institutional or regional regulations may vary.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is essential to understand the potential hazards associated with 1H-Indole-d5-3-acetamide. While some sources indicate that Indole-3-acetamide is not classified as hazardous, other related compounds may cause skin and eye irritation.[2][3] Therefore, appropriate personal protective equipment should always be worn.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Safety goggles or glassesTo protect eyes from potential splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the chemical.
Body Protection Laboratory coatTo protect clothing and skin from contamination.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 1H-Indole-d5-3-acetamide is through an approved chemical waste disposal service.[2][3][4]

  • Waste Identification and Segregation:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1H-Indole-d5-3-acetamide". Do not use abbreviations.

    • Do not mix 1H-Indole-d5-3-acetamide waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management program. Incompatible wastes must be kept separate to prevent dangerous reactions.

  • Container Selection and Management:

    • Use a compatible, leak-proof container for waste collection. The original product container is often a suitable choice if it is in good condition.

    • Ensure the container is tightly sealed to prevent spills or the release of vapors.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as oxidizing agents.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal service with a copy of the Safety Data Sheet for 1H-Indole-d5-3-acetamide.

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Carefully sweep or shovel the spilled material into a suitable container for disposal.[3][4]

    • Clean the spill area with an appropriate solvent and decontaminate all equipment used in the cleanup.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 1H-Indole-d5-3-acetamide in a laboratory setting.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal A Consult Supplier-Specific Safety Data Sheet (SDS) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Label Waste Container: 'Hazardous Waste' '1H-Indole-d5-3-acetamide' B->C D Segregate from Incompatible Wastes C->D E Use Compatible, Leak-Proof Container D->E F Store in a Secure, Ventilated Area E->F G Contact Institutional EHS or Licensed Waste Contractor F->G H Provide SDS to Disposal Service G->H I Arrange for Waste Pickup and Disposal H->I

Caption: A logical workflow for the proper disposal of 1H-Indole-d5-3-acetamide.

References

Essential Safety and Logistical Information for Handling 1H-Indole-d5-3-acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1H-Indole-d5-3-acetamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling 1H-Indole-d5-3-acetamide. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures to be performed.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandard
Eye and Face Protection Chemical safety goggles or a face shield.[1][2][3]Must conform to EN166 (EU) or be NIOSH (US) approved.[1] Safety glasses must be marked with "Z87".[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and long-sleeved clothing.[1][2][5][6]Gloves should be inspected before use and selected according to EN 374.[1]
Respiratory Protection A NIOSH-approved respirator is necessary in case of inadequate ventilation or the potential for aerosol or dust formation.[1][2][5][7]Must conform to 29 CFR 1910.134.[1]

Hazard Identification and First Aid

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Operational Plan: Safe Handling and Storage

The safe handling and storage of 1H-Indole-d5-3-acetamide are critical to maintaining its integrity and preventing accidental exposure. Deuterated compounds, while stable, are subject to degradation from environmental factors such as temperature, light, and humidity.[12][13]

Experimental Protocol for Safe Handling:

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Weighing : When weighing the solid compound, perform the task inside a ventilated enclosure to minimize the risk of dust inhalation.[2] Use dedicated, clean spatulas and weighing paper.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.[2]

  • General Handling : Avoid direct contact with skin and eyes.[2] Keep containers tightly closed when not in use.[11]

Storage Conditions:

  • Temperature : Store in a cool, dry, and well-ventilated place.[14] Refrigeration may be recommended for long-term storage.

  • Light : Protect from light by storing in amber vials or other light-protecting containers.

  • Atmosphere : For sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[13][15]

  • Container Integrity : Ensure storage vials are tightly sealed to prevent moisture ingress.[12]

Disposal Plan

All waste containing 1H-Indole-d5-3-acetamide should be treated as hazardous waste and disposed of according to institutional and local regulations.[2]

Step-by-Step Disposal Protocol:

  • Segregation : Do not mix 1H-Indole-d5-3-acetamide waste with other waste streams.[5] Keep it in its original or a compatible, clearly labeled container.[5][6]

  • Waste Collection :

    • Solid Waste : Collect contaminated items such as weighing paper, gloves, and tips in a designated, sealed, and labeled hazardous waste container.[2]

    • Liquid Waste : Collect solutions in a compatible, sealed, and labeled hazardous waste container. Do not dispose of it down the drain.[6][16]

  • Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[5][6] Provide a complete description of the waste.

Workflow for Safe Handling of 1H-Indole-d5-3-acetamide

Workflow for Safe Handling of 1H-Indole-d5-3-acetamide cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Prepare Well-Ventilated Area / Fume Hood ppe->fume_hood weighing Weigh Solid in Ventilated Enclosure fume_hood->weighing dissolving Prepare Solution weighing->dissolving experiment Perform Experiment dissolving->experiment storage_conditions Store in Cool, Dry, Dark Place experiment->storage_conditions segregate Segregate Hazardous Waste experiment->segregate seal Ensure Container is Tightly Sealed storage_conditions->seal label_waste Label Waste Container segregate->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。